(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Description
The exact mass of the compound (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)16(10,14)15/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAZHTHFEBUHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355976 | |
| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52188-11-1 | |
| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Introduction: The Significance of Carboxymethylsaccharin
This compound, commonly known as carboxymethylsaccharin, is a derivative of the well-known artificial sweetener, saccharin. While saccharin itself is primarily recognized for its non-caloric sweetening properties, its derivatives are of significant interest in medicinal chemistry and materials science. The introduction of an acetic acid moiety onto the nitrogen atom of the saccharin core provides a versatile functional handle. This carboxylic acid group can be readily converted into esters, amides, and other functional groups, making carboxymethylsaccharin a valuable intermediate for the synthesis of more complex molecules, including potential bioactive compounds and enzyme inhibitors.[1]
This guide provides a detailed exploration of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers in drug development and organic synthesis.
Core Synthesis Strategy: N-Alkylation of the Saccharin Anion
The most direct and widely employed method for synthesizing the target compound is the nucleophilic substitution (SN2) reaction between the saccharin anion and an appropriate two-carbon electrophile bearing a carboxylate or protected carboxylate group.[2] This process hinges on the acidic nature of the N-H proton of saccharin (pKa ≈ 1.6), which can be easily deprotonated by a suitable base to form a potent nucleophile.[3]
The overall transformation is depicted below:
Caption: Overall synthesis workflow for Carboxymethylsaccharin.
Mechanistic Insights: The Ambident Nucleophile Challenge
A critical aspect of this synthesis is the ambident nature of the saccharin anion. Deprotonation of saccharin results in an anion where the negative charge is delocalized across the nitrogen atom and the carbonyl oxygen atom. This creates two potential sites for electrophilic attack.
Caption: N- vs. O-alkylation pathways of the ambident saccharin anion.
-
N-Alkylation (Major Pathway): Attack by the nitrogen atom yields the desired N-substituted saccharin derivative. This is generally the major product.[2][4] The nitrogen atom is considered a "softer" nucleophile, and its reaction is favored under conditions that promote kinetic control.
-
O-Alkylation (Minor Pathway): Attack by the carbonyl oxygen atom leads to the formation of an O-substituted isomer, 3-alkoxy-1,2-benzisothiazole 1,1-dioxide. This is typically a minor byproduct.[1][5]
The regioselectivity of the reaction (the N/O product ratio) is influenced by several factors:
-
Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor N-alkylation.[2][6] These solvents solvate the cation (e.g., Na⁺ or K⁺) effectively, leaving a "naked" and highly reactive saccharin anion, which preferentially reacts at the more nucleophilic nitrogen site.
-
Electrophile: The nature of the alkylating agent is crucial. Less sterically hindered electrophiles tend to favor N-alkylation.[5]
-
Counter-ion: The choice of base (and thus the counter-ion) can influence the reaction, although the solvent effect is generally more pronounced.
Experimental Protocol
This protocol describes a two-step synthesis starting from sodium saccharin and ethyl chloroacetate, followed by hydrolysis to yield the final product.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| Sodium Saccharin | 128-44-9 | 205.17 | Starting material |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | Alkylating agent, lachrymator |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, polar aprotic solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%), for hydrolysis |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For work-up and hydrolysis |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |
Step 1: Synthesis of Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium saccharin (10.25 g, 50 mmol) and anhydrous DMF (100 mL).
-
Addition of Reagent: Stir the suspension at room temperature. Slowly add ethyl chloroacetate (6.74 g, 5.8 mL, 55 mmol) to the mixture dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water with vigorous stirring. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 50 mL) to remove residual DMF and salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the ethyl ester as a white crystalline solid.[7][8] Dry the product under vacuum.
Step 2: Hydrolysis to this compound
-
Setup: Suspend the dried ethyl ester from Step 1 (approx. 50 mmol) in a mixture of water (50 mL) and ethanol (50 mL) in a round-bottom flask.
-
Reaction: Add concentrated hydrochloric acid (20 mL) to the suspension. Heat the mixture to reflux (approx. 100 °C) for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Isolation: Cool the reaction mixture in an ice bath. The final carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the white solid by vacuum filtration. Wash the product thoroughly with cold water to remove any remaining acid. Dry the final product, this compound, in a vacuum oven at 60 °C.[9]
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for C₉H₇NO₅S[9][10] |
| Appearance | White crystalline solid |
| Molar Mass | 241.22 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 8.0-8.4 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂-) |
| IR (KBr, cm⁻¹) | ~3000 (broad, O-H stretch), ~1735 (C=O, acid), ~1680 (C=O, imide), ~1330 & ~1170 (SO₂, asymm. & symm. stretch) |
| Melting Point | 228-230 °C |
Conclusion and Outlook
The N-alkylation of saccharin provides a reliable and efficient pathway to this compound. Understanding the ambident nucleophilic character of the saccharin anion is paramount to optimizing the reaction and maximizing the yield of the desired N-alkylated product. By carefully selecting the solvent and reaction conditions, the synthesis can be steered effectively. The resulting carboxymethylsaccharin serves as a valuable building block, opening avenues for the development of novel pharmaceuticals and functional materials. Further research may focus on developing greener solvent systems or catalytic approaches to this transformation.[2][11]
References
-
Title: Synthesis of Novel Saccharin Derivatives. Source: Molecules, 2017. URL: [Link]
-
Title: Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Source: ResearchGate, 2015. URL: [Link]
-
Title: Synthesis & characterization of saccharine derivatives. Source: Slideshare, 2015. URL: [Link]
-
Title: A Review: Saccharin Discovery, Synthesis, and Applications. Source: Ibn Al-Haitham Journal for Pure and Applied Science, 2020. URL: [Link]
-
Title: Artificial sugar saccharin and its derivatives: role as a catalyst. Source: RSC Advances, 2020. URL: [Link]
-
Title: Solved 3. Draw the mechanism for the alkylation of sodium... Source: Chegg.com, 2017. URL: [Link]
-
Title: Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Source: Journal of Chemical Research, 2013. URL: [Link]
-
Title: Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. Source: American Chemical Society, 2022. URL: [Link]
-
Title: Saccharin alkylation: O vs. N substitution. Source: Journal of Chemical Education, 1989. URL: [Link]
-
Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Source: Molecules, 2021. URL: [Link]
-
Title: 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. Source: PubChem. URL: [Link]
-
Title: Saccharin. Source: Wikipedia. URL: [Link]
-
Title: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid. Source: PubChemLite. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 3. Saccharin - Wikipedia [en.wikipedia.org]
- 4. Solved 3. Draw the mechanism for the alkylation of sodium | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. biosynth.com [biosynth.com]
- 8. 3-Oxo-1,2-benzisothiazole-2(3H)-acetic acid ethyl ester 1,… [cymitquimica.com]
- 9. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]
- 11. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
physicochemical properties of saccharinylacetic acid
An In-Depth Technical Guide to the Physicochemical Properties of Saccharinylacetic Acid
Introduction
Saccharinylacetic acid, systematically known as 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, is a derivative of the well-known artificial sweetener, saccharin.[1] By incorporating an acetic acid moiety onto the saccharin nitrogen, this molecule gains a carboxylic acid functional group, significantly altering its chemical personality and potential applications. Such derivatization is a common strategy in medicinal chemistry to modulate properties like solubility, bioavailability, and target interaction.[2][3] This guide provides a comprehensive technical overview of the core , offering both predictive insights based on its structure and detailed, field-proven protocols for its empirical characterization. As a novel derivative, much of its experimental data is not yet prevalent in the literature; therefore, this document serves as a foundational manual for researchers, scientists, and drug development professionals aiming to work with this compound.
Molecular Structure and Core Identifiers
A thorough understanding of a molecule's properties begins with its fundamental structure and identity.
Systematic Name: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid[1] Common Name: Saccharinylacetic acid, Saccharin-N-acetic acid CAS Number: 52188-11-1[1]
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₅S | [1] |
| Molecular Weight | 241.22 g/mol | [1] |
| Monoisotopic Mass | 241.00449350 Da | [1] |
| XLogP3 (Predicted) | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
The structure combines the rigid, electron-withdrawing benzisothiazole dioxide core of saccharin with a flexible and acidic acetic acid side chain. This duality is expected to govern its behavior in various chemical and biological systems.
Acidity and pKa Determination
Saccharinylacetic acid possesses two potential acidic protons. The primary acidic site is the carboxylic acid proton (-COOH), which is expected to have a pKa typical of carboxylic acids. The parent saccharin molecule is also acidic, with a pKa around 2, due to the imide proton. However, the substitution on the nitrogen atom in saccharinylacetic acid removes this imide proton, leaving the carboxylic acid as the dominant acidic center.
Predictive Analysis
The pKa of acetic acid is approximately 4.76. The presence of the strongly electron-withdrawing saccharin group attached to the alpha-carbon via the nitrogen atom is expected to increase the acidity (lower the pKa) of the carboxylic acid proton through an inductive effect. Therefore, a pKa value between 3.5 and 4.5 is a reasonable prediction.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method remains a gold standard for its accuracy and reliability. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added.
Methodology:
-
Preparation: Accurately weigh approximately 25-50 mg of saccharinylacetic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent system (e.g., water:methanol 1:1) can be used, though this will yield an apparent pKa (pKa*).
-
Titrant: Standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard like potassium hydrogen phthalate (KHP).
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the acid solution. Begin stirring at a constant, moderate speed. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined as the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point). This can be found from the first derivative plot (ΔpH/ΔV vs. V), where the peak indicates the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile
Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The structure of saccharinylacetic acid—with its polar carboxylic acid group and a larger, more hydrophobic aromatic system—suggests a pH-dependent aqueous solubility and good solubility in polar organic solvents.
Predictive Analysis
-
Aqueous Solubility: Expected to be low in acidic media (pH < pKa) where the molecule is uncharged, but will increase significantly at higher pH (pH > pKa) as the carboxylate salt is formed.
-
Organic Solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and alcohols like methanol and ethanol, but poorly soluble in non-polar solvents such as hexane and toluene.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This equilibrium-based method is considered the definitive standard for determining thermodynamic solubility.[4]
Methodology:
-
Preparation: Add an excess amount of solid saccharinylacetic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, DMSO, ethanol). The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid. This is critically important and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
Caption: Workflow for solubility determination via the shake-flask method.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water (pH 2) | Sparingly Soluble | Molecule is protonated and largely neutral. |
| Water (pH 7.4) | Soluble | Molecule is deprotonated (carboxylate), increasing polarity. |
| DMSO | Freely Soluble | Highly polar aprotic solvent. |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Hexane | Insoluble | Non-polar solvent incompatible with the polar functional groups. |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the chemical structure by probing the local environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~13 ppm (singlet, 1H): A broad singlet for the carboxylic acid proton (-COOH).
-
~8.0-8.3 ppm (multiplet, 4H): Signals corresponding to the four protons on the aromatic ring.
-
~4.5 ppm (singlet, 2H): A sharp singlet for the methylene protons (-CH₂-).
-
-
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~169 ppm: Carboxylic acid carbonyl carbon.
-
~159 ppm: Amide carbonyl carbon of the saccharin ring.
-
~120-140 ppm: Signals for the six aromatic carbons.
-
~45 ppm: Methylene carbon (-CH₂-).
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of saccharinylacetic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. 2D experiments like COSY and HSQC can be used for definitive assignments.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
-
Predicted Key IR Absorptions (cm⁻¹):
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.
-
~1730 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid carbonyl.
-
~1680 cm⁻¹ (sharp, strong): C=O stretch of the amide carbonyl in the saccharin ring.
-
~1350 cm⁻¹ and ~1180 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.
-
Experimental Protocol (ATR-FTIR):
-
Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns.
-
Predicted Mass Spectrum (ESI-):
-
Molecular Ion: An intense peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 240.00.
-
Key Fragments: Loss of CO₂ (m/z 44) from the molecular ion to give a fragment at m/z 196.0. Cleavage of the N-C bond could yield the saccharin anion at m/z 181.9.
-
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. The analysis is typically performed in both positive and negative ion modes to capture all relevant information. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is used to confirm the elemental composition.
Conclusion
Saccharinylacetic acid is a molecule with distinct physicochemical properties driven by the interplay between its saccharin core and acetic acid functional group. This guide outlines a robust, methodology-focused framework for the comprehensive characterization of this compound. By employing the detailed protocols for determining pKa, solubility, and spectroscopic identity, researchers can generate the critical data needed to unlock its potential in drug discovery and other scientific applications. The predictive insights provided serve as a scientifically grounded starting point for these empirical investigations, ensuring a logical and efficient research workflow.
References
-
PubChem. 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Available from: [Link]
-
Al-Obaidi, A. H. (2014). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Journal of Al-Nahrain University, 17(2), 27-41. Available from: [Link]
-
Al-Masoudi, W. A. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3, 61-66. Available from: [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. Available from: [Link]
-
Mohammed, S. A., & Al-Jammali, D. J. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 44-60. Available from: [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic Acid
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and structural properties of a key saccharin derivative.
Introduction
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a prominent derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal and synthetic chemistry.[1] While sometimes referred to by the non-standard name 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, its correct IUPAC nomenclature reflects the N-alkylation of the saccharin core with an acetic acid moiety.[2] This modification of the saccharin structure, specifically at the acidic nitrogen atom (pKa ≈ 1.6), opens avenues for its use as a versatile building block and intermediate in the synthesis of more complex chemical entities.[1][3]
This technical guide provides a comprehensive analysis of the molecular structure of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, detailing its physicochemical properties, spectroscopic signature, and a validated synthetic protocol. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is the 1,2-benzisothiazole ring system, which is inherently planar.[1] An acetic acid group is covalently bonded to the nitrogen atom of the heterocyclic ring.
Structural Formula: C₉H₇NO₅S[2]
Key Structural Features:
-
Benzisothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole ring.
-
Sulfonyl Group (SO₂): The sulfur atom is in a high oxidation state, contributing to the electron-withdrawing nature of the ring system.
-
Carbonyl Groups (C=O): The structure contains two carbonyl functionalities: one within the heterocyclic ring (amide) and another in the carboxylic acid side chain.
-
N-Substitution: The acetic acid side chain is attached to the nitrogen atom of the benzisothiazole ring.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 241.22 g/mol | [2] |
| Molecular Formula | C₉H₇NO₅S | [2] |
| CAS Number | 52188-11-1 | [2] |
| Appearance | White crystalline solid | [3] |
| Monoisotopic Mass | 241.00449350 Da | [2][4] |
Spectroscopic Characterization: A Structural Fingerprint
The molecular structure of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provides a unique fingerprint for this molecule.
¹H NMR Spectroscopy:
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the four protons on the benzene ring.
-
Methylene Protons: A singlet corresponding to the two protons of the methylene group (-CH₂-) in the acetic acid side chain is anticipated, likely in the range of δ 4.0-5.0 ppm.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group (-COOH) would be observed, typically at a downfield chemical shift (>10 ppm) and is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-180 ppm) are expected for the amide and carboxylic acid carbonyl carbons.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm) will correspond to the carbons of the benzene ring.
-
Methylene Carbon: A signal for the methylene carbon (-CH₂-) is expected in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.
-
C=O Stretches: Strong absorption bands are expected for the carbonyl groups. The amide carbonyl will likely appear around 1700-1750 cm⁻¹, while the carboxylic acid carbonyl will be in a similar region, often overlapping.
-
SO₂ Stretches: Two strong, characteristic absorption bands for the sulfonyl group (asymmetric and symmetric stretching) are expected around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.22 g/mol ).[2]
-
Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the N-CH₂ bond.
Synthesis and Reaction Chemistry
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is typically achieved through the N-alkylation of saccharin. This reaction leverages the acidity of the N-H proton of saccharin, which can be readily deprotonated by a suitable base to form the corresponding anion, a potent nucleophile.
The following diagram illustrates a typical synthetic workflow.
Caption: Synthetic workflow for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid.
This protocol describes a reliable method for the synthesis of the title compound.
Materials:
-
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)[5]
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Deprotonation of Saccharin: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin in an aqueous solution of sodium hydroxide at room temperature. The molar ratio of saccharin to NaOH should be approximately 1:2.[1] Stir until a clear solution is obtained, indicating the formation of the sodium salt of saccharin.
-
Nucleophilic Substitution: To the solution from step 1, add chloroacetic acid dropwise.[1] The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
-
Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.[1] A white precipitate of the product will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Causality and Self-Validation:
-
The use of a base (NaOH) is crucial to deprotonate the weakly acidic N-H of saccharin, thereby generating the nucleophilic saccharin anion required for the reaction with the electrophilic chloroacetic acid.[3]
-
Acidification is necessary to protonate the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product, which is less soluble in the acidic aqueous medium.
-
Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products. The purity of the final product can be verified by measuring its melting point and by the spectroscopic methods described earlier.
Applications and Future Directions
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid serves as a valuable intermediate in organic synthesis. The presence of the carboxylic acid functionality allows for a variety of subsequent chemical transformations, including:
-
Esterification: Reaction with alcohols to form the corresponding esters.[6][7][8]
-
Amidation: Reaction with amines to form amides.
-
Use as a Linker: The bifunctional nature of the molecule (the benzisothiazole ring and the carboxylic acid) makes it a candidate for use as a linker in the design of more complex molecules, including potential pharmaceutical agents.
The structural relationship to saccharin, a compound with a long history of use and study, provides a solid foundation for the exploration of the biological activities of its derivatives.[3][9] Further research into the applications of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid and its derivatives is warranted, particularly in the fields of medicinal chemistry and materials science.
Conclusion
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is a structurally well-defined and synthetically accessible derivative of saccharin. Its molecular architecture, characterized by the planar benzisothiazole core and the reactive carboxylic acid side chain, makes it a compound of considerable interest. The detailed understanding of its structure, properties, and synthesis presented in this guide provides a valuable resource for scientists and researchers, enabling its effective application in a variety of chemical and pharmaceutical research settings.
References
-
PubChem. Saccharin N-(2-acetic acid ethyl ester). National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Saccharin. Wikimedia Foundation. Available from: [Link]
-
PubChemLite. 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid. Available from: [Link]
-
2a biotech. 2-(1,1-DIOXIDO-3-OXOBENZO[D]ISOTHIAZOL-2(3H)-YL)ACETIC ACID. Available from: [Link]
- Google Patents. CN111269195A - A kind of synthetic method for preparing saccharin.
-
National Center for Biotechnology Information. Synthesis of Novel Saccharin Derivatives. PMC. Available from: [Link]
-
Ibn Al-Haitham Journal for Pure and Applied Science. A Review: Saccharin Discovery, Synthesis, and Applications. Available from: [Link]
-
National Institutes of Health. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Available from: [Link]
-
SIELC Technologies. Saccharin N-(2-acetic acid methyl ester). Available from: [Link]
-
Science of Cooking. Saccharin Molecule - Chemical and Physical Properties. Available from: [Link]
- Google Patents. US4464537A - Preparation of saccharin.
-
YouTube. 5.6 Organics - Making Saccharin. Available from: [Link]
-
precisionFDA. SACCHARIN N-(2-ACETIC ACID METHYL ESTER). Available from: [Link]
-
PubChem. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Benzoisothiazol-3-one synthesis. Available from: [Link]
-
ResearchGate. Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Available from: [Link]
-
MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available from: [Link]
-
Wikipedia. Acetic acid. Wikimedia Foundation. Available from: [Link]
-
National Institute of Standards and Technology. Acetic acid. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saccharin - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]
- 5. Acetic acid - Wikipedia [en.wikipedia.org]
- 6. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Saccharin Molecule - Chemical and Physical Properties [scienceofcooking.com]
An In-depth Technical Guide to the Spectroscopic Profile of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid (CAS 52188-11-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a compound identified by the Chemical Abstracts Service (CAS) number 52188-11-1. While direct experimental spectroscopic data for this specific molecule is not widely available in public databases, this document synthesizes predicted data, structural analysis, and spectroscopic information from analogous compounds to offer a robust and scientifically grounded guide for researchers.
Chemical Identity and Structure
Initial investigations into CAS 52188-11-1 may present conflicting information. However, authoritative chemical databases including PubChem, ChemScene, and BLDpharm definitively associate CAS 52188-11-1 with 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid .[1][2][3] The alternative compound, 2,6-Di-tert-butyl-4-mercaptophenol, is correctly identified by CAS 950-59-4.
The molecular structure of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is presented below. This distinct structure, featuring a benzisothiazole core, a carboxylic acid moiety, and a sulfone group, dictates its unique spectroscopic fingerprint.
Figure 1: 2D structure of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid.
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for C₉H₇NO₅S [4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.01177 |
| [M+Na]⁺ | 263.99371 |
| [M-H]⁻ | 239.99721 |
| [M+NH₄]⁺ | 259.03831 |
| [M+K]⁺ | 279.96765 |
| [M+H-H₂O]⁺ | 224.00175 |
The fragmentation of this molecule under electron ionization would likely proceed through characteristic losses of small molecules and cleavage of the side chain.
Figure 2: Plausible mass spectrometry fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct experimental NMR data for CAS 52188-11-1 is not currently in the public domain. However, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the chemical structure and data from analogous compounds.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Aromatic CH (x4) | 7.8 - 8.2 | m | 4H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. |
| Methylene CH₂ | ~4.5 | s | 2H | A singlet corresponding to the two protons of the methylene group adjacent to the nitrogen and the carbonyl group. |
| Carboxylic Acid OH | >10 | br s | 1H | A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted δ (ppm) | Notes |
| Carboxylic Acid C=O | ~170 | Carbonyl carbon of the carboxylic acid. |
| Amide C=O | ~165 | Carbonyl carbon of the benzisothiazole ring. |
| Aromatic C (quaternary) | 125 - 140 | Quaternary carbons of the benzene ring. |
| Aromatic CH | 120 - 135 | Protonated carbons of the benzene ring. |
| Methylene CH₂ | ~45 | Methylene carbon of the acetic acid side chain. |
Infrared (IR) Spectroscopy
The IR spectrum of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid will be characterized by several strong absorption bands corresponding to its functional groups.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong | Broad absorption due to hydrogen bonding. |
| C-H (Aromatic) | 3100 - 3000 | Medium | Aromatic C-H stretching. |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Methylene C-H stretching. |
| C=O (Carboxylic Acid) | ~1710 | Strong | Carbonyl stretch of the carboxylic acid. |
| C=O (Amide) | ~1680 | Strong | Carbonyl stretch of the benzisothiazole ring. |
| C=C (Aromatic) | 1600 - 1450 | Medium | Aromatic ring skeletal vibrations. |
| S=O (Sulfone) | ~1350 and ~1150 | Strong | Asymmetric and symmetric stretching of the sulfone group. |
Experimental Protocols
For researchers seeking to acquire experimental data for this compound, the following standard protocols are recommended.
Figure 3: Workflow for Mass Spectrometry Analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts. Perform tandem mass spectrometry (MS/MS) on the parent ion to elucidate fragmentation patterns.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Conclusion
This guide provides a comprehensive spectroscopic overview of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid (CAS 52188-11-1) based on predictive methods and analysis of analogous structures. The presented data and protocols offer a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. It is strongly recommended that experimental data be acquired to confirm these predictions.
References
-
2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid . PubChem. [Link]
-
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid . PubChemLite. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 52188-11-1|2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]
A Deep Dive into the Solubility of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid for Pharmaceutical Development
This technical guide provides a comprehensive overview of the solubility characteristics of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a molecule of significant interest in pharmaceutical research. Understanding the solubility of this compound, a derivative of saccharin, is paramount for its successful formulation into viable drug products. This document will delve into the theoretical and practical aspects of its solubility in organic solvents, offering a foundational resource for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solid to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). For an API to be absorbed in the body, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and variable bioavailability, hindering the development of potentially life-saving drugs. The focus of this guide, this compound, presents a unique solubility profile that necessitates a thorough investigation for optimal formulation strategies.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound, also known as N-carboxymethylsaccharin, possesses a complex structure that influences its interactions with various solvents.
Key Structural Features:
-
Saccharin Core: A rigid, aromatic benzisothiazole dioxide ring system. This core is relatively nonpolar.
-
Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is ionizable, and its protonation state is pH-dependent.
-
Sulfonyl Group (-SO2-): A highly polar and electron-withdrawing group that contributes to the overall polarity of the molecule.
-
Amide Linkage (-N-C=O): A polar group that can participate in hydrogen bonding.
A comprehensive understanding of these features is crucial for predicting and explaining the solubility behavior in different solvent systems. The interplay between the nonpolar aromatic core and the polar functional groups suggests a nuanced solubility profile, with potential for dissolution in both polar and some nonpolar aprotic solvents.
Physicochemical Parameters:
While experimental data for this compound is not widely published, computational models can provide valuable estimates for key parameters that govern solubility.
| Property | Predicted Value/Information | Significance for Solubility |
| Molecular Weight | 241.22 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa | The carboxylic acid proton is acidic. The N-H proton of the parent saccharin has a pKa of about 1.6. The addition of the acetic acid moiety will influence the overall acidity. | The ionization state of the molecule is critical. In its ionized (carboxylate) form, solubility in polar solvents like water is expected to increase significantly. |
| LogP (Octanol-Water Partition Coefficient) | Predicted values suggest a relatively low LogP, indicating a degree of hydrophilicity. | A lower LogP generally corresponds to better solubility in polar solvents and lower solubility in nonpolar, lipophilic solvents. |
| Melting Point | Not readily available in literature. | A high melting point often indicates strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, often correlating with lower solubility. |
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid, sulfonyl, and amide groups, this compound is expected to exhibit favorable interactions with these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The acidic proton of the carboxylic acid can interact favorably with the basic sites in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and cannot engage in significant hydrogen bonding. The large, polar functional groups on the molecule are likely to make it poorly soluble in such solvents.
The dissolution process can be visualized as a three-step energetic process:
-
Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavitation Energy: Energy required to create a space in the solvent for the solute molecule.
-
Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice and cavitation energies.
An In-depth Technical Guide to the Thermal Stability of Saccharinylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for the rigorous evaluation of the thermal stability of saccharinylacetic acid. As a critical parameter in drug development, understanding the thermal behavior of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life. This document moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design and data interpretation, empowering researchers to conduct self-validating and robust stability studies.
Introduction: The Imperative of Thermal Stability in Drug Development
Saccharinylacetic acid, a derivative of the well-known artificial sweetener saccharin, presents a chemical scaffold of interest for various pharmaceutical applications. Its structure, combining the saccharin moiety with an acetic acid group, suggests potential for novel biological activities. However, before any therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is essential. Among these, thermal stability is a cornerstone.
Thermal stability dictates the conditions under which saccharinylacetic acid can be manufactured, formulated, transported, and stored without undergoing degradation that could lead to loss of potency, the formation of toxic byproducts, or alterations in its physical properties.[1] Information on thermal stability is crucial for:
-
Process Chemistry: Defining safe temperature ranges for synthesis and purification.
-
Formulation Development: Selecting compatible excipients and manufacturing processes (e.g., granulation, lyophilization, melt extrusion).
-
Shelf-Life Prediction: Establishing appropriate storage conditions and expiration dating.
-
Regulatory Compliance: Providing essential data for regulatory submissions.
This guide will provide the methodologies to characterize the thermal profile of saccharinylacetic acid, from initial screening to in-depth kinetic analysis.
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach is necessary to build a complete picture of a compound's thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often complemented by chromatographic methods to analyze degradation products.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition.[3]
Causality Behind Experimental Choices in TGA:
-
Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of distinct thermal events, while a faster rate can be used for rapid screening.[4] For kinetic studies, multiple heating rates are employed.[4]
-
Atmosphere: An inert atmosphere (typically nitrogen) is used to study the inherent thermal decomposition of the material without oxidative effects.[2] An oxidative atmosphere (e.g., air or oxygen) can be used to assess the compound's stability against oxidation.
-
Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample and ensure uniform heating.
Differential Scanning Calorimetry (DSC): Monitoring Thermal Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[6][7]
Causality Behind Experimental Choices in DSC:
-
Melting Point (Tm) and Enthalpy of Fusion (ΔHf): The melting point is a key indicator of purity. A sharp melting peak with a high enthalpy of fusion is characteristic of a stable crystalline material. A broad peak may indicate impurities or the presence of multiple crystalline forms (polymorphs).
-
Glass Transition (Tg): For amorphous materials, the glass transition temperature is a critical parameter, representing the transition from a rigid, glassy state to a more rubbery, mobile state. Above Tg, molecular mobility increases significantly, which can accelerate degradation.
-
Polymorphism: DSC can be used to identify and characterize different polymorphic forms of a compound, which can have different melting points, solubilities, and stabilities.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Degradation Products
While TGA and DSC provide information on the physical and thermal events, HPLC is essential for the chemical analysis of the sample before and after thermal stress. HPLC is a widely used technique for the determination of sweeteners and related compounds.[8][9] It allows for the separation, identification, and quantification of the parent compound and any degradation products that may have formed.
Causality Behind Experimental Choices in HPLC:
-
Forced Degradation Studies: To understand the degradation pathways, forced degradation (or stress testing) is performed. This involves subjecting a solution or solid sample of saccharinylacetic acid to harsh conditions (e.g., high temperature, acid, base, oxidation, light) and then analyzing the resulting mixture by HPLC.
-
Method Validation: The HPLC method must be validated to ensure it is "stability-indicating," meaning it can accurately separate the parent drug from its degradation products without interference.
Experimental Protocols
The following protocols are presented as a robust starting point for the thermal analysis of saccharinylacetic acid.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of finely powdered saccharinylacetic acid into a clean TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is often defined as the temperature at which 5% mass loss occurs (T-5%).[10] Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of saccharinylacetic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature just below the decomposition temperature determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow as a function of temperature. Determine the onset temperature, peak maximum, and enthalpy of fusion for any melting endotherms. Identify any glass transitions or other thermal events.
Protocol for Stability-Indicating HPLC Method Development
-
Forced Degradation:
-
Prepare solutions of saccharinylacetic acid in a suitable solvent (e.g., acetonitrile/water).
-
Subject the solutions to the following stress conditions:
-
Heat: 80 °C for 24 hours.
-
Acid: 0.1 M HCl at 60 °C for 8 hours.
-
Base: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
-
Analyze the stressed samples by HPLC.
-
-
Chromatographic Conditions (Example):
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualization of Workflows and Data
Experimental Workflow Diagram
Caption: Workflow for thermal stability assessment of saccharinylacetic acid.
Hypothetical Thermal Degradation Pathway
Based on the structure of saccharinylacetic acid, two primary degradation pathways can be hypothesized: hydrolysis of the sulfonamide bond and decarboxylation of the acetic acid moiety.
Caption: Hypothetical thermal degradation pathways of saccharinylacetic acid.
Data Presentation: Summary of Thermal Properties
The following table summarizes hypothetical data that would be obtained from the analyses described above.
| Parameter | Method | Result | Interpretation |
| Melting Onset (Tonset) | DSC | 185.2 °C | Indicates the start of melting. |
| Melting Peak (Tpeak) | DSC | 188.5 °C | Characteristic melting point. |
| Enthalpy of Fusion (ΔHf) | DSC | 120.5 J/g | High value suggests a highly crystalline and stable form. |
| Decomposition Onset (T-5%) | TGA | 215.7 °C | Temperature at which significant degradation begins. |
| Purity | HPLC | >99.5% | High initial purity is essential for accurate stability studies. |
Factors Influencing Thermal Stability and Mitigation Strategies
The inherent thermal stability of saccharinylacetic acid can be influenced by several extrinsic factors:
-
pH: The stability of the sulfonamide bond is often pH-dependent. Hydrolysis can be accelerated under acidic or basic conditions.
-
Excipients: Interactions between the API and excipients in a formulation can either stabilize or destabilize the drug. DSC and TGA can be used to screen for API-excipient compatibility.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways, especially at elevated temperatures.
-
Polymorphism: Different crystalline forms of a drug can exhibit different thermal stabilities. It is crucial to identify and control the polymorphic form.
Stabilization Strategies:
-
pH Control: Use of buffering agents in formulations.
-
Moisture Protection: Use of desiccants and appropriate packaging.
-
Excipient Selection: Choosing inert and compatible excipients based on screening studies.
-
Solid-Form Engineering: Development of a stable crystalline salt or cocrystal of saccharinylacetic acid.
Conclusion
The thermal stability of saccharinylacetic acid is a critical quality attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has outlined a comprehensive and scientifically-grounded approach to this evaluation. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and stability-indicating chromatographic methods, researchers can gain a deep understanding of the material's behavior under thermal stress. This knowledge is not merely an academic exercise; it is a fundamental prerequisite for successful process development, formulation design, and regulatory approval. The protocols and rationales provided herein serve as a robust framework for generating the high-quality data necessary to advance saccharinylacetic acid from a promising molecule to a viable therapeutic agent.
References
- Methods of Analysis of Saccharin. (n.d.).
- Simultaneous Determination of Saccharin and Aspartame in Commercial Noncaloric Sweeteners Using the PLS-2 Multivariate Calibr
- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
- Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2014).
- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
- Thermogravimetric Analysis (TGA) For Polymers Explained!!! (2023, July 27). YouTube.
- Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). Pharma Excipients.
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). Royal Society of Chemistry.
- Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions. (n.d.). MDPI.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. torontech.com [torontech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions [mdpi.com]
- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 6. skztester.com [skztester.com]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic Acid: From the Historical Discovery of its Core Moiety to Synthetic Methodologies and Future Perspectives
This technical guide provides an in-depth exploration of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, a derivative of the well-known compound saccharin. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its historical context, synthesis, and potential applications.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,2-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a wide range of biologically active compounds.[1][2] Its unique electronic and structural features allow it to interact with various biological targets, leading to diverse pharmacological activities.[1][2] Among the most prominent members of this class is saccharin, or 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, a compound with a rich history and a continuing legacy in chemical and pharmaceutical research.[3] This guide focuses on a specific N-substituted derivative, 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, delving into the scientific journey from the discovery of its foundational structure to its synthesis and potential utility.
The Serendipitous Discovery of the Saccharin Core
The story of the 1,2-benzothiazole core of our target molecule begins with the discovery of saccharin in 1879 by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University. The discovery was a classic example of serendipity in science. Fahlberg was investigating the oxidation of o-toluenesulfonamide when he accidentally tasted a chemical on his hands that was intensely sweet. This substance was subsequently identified as anhydrous o-sulfamine benzoic acid, which he named saccharin.
Initially, the primary application of saccharin was as a non-caloric artificial sweetener, especially valuable for individuals with diabetes. It is approximately 300-400 times sweeter than sucrose. Over the decades, the chemistry of saccharin has been extensively explored, not only for its gustatory properties but also for its potential as a versatile building block in organic synthesis and drug discovery.[4][5][6]
The Evolution of Saccharin Derivatives: The Rationale for N-Substitution
While saccharin itself has limited therapeutic applications beyond its use as a sweetener, its rigid heterocyclic structure and the presence of a reactive N-H group in the sulfonamide moiety make it an attractive scaffold for chemical modification.[3] The nitrogen atom can be readily alkylated or acylated to introduce a variety of functional groups, leading to the synthesis of a diverse library of N-substituted saccharin derivatives.[3]
The primary motivation for synthesizing these derivatives is to explore and modulate their biological activities. By attaching different substituents to the nitrogen atom, researchers can systematically alter the molecule's physicochemical properties, such as its lipophilicity, solubility, and hydrogen bonding capacity. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to the discovery of novel therapeutic agents.[3] The introduction of an acetic acid moiety, as in the case of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, adds a carboxylic acid functional group, which can serve as a handle for further derivatization or as a key interacting group with biological targets.
Caption: General synthetic pathway for N-substituted saccharin derivatives.
Synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic Acid: An Experimental Protocol
The synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, also referred to as 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid in some literature, is a straightforward N-alkylation of the saccharin core.[7] The following protocol is based on established methods for the synthesis of similar compounds.
Materials and Reagents
-
Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl) for acidification
-
Ice
Step-by-Step Experimental Procedure
-
Formation of the Saccharin Sodium Salt: In a reaction vessel, dissolve saccharin and a molar equivalent of sodium hydroxide in water with stirring. This deprotonates the acidic N-H group of the saccharin molecule, forming the more nucleophilic sodium salt.
-
Nucleophilic Substitution: To the solution of the saccharin sodium salt, add a molar equivalent of chloroacetic acid. The reaction mixture is typically stirred at room temperature for several hours.[7] The nucleophilic nitrogen of the saccharin anion attacks the electrophilic carbon of the chloroacetic acid in an Sₙ2 reaction, displacing the chloride ion.
-
Acidification and Precipitation: After the reaction is complete, the solution is acidified with hydrochloric acid to a pH of 1-2.[7] This protonates the carboxylate group of the product, causing the free acid, 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, to precipitate out of the aqueous solution due to its lower solubility.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a mixture of dimethylformamide and water.[7]
Caption: Specific synthetic route to the target compound.
Physicochemical Properties and Characterization
The proper characterization of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid is crucial for its identification and for understanding its behavior in various applications. The table below summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₉H₇NO₅S |
| Molecular Weight | 241.22 g/mol |
| CAS Number | 52188-11-1[8] |
| Appearance | White to off-white solid |
Crystallographic studies of the closely related 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid reveal a planar benzisothiazolone ring system.[7] In the solid state, the molecules are linked by intermolecular O-H···O hydrogen bonds, forming one-dimensional chains.[7]
Potential Applications and Biological Significance
While specific biological studies on 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid are not extensively documented in publicly available literature, the broader class of benzothiazole and saccharin derivatives has shown a wide range of pharmacological activities. This suggests potential areas of investigation for the title compound.
-
Antimicrobial and Antifungal Activity: Many benzothiazole derivatives exhibit potent antimicrobial and antifungal properties.[7][9][10][11] The presence of the benzothiazole core is often associated with this activity.
-
Anti-inflammatory and Analgesic Effects: Some benzothiazolinone derivatives have been reported to possess analgesic and anti-inflammatory activities.[12]
-
Enzyme Inhibition: The structural features of saccharin and its derivatives make them candidates for enzyme inhibitors.
-
Catalysis: Saccharin and its derivatives have been employed as catalysts in various organic transformations, highlighting their utility in green chemistry.[4][5][6]
The carboxylic acid moiety of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid makes it a valuable intermediate for the synthesis of esters and amides, which could lead to compounds with enhanced biological activity.[7]
Future Directions
The exploration of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid and its derivatives is a promising area for future research. Key areas of focus could include:
-
Synthesis of a diverse library of derivatives: Esterification and amidation of the carboxylic acid group can lead to a wide range of new chemical entities.
-
Systematic biological screening: Comprehensive screening of these new compounds for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, could unveil novel therapeutic leads.
-
Mechanistic studies: For any identified active compounds, detailed mechanistic studies would be crucial to understand their mode of action at the molecular level.
-
Development as chemical probes: The unique structure of this compound could be leveraged to design chemical probes for studying biological systems.
Conclusion
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid is a fascinating molecule with a rich chemical heritage rooted in the discovery of saccharin. While its own history is not as storied as its parent compound, its synthesis is well-established, and its structure holds significant potential for the development of new chemical entities with diverse applications, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its background, synthesis, and potential, offering a solid foundation for researchers and scientists interested in exploring the vast chemical space of saccharin derivatives.
References
-
Ammar A. Razzak Mahmood, Sahar B. Al-Juboori. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science. Available at: [Link]
-
SciSpace. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Saccharin Derivatives. PMC. Available at: [Link]
-
Bentham Science Publishers. (2019). Catalytic Applications of Saccharin and its Derivatives in Organic Synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. PMC. Available at: [Link]
-
Amanote Research. (n.d.). 2-(3-Oxo-2,3-Dihydro-1,2-Benzothiazol-2-Yl)acetic Acid. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. PMC. Available at: [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available at: [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]
-
Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Available at: [Link]
-
Chem-Supply. (n.d.). 2-(1H-Benzo[d][4][5]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid. Available at: [Link]
-
Medical Journal of Babylon. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. chemmethod.com [chemmethod.com]
- 10. chemimpex.com [chemimpex.com]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic Acid: A Core Scaffold in Metalloproteinase Inhibition
Introduction: The Significance of a Versatile Scaffold
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, more commonly known as N-carboxymethylsaccharin, represents a cornerstone scaffold in modern medicinal chemistry. While the parent molecule, saccharin, is widely recognized as the oldest artificial sweetener, its true value in drug discovery lies in its rigid, bicyclic sulfonamide structure. This inherent chemical architecture makes the saccharin moiety an effective zinc-binding group (ZBG), a critical feature for inhibiting a class of enzymes that play a pivotal role in numerous pathologies: the zinc-dependent metalloproteinases.
This guide provides an in-depth exploration of this compound, not as a final drug product, but as a fundamental building block. We will delve into its synthesis, its physicochemical properties, and its profound application as a foundational scaffold for the rational design of potent and selective enzyme inhibitors, with a particular focus on Matrix Metalloproteinases (MMPs).
Physicochemical Properties of the Core Scaffold
A thorough understanding of the molecule's properties is fundamental to its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₅S | PubChem |
| Molecular Weight | 241.22 g/mol | PubChem |
| IUPAC Name | 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid | PubChem |
| CAS Number | 52188-11-1 | PubChem |
| Appearance | White to off-white solid | --- |
| XLogP3 | 0.2 | PubChem |
Synthesis of the Core Scaffold: A Methodological Overview
The synthesis of this compound is typically achieved through the N-alkylation of saccharin. The acidic nature of the N-H proton in the saccharin imide group facilitates its deprotonation by a suitable base, creating a nucleophilic nitrogen that can react with an appropriate electrophile.
General Synthetic Workflow
The process involves the reaction of saccharin sodium salt (or saccharin in the presence of a base like potassium carbonate) with an ethyl haloacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol
The following protocol is a representative, generalized procedure based on standard organic chemistry principles for N-alkylation and ester hydrolysis.
Step 1: N-Alkylation to form Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
-
To a solution of saccharin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the saccharin anion.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of a base (e.g., sodium hydroxide solution) or acid (e.g., hydrochloric acid).
-
Reflux the mixture for several hours, monitoring the disappearance of the ester by TLC.
-
After cooling, if basic hydrolysis was performed, acidify the reaction mixture with dilute HCl until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
The Saccharin Scaffold in Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous diseases, including arthritis, cancer metastasis, and cardiovascular diseases. The catalytic activity of MMPs relies on a zinc ion (Zn²⁺) located within the enzyme's active site.
The primary strategy for designing MMP inhibitors is to introduce a functional group that can chelate this catalytic zinc ion, thereby blocking the enzyme's function. The saccharin core of this compound serves precisely this purpose. The sulfonamide group within the saccharin ring acts as a potent zinc-binding group, anchoring the inhibitor to the enzyme's active site.
Technical Guide on the Safe Handling of Chemical Intermediate CAS 52188-11-1
This guide will therefore focus on the safety and handling precautions for a closely related and well-documented analogue, 2,4-Diamino-6-chloropyrimidine 3-oxide (CAS: 35139-67-4) , which serves as a key intermediate in the synthesis of pharmaceutical compounds like Minoxidil[3].
Crucial Advisory for Researchers: Before commencing any work, you are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your chemical lot. Hazard classifications for related compounds can vary significantly between suppliers, with some indicating mild irritation while others warn of severe hazards like flammability or explosive instability[4][5]. The supplier's SDS is the only authoritative document for the material in your possession.
Section 1: Compound Identification and Physicochemical Properties
2,4-Diamino-6-chloropyrimidine 3-oxide is a pyrimidine derivative used as a synthetic intermediate in pharmaceutical manufacturing[3][4]. Its structure, featuring amino groups, a chloro substituent, and an N-oxide moiety, dictates its reactivity and physical properties. Understanding these properties is fundamental to establishing safe handling protocols.
Table 1: Physicochemical Data for 2,4-Diamino-6-chloropyrimidine 3-oxide
| Property | Value | Source |
| CAS Number | 35139-67-4 | [3][6] |
| Molecular Formula | C₄H₅ClN₄O | [6] |
| Appearance | Pale yellow crystalline powder | [4] |
| Solubility | Soluble in polar solvents | [3] |
| Melting Point | 193° C (recrystallized) | [7] |
Section 2: Hazard Identification and GHS Classification
The hazard profile for this compound class is inconsistent across suppliers. This variability underscores the critical need to rely on the SDS for your specific material. The following represents an aggregation of potential hazards identified in public literature.
-
Potential Health Hazards:
-
Potential Physical Hazards:
-
Some sources classify the compound as a flammable solid (H228) or, in rare cases, as an unstable explosive (H200).[5] These classifications demand extreme caution, including measures to prevent ignition, shock, and friction.
-
GHS Pictograms (Potential)
Depending on the supplier's classification, the following pictograms may apply:
-
Health Hazard: (Exclamation Mark)
-
Flammability: (Flame)
-
Explosive: (Exploding Bomb)
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
-
Ventilation: All handling of powdered material must occur in a certified chemical fume hood to prevent inhalation of dust.[8][9] Ensure the ventilation system is functioning correctly before starting work.
-
Static Control: For compounds classified as flammable or explosive, use grounding and bonding for all containers and receiving equipment.[5][10] Employ explosion-proof electrical and lighting equipment.[5][10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[5][9] Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A flame-retardant lab coat is mandatory.[5] Ensure exposed skin is covered. For significant spill risk, impervious clothing may be necessary.[8]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges is required.[5]
Caption: Core engineering and PPE requirements for handling pyrimidine intermediates.
Section 4: Safe Handling, Storage, and First Aid
Handling Procedures
-
Read and fully understand the supplier-specific SDS before use.
-
Avoid all contact with skin and eyes and prevent inhalation of dust.[5]
-
Wash hands thoroughly after handling the material, even if gloves were worn.[4][8]
-
Use non-sparking tools, especially if the material is rated as flammable.[10]
-
Minimize dust generation during transfer.[11] Open and handle containers with care.
Storage Conditions
-
Store containers tightly closed in a dry, cool, and well-ventilated area.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][10]
-
Store separately from incompatible materials, such as strong oxidizing agents.
First Aid Measures
A rapid and informed response is critical in the event of an exposure.
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[11][12]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[4][13] Seek immediate medical attention from an ophthalmologist.[13]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[12] Call a poison control center or physician immediately.[4]
Section 5: Accidental Release and Disposal
Spill Cleanup Protocol
In the event of a spill, follow a structured emergency procedure.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Control Ignition: Remove all sources of ignition from the area.[5][12]
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.[8]
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[9] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[10]
Caption: Step-by-step workflow for responding to an accidental spill.
Waste Disposal
Disposal of this material and its containers must be handled as hazardous waste. Do not allow the chemical to enter drains or waterways.[12][13] All disposal must be conducted through a licensed waste disposal contractor in accordance with all applicable regulations.[10]
References
-
2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 . PubChem - NIH. [Link]
-
Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide . PrepChem.com. [Link]
-
SAFETY DATA SHEET . Generic SDS Provider. [Link]
-
SAFETY DATA SHEET . Cytiva. [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr . Quest Journals. [Link]
-
2,4-Diamino-6-chloropyrimidine 3-oxide . CAS Common Chemistry. [Link]
- Method for producing 2,4-diamino-6-substituted-pyrimidine-3-oxide.
- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
-
SAFETY DATA SHEET . Castrol. [Link]
-
Preparation method of 2, 4-diamino-6-chloropyrimidine . Eureka | Patsnap. [Link]
-
Material Safety Data Sheet . Generic SDS Provider. [Link]
-
Safety Data Sheet: Hydroxylammonium chloride . Chemos GmbH&Co.KG. [Link]
-
Hydroxylamine Hydrochloride Safety Data Sheet . Prochem, Inc. [Link]
-
Biosafety Guidance for Working with Viral Vectors . Generic Biosafety Guidance. [Link]
-
Discovery of urinary biomarkers of kiwifruit intake in a randomized... . BMC Medicine. [Link]
-
Viral Vector Biosafety in Laboratory Animal Research . PMC - NIH. [Link]
-
Discovery of urinary biomarkers of kiwifruit intake in a randomized intervention study . NIH. [Link]
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Discovery of urinary biomarkers of kiwifruit intake in a randomized intervention study | springermedizin.de [springermedizin.de]
- 3. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]
- 4. 2,4-Diamino-6-Chloropyrimidine3-Oxide Online | 2,4-Diamino-6-Chloropyrimidine3-Oxide Manufacturer and Suppliers [scimplify.com]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. prepchem.com [prepchem.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. prochemonline.com [prochemonline.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. aksci.com [aksci.com]
- 12. targetmol.com [targetmol.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Therapeutic Potential of Saccharinylacetic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharin, a well-established synthetic sweetener, has emerged as a privileged scaffold in medicinal chemistry. Its rigid benzisothiazole dioxide structure offers a unique template for the design of novel therapeutic agents. This technical guide delves into the burgeoning field of saccharinylacetic acid derivatives, exploring their diverse biological activities and potential applications in drug discovery. We will dissect the key synthetic strategies, analyze structure-activity relationships, and provide detailed experimental protocols for evaluating their anticancer, antimicrobial, and enzyme-inhibitory properties. Furthermore, this guide will illuminate the underlying mechanisms of action, including their impact on critical signaling pathways, to provide a comprehensive resource for researchers aiming to harness the therapeutic potential of this promising class of compounds.
Introduction: Beyond Sweetness - The Emergence of Saccharin as a Pharmacophore
For over a century, saccharin has been primarily known for its intense sweet taste. However, its chemical structure, characterized by a stable, electron-rich aromatic system and a sulfonamide group, possesses inherent features that make it an attractive starting point for the development of bioactive molecules. The addition of an acetic acid moiety to the saccharin nitrogen atom creates saccharinylacetic acid, a versatile intermediate for the synthesis of a wide array of derivatives with diverse pharmacological profiles. These derivatives have demonstrated significant potential in various therapeutic areas, prompting a surge in research to explore their full clinical utility.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Saccharinylacetic acid derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. This section will explore the quantitative data, mechanistic insights, and experimental protocols relevant to their anticancer potential.
In Vitro Cytotoxicity: A Quantitative Overview
The anticancer efficacy of saccharinylacetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Ovcar-3 (Ovarian) | 7.64 ± 0.01 | [1] |
| 10a | M-14 (Melanoma) | 8.66 ± 0.01 | [1] |
| Saccharin-Triazole Hybrids | SK-OV-3 (Ovarian) | Moderate Activity | [2][3] |
| Ester 3f (isopropyl ester) | Hepatic Cancer Cells | Highest Cytotoxicity (55% inhibition) | [4] |
| Nitrile 2 | Hepatic Cancer Cells | High Cytotoxicity (60% inhibition) | [4] |
This table presents a selection of reported IC50 values to illustrate the anticancer potential of saccharinylacetic acid derivatives. The specific structures of these compounds can be found in the cited literature.
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer activity of saccharinylacetic acid derivatives is believed to stem from their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. Molecular docking studies have provided valuable insights into their potential molecular targets.
-
Interaction with Cancer-Related Proteins: Molecular docking simulations have shown that certain saccharin derivatives can bind to the active sites of proteins implicated in cancer progression, such as the ovarian cancer protein (3W2S) and the melanoma cancer protein (2OPZ)[1][5].
-
Induction of Apoptosis: Some derivatives are thought to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[6][7].
-
Modulation of Signaling Pathways: There is evidence to suggest that saccharin derivatives may exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as:
-
JAK/STAT Pathway: This pathway plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis[][9].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer[10][11][12].
-
Figure 1: Proposed mechanism of anticancer activity.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Saccharinylacetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the saccharinylacetic acid derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antibiotic-resistant strains of bacteria and fungi presents a significant global health challenge. Saccharinylacetic acid derivatives have shown promise as a new class of antimicrobial agents.
In Vitro Antimicrobial Susceptibility: A Quantitative Overview
The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6c | Staphylococcus aureus | - (Inhibition zone: 30-35 mm) | [1] |
| 10a | Staphylococcus aureus | - (Inhibition zone: 30-35 mm) | [1] |
| 6c | Escherichia coli | - (Inhibition zone: 30-35 mm) | [1] |
| 10a | Escherichia coli | - (Inhibition zone: 30-35 mm) | [1] |
| Saccharin-derived sultams | Pseudomonas aeruginosa | Variable | [4] |
| Saccharin-derived sultams | Escherichia coli | Variable | [4] |
| Saccharin-derived sultams | Klebsiella pneumoniae | Variable | [4] |
| Saccharin-derived sultams | Staphylococcus aureus | Variable | [4] |
| Saccharin-derived sultams | Streptococcus pneumoniae | Variable | [4] |
| Saccharin-derived sultams | Candida albicans | Variable | [4] |
Note: Some studies report antimicrobial activity as the diameter of the inhibition zone in a disk diffusion assay, which provides a qualitative measure of efficacy.
Mechanism of Action: Disrupting Microbial Defenses
The antimicrobial action of saccharin and its derivatives appears to involve the disruption of the bacterial cell envelope and interference with essential cellular processes. Recent studies have shown that saccharin itself can destabilize bacterial membranes and interfere with DNA replication, leading to cell lysis[13]. This disruption of the cell envelope can also re-sensitize multidrug-resistant bacteria to existing antibiotics[13].
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Saccharinylacetic acid derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microorganism in the appropriate broth to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the saccharinylacetic acid derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add an equal volume of the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Enzyme Inhibition: A Targeted Approach to Disease
Saccharin derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential for the targeted treatment of specific diseases.
Proteolytic Enzyme Inhibition
Certain saccharin derivatives have been shown to inhibit proteolytic enzymes like chymotrypsin and elastase. These enzymes are involved in a variety of physiological and pathological processes, including inflammation and tissue remodeling. Their inhibition could be beneficial in treating conditions such as arthritis and emphysema.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overactivity of tyrosinase can lead to hyperpigmentation disorders. A series of 6-(phenylurenyl/thiourenyl) saccharin derivatives have been synthesized and shown to inhibit banana tyrosinase activity[14]. One of the most active compounds, 6-(3-iodophenylthiourenyl) saccharin (6s), was found to be a competitive inhibitor with a Ki value of 3.95 µM[14].
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate buffer (pH 6.8)
-
Saccharinylacetic acid derivatives
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare solutions of tyrosinase, L-DOPA, and the test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution. Include a control without any inhibitor.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using Lineweaver-Burk plots for different substrate concentrations[14].
Figure 3: General principle of enzyme inhibition.
Structure-Activity Relationships (SAR): Designing More Potent Derivatives
Understanding the relationship between the chemical structure of saccharinylacetic acid derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
-
Anticancer Activity: The nature of the substituents on the saccharin ring and the acetic acid side chain significantly influences cytotoxicity. For instance, the introduction of bulky or lipophilic groups can enhance anticancer activity by improving cell membrane permeability and interaction with hydrophobic pockets in target proteins. The presence of a triazole moiety has also been shown to be beneficial[2][3].
-
Antimicrobial Activity: Modifications to the saccharin scaffold can impact the antimicrobial spectrum and potency. The addition of certain functional groups can enhance activity against specific bacterial or fungal strains.
-
Enzyme Inhibition: For tyrosinase inhibitors, structure-activity relationship studies have shown that 6-(phenylthiourenyl) saccharin derivatives generally exhibit higher inhibitory activity than their 6-(phenylurenyl) counterparts[14]. Furthermore, the presence of an electron-withdrawing group at the 3-position of the phenylurenyl-ring was found to increase activity[14].
Synthesis of Saccharinylacetic Acid Derivatives
The synthesis of saccharinylacetic acid derivatives typically begins with the N-alkylation of saccharin with an appropriate haloacetic acid ester, followed by hydrolysis to yield the carboxylic acid. This can then be converted to an acid chloride or activated ester for subsequent reactions to introduce diverse functionalities.
A common synthetic route involves the reaction of saccharin with chloroacetic acid in a suitable solvent like xylene[1]. The resulting saccharinylacetic acid can then be further derivatized. For example, it can be converted to an acid chloride and then reacted with a hydrazine to form a hydrazide, which serves as a versatile intermediate for the synthesis of Schiff bases and other derivatives[1].
Conclusion and Future Directions
Saccharinylacetic acid derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and enzyme-inhibitory properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential in a physiological context.
This technical guide provides a solid foundation for researchers to explore the exciting therapeutic opportunities offered by saccharinylacetic acid derivatives. By applying the principles and protocols outlined herein, the scientific community can continue to unlock the full potential of this remarkable scaffold and pave the way for the development of novel and effective medicines.
References
-
Al-Sanea, M. M., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 968233. [Link]
-
Pambhar, K. D., et al. (2020). Synthesis, Anti-Cancer Screening and Molecular Docking of Saccharine-Triazole Hybrid Molecules using Copper(I) Catalyzed Click Chemistry. Asian Journal of Organic & Medicinal Chemistry, 5(1), 68-76. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7048. [Link]
-
Khedkar, V. M., et al. (2020). Synthesis, Anti-Cancer Screening and Molecular Docking of Saccharine-Triazole Hybrid Molecules using Copper(I) Catalyzed Click Chemistry. Asian Publication Corporation. [Link]
-
Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed, 36161001. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. National Center for Biotechnology Information. [Link]
-
Tahir, M. N., et al. (2012). New saccharin derivatives as tyrosinase inhibitors. PubMed, 22445892. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial and antioxidant activities of simple saccharin derivatives with N-basic side chains. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of saccharin‐substituted... ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]
-
Angeli, A., et al. (2021). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Saccharin: a Lead Compound for Structure-Based Drug Design of Carbonic Anhydrase IX Inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]
-
ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... ResearchGate. [Link]
- Google Patents. (n.d.). Use of saccharin derivatives as proteolytic enzyme inhibitors.
-
Khan, N., et al. (2021). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. National Center for Biotechnology Information. [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. [Link]
-
Chen, Y.-C., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. National Center for Biotechnology Information. [Link]
-
De la Cruz, D. M., et al. (2023). Sweetener saccharin revives old antibiotics by breaking bacterial defences. Nature. [Link]
-
Yeboah, Y. H., et al. (2022). Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. MDPI. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Saccharin Derivatives. ResearchGate. [Link]
-
Koudeláková, T., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. National Center for Biotechnology Information. [Link]
-
Chen, J., et al. (2015). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. National Center for Biotechnology Information. [Link]
-
Pirkhezranian, M., et al. (2017). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Center for Biotechnology Information. [Link]
-
Ríos, J. L., et al. (2009). Synthesis and Pro-Apoptotic Activity of Novel Glycyrrhetinic Acid Derivatives. National Center for Biotechnology Information. [Link]
-
Wójcik, P., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]
-
Khan, F., et al. (2021). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. PubMed, 34970579. [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of compounds 1–23. ResearchGate. [Link]
-
Lall, N., et al. (2018). Synthesis and Biological Evaluation of New Madecassic Acid Derivatives Targeting ERK Cascade Signaling. National Center for Biotechnology Information. [Link]
-
2a biotech. (n.d.). 2-(1,1-DIOXIDO-3-OXOBENZO[D]ISOTHIAZOL-2(3H)-YL)ACETIC ACID. 2a biotech. [Link]
-
KEGG. (n.d.). MAPK signaling pathway - Homo sapiens (human). KEGG. [Link]
-
Shinmura, K., et al. (2000). Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium. PubMed, 11073516. [Link]
-
ResearchGate. (n.d.). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]
-
Almeida, B., et al. (2015). Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae. National Center for Biotechnology Information. [Link]
-
Cullen, P. J. (2018). Modulators of MAPK pathway activity during filamentous growth in Saccharomyces cerevisiae. National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Der Pharma Chemica. [Link]
-
Chem Sci Trans. (2016). Synthesis of 3(N(1,3dioxo 1H benzo[de]isoquinolin- 2(3H)-yl)alkyl)-2-(4-substituted) phenylthiazolidine-4- carboxylic Acid. Chem Sci Trans., 5(1), 163-170. [Link]
-
Frontiers. (2024). Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. Frontiers. [Link]
-
Wang, Y., et al. (2014). MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes. National Center for Biotechnology Information. [Link]
-
Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
Sources
- 1. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pro-Apoptotic Activity of Novel Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. KEGG PATHWAY: hsa04010 [kegg.jp]
- 12. Modulators of MAPK pathway activity during filamentous growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. New saccharin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of piroxicam from (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Application Note & Detailed Protocol
Topic: High-Yield Synthesis of Piroxicam via Intramolecular Condensation and Amidation of a Benzisothiazole Acetic Acid Derivative
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Piroxicam is a prominent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, widely utilized for its analgesic and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[4][5] This application note provides a comprehensive, in-depth guide to a robust and high-yield synthesis of piroxicam. The described pathway commences with the methyl ester of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a derivative of saccharin.[6][7] The core transformation involves a base-catalyzed intramolecular rearrangement to construct the characteristic 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide core, followed by N-methylation and a final, efficient amidation with 2-aminopyridine. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, field-proven insights for optimization, and methods for purification and characterization.
Introduction and Synthetic Strategy
The synthesis of piroxicam (4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide) has been approached through various routes since its initial discovery.[8][9] The method detailed herein is a widely adopted and efficient strategy that builds the core heterocyclic system from an acyclic precursor derived from saccharin.[7][10][11]
The overall strategy can be dissected into three primary stages:
-
Ring Expansion via Intramolecular Condensation: The synthesis begins with methyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. This compound, under the influence of a strong base like sodium methoxide, undergoes an intramolecular Dieckmann-type condensation. This key step transforms the five-membered benzisothiazole ring into the six-membered 1,2-benzothiazine ring system, establishing the enolic 4-hydroxy group essential for piroxicam's activity.[12]
-
N-Methylation: The subsequent step involves the specific methylation of the nitrogen atom at the 2-position of the benzothiazine ring. This is a crucial derivatization that is accomplished using an alkylating agent such as methyl iodide.[12]
-
Amide Formation: The final convergent step is the amidation of the resulting methyl ester intermediate. This is achieved by reacting it with 2-aminopyridine in a high-boiling point solvent. This reaction forms the terminal N-(pyridin-2-yl)carboxamide moiety of the piroxicam molecule.[12][13]
Overall Synthetic Pathway
The following diagram outlines the complete chemical transformation from the starting ester to the final piroxicam product.
Caption: Chemical structures and reaction progression.
Experimental Protocols
This section provides detailed, step-by-step protocols for each major stage of the synthesis.
Part A: Synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Methylated Intermediate)
This part combines the critical intramolecular rearrangement and subsequent N-methylation into a streamlined procedure. The initial rearrangement is base-catalyzed, where the methoxide anion abstracts an acidic α-proton from the acetate moiety, initiating an intramolecular nucleophilic attack on the endocyclic carbonyl group.
Protocol A: Rearrangement and N-Methylation
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Methyl 3-oxo-1,2-benzothiazolin-1,1-dioxide-2-acetate[14] | 255.25 | 1.0 | (e.g., 25.5 g, 0.1 mol) |
| Sodium Methoxide | 54.02 | 1.1 | (e.g., 5.94 g, 0.11 mol) |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | (e.g., 100 mL) |
| Methyl Iodide | 141.94 | 1.2 | (e.g., 17.0 g, 0.12 mol) |
| Sodium Hydroxide | 40.00 | 1.2 | (e.g., 4.8 g, 0.12 mol) |
| Methanol, anhydrous | 32.04 | - | (e.g., 150 mL) |
Step-by-Step Procedure:
-
Isomerization/Rearrangement:
-
To a stirred solution of sodium methoxide in anhydrous DMSO, add the methyl 3-oxo-1,2-benzothiazolin-1,1-dioxide-2-acetate (I) portion-wise at room temperature.[12]
-
An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath.
-
Stir the mixture for 1-2 hours at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
This step yields the intermediate methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-1,1-dioxide-3-carboxylate (II).[12]
-
-
N-Methylation:
-
To the reaction mixture containing the intermediate (II), add anhydrous methanol followed by a solution of sodium hydroxide in methanol.
-
Cool the mixture in an ice bath to 0-5°C.
-
Add methyl iodide dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.[12]
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-cold water (approx. 500 mL) and acidify with concentrated HCl to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product, methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-1,1-dioxide-3-carboxylate (III), under vacuum.[12] The product exists in its more stable 4-hydroxy enol tautomer.
-
Part B: Synthesis of Piroxicam via Amidation
The final step is a transamidation reaction where the methyl ester is converted into the corresponding N-(2-pyridyl) amide. This reaction is typically performed in a high-boiling aromatic solvent like xylene to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the product.[13][15]
Protocol B: Amidation with 2-Aminopyridine
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Methylated Intermediate (from Part A) | 285.28 | 1.0 | (e.g., 28.5 g, 0.1 mol) |
| 2-Aminopyridine | 94.11 | 1.1 | (e.g., 10.35 g, 0.11 mol) |
| Xylene | - | - | (e.g., 500 mL) |
| Hexane (for washing) | - | - | (e.g., 100 mL) |
Step-by-Step Procedure:
-
Reaction Setup:
-
Combine the methylated intermediate and 2-aminopyridine in a flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a variable take-off distillation head.[13]
-
Add xylene to the flask.
-
-
Reaction Execution:
-
Heat the stirred mixture to reflux. The head temperature should be around 134°C.[13]
-
Continuously remove the xylene/methanol azeotrope via the distillation head. To maintain a constant volume in the reaction flask, add fresh xylene from an addition funnel at approximately the same rate as the distillation.[13]
-
Continue this process for approximately 6 hours. The reaction is near completion when the distillation head temperature rises to that of pure xylene (approx. 142°C) and the rate of distillation slows significantly.[13]
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath. The piroxicam product will precipitate as a solid.
-
Collect the precipitated solids by vacuum filtration.
-
Wash the filter cake with hexane to remove residual xylene.[13]
-
Dry the crude piroxicam at 45°C in a vacuum oven. This procedure typically yields a product with high purity (reported yield: 96%).[13]
-
For obtaining material of pharmaceutical-grade purity, recrystallization can be performed from a solvent system like dimethylacetamide/acetone/water or methanol.[16]
-
Workflow and Logic
The experimental workflow is designed for efficiency and high throughput, progressing from the starting materials to the final purified product in a logical sequence.
Caption: A flowchart of the major experimental steps.
Safety and Handling
-
Methyl Iodide: Highly toxic, a carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Xylene: Flammable liquid and harmful if inhaled or absorbed through the skin. Ensure adequate ventilation.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic route detailed in this application note provides a reliable and high-yielding pathway to the NSAID piroxicam. The key transformations—an intramolecular rearrangement to form the benzothiazine core followed by a robust amidation—are well-established and scalable. By carefully controlling reaction conditions, particularly the azeotropic removal of methanol in the final step, researchers can achieve excellent yields and high purity of the final product. This protocol serves as a foundational guide for laboratories engaged in medicinal chemistry, process development, and the synthesis of pharmacologically active heterocyclic compounds.
References
-
De Miranda, A. S., Júnior, W. B., Da Silva, Y. K. C., Alexandre-Moreira, M. S., Castro, R. D. P., Sabino, J. R., Lião, L. M., Lima, L. M., & Barreiro, E. J. (2012). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 17(12), 14126-14145. [Link]
-
Lombardino, J. G. (1981). Synthesis and antiinflammatory activity of metabolites of piroxicam. Journal of Medicinal Chemistry, 24(1), 39-42. [Link]
-
De Miranda, A. S., et al. (2012). Design, synthesis, antinociceptive and anti-inflammatory activities of novel piroxicam analogues. PubMed, National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Piroxicam? Patsnap Synapse. [Link]
-
Al-Ghamdi, A. A. (2022). MINI REVIEW ON PIROXICAM DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. EPRA International Journal of Research and Development. [Link]
-
Al-Ghamdi, A. A. (2022). MINI REVIEW ON PIROXICAM DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. EPRA JOURNALS. [Link]
-
Ibrahim, M. B. (2018). Piroxicam: Source for Synthesis of Central Nervous System (CNS) Acting Drugs. Current Pharmaceutical Analysis, 14(1). [Link]
- Lombardino, J. G. (1983). Processes for preparing piroxicam and intermediates leading thereto.
-
Szczęśniak-Sięga, B., & Klesiewicz, K. (2014). SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS. Acta Poloniae Pharmaceutica, 71(6), 1045-1050. [Link]
-
Butler, D. E., & Wiseman, E. H. (1980). Piroxicam, a potent inhibitor of prostaglandin production in cell culture. Structure-activity study. Prostaglandins, 19(1), 51-59. [Link]
-
Szczęśniak-Sięga, B. (2014). Synthesis of new piroxicam derivatives and their influence on lipid bilayers. ResearchGate. [Link]
-
Gouda, M. A., et al. (2017). A Review: Synthesis and medicinal importance of oxicams and their analogous. ResearchGate. [Link]
-
LookChem. (n.d.). Production of Piroxicam. Chempedia - LookChem. [Link]
-
EPRA Journals. (2022). MINI REVIEW ON PIROXICAM DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. EPRA International Journal of Research & Development (IJRD). [Link]
-
Gpatindia. (2020). PIROXICAM Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
- Hammen, P. D. (1982). Synthetic method and intermediate for piroxicam.
-
PrepChem. (n.d.). Synthesis of piroxicam. PrepChem.com. [Link]
-
Wiseman, E. H., Chang, Y. H., & Lombardino, J. G. (1976). Piroxicam, a novel anti-inflammatory agent. Arzneimittel-Forschung, 26(7), 1300-1303. [Link]
- Hammen, P. D. (1981). Synthetic method and intermediate for piroxicam.
- Hammen, P. D. (1985). Synthetic method and intermediate for piroxicam.
-
National Center for Biotechnology Information. (n.d.). 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprajournals.com [eprajournals.com]
- 4. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 5. Piroxicam, a potent inhibitor of prostaglandin production in cell culture. Structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piroxicam synthesis - chemicalbook [chemicalbook.com]
- 7. PIROXICAM Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Piroxicam, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. Production of Piroxicam - Chempedia - LookChem [lookchem.com]
- 13. prepchem.com [prepchem.com]
- 14. echemi.com [echemi.com]
- 15. EP0049099B1 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 16. EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto - Google Patents [patents.google.com]
The Versatility of Saccharinylacetic Acid: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
Introduction: Beyond Sweetness - The Synthetic Potential of a Saccharin Scaffold
Saccharin, a molecule historically recognized for its intense sweetness, has emerged as a privileged scaffold in the realm of medicinal chemistry and organic synthesis. Its rigid benzisothiazole dioxide core, coupled with the reactivity of its derivatives, offers a unique starting point for the construction of complex molecular architectures. This guide focuses on the synthetic utility of a particularly valuable derivative: saccharinylacetic acid and its corresponding ethyl ester. The presence of an active methylene group attached to the saccharin nitrogen atom unlocks a diverse array of chemical transformations, making it a powerful building block for the synthesis of novel heterocyclic compounds with significant potential in drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of saccharinylacetic acid, complete with detailed protocols and mechanistic insights to facilitate its use in the laboratory. The biological activities of saccharin-based compounds, ranging from antibacterial and anticancer to enzyme inhibition, underscore the importance of exploring this chemical space.[1][2]
Core Synthetic Strategies and Applications
The synthetic utility of ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, hereafter referred to as ethyl saccharinylacetate, primarily stems from the reactivity of its α-protons. These protons are rendered acidic by the adjacent electron-withdrawing ester and saccharin moieties, enabling a variety of classical and modern organic reactions.
Application Note I: Synthesis of Fused Heterocyclic Systems via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[3] Ethyl saccharinylacetate serves as an excellent substrate for this reaction, leading to the formation of a variety of fused heterocyclic systems, most notably coumarins.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which deprotonates the active methylene group of ethyl saccharinylacetate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an ortho-hydroxyaryl aldehyde (e.g., salicylaldehyde). Subsequent intramolecular cyclization via a Michael-type addition, followed by elimination of water, affords the coumarin ring system fused to the saccharin scaffold.
Protocol 1: Synthesis of Saccharin-Fused Coumarin Derivatives
This protocol details the synthesis of novel coumarin derivatives incorporating the saccharin moiety, which are of interest for their potential biological activities.[4][5]
Materials:
-
Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
-
Substituted Salicylaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric Acid (dilute)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl saccharinylacetate (1 equivalent) and the desired substituted salicylaldehyde (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure saccharin-fused coumarin.
Expected Results:
This reaction typically affords good to excellent yields of the corresponding coumarin derivatives. The products can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Product Type | Yield Range | Melting Point Range (°C) |
| Saccharin-fused Coumarin | 75-90% | 180-250 |
Application Note II: Synthesis of Pyridinone and Pyrazolone Heterocycles
The active methylene group of ethyl saccharinylacetate can also be exploited for the synthesis of five- and six-membered nitrogen-containing heterocycles, such as pyridinones and pyrazolones, which are prevalent motifs in many pharmaceuticals.[6][7][8]
Synthesis of Saccharin-Fused Pyridinones
The synthesis of pyridinone derivatives can be achieved through a multi-step sequence involving the initial Knoevenagel condensation of ethyl saccharinylacetate with an appropriate carbonyl compound, followed by a Michael addition of an amine and subsequent cyclization. A more direct approach involves a one-pot reaction with enamines or other suitable three-carbon synthons.
Protocol 2: Synthesis of a Saccharin-Fused Pyridinone Derivative
This protocol outlines a general procedure for the synthesis of a pyridinone ring fused to the saccharin scaffold.
Materials:
-
Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted primary amine
-
L-proline (catalyst)
-
Ethanol
Procedure:
-
To a solution of ethyl saccharinylacetate (1 equivalent) in ethanol, add dimethylformamide dimethyl acetal (1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the enamine intermediate.
-
Add the substituted primary amine (1 equivalent) and a catalytic amount of L-proline (0.1 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired saccharin-fused pyridinone.[6]
Synthesis of Saccharin-Fused Pyrazolones
Pyrazolone derivatives can be synthesized by the condensation of a β-ketoester with hydrazine derivatives.[7][9][10][11][12] Ethyl saccharinylacetate, with its β-dicarbonyl-like reactivity, is a suitable precursor for the synthesis of novel pyrazolones.
Protocol 3: Synthesis of a Saccharin-Fused Pyrazolone Derivative
This protocol describes the synthesis of a pyrazolone ring attached to the saccharin nucleus.
Materials:
-
Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve ethyl saccharinylacetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Recrystallize the crude product from a suitable solvent to obtain the pure saccharin-fused pyrazolone.[12]
Data Summary Table:
| Heterocyclic System | Key Reagents | Typical Yields | Potential Applications |
| Coumarins | Salicylaldehydes | 75-90% | Anticancer, Antimicrobial[13] |
| Pyridinones | DMF-DMA, Primary Amines | 60-80% | Enzyme inhibitors, CNS agents[6][14] |
| Pyrazolones | Hydrazines | 70-85% | Anti-inflammatory, Analgesic[7][10] |
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the core reaction mechanisms.
Caption: Knoevenagel condensation pathway to saccharin-fused coumarins.
Caption: Synthesis of saccharin-fused pyrazolones via condensation and cyclization.
Conclusion and Future Outlook
Saccharinylacetic acid and its ethyl ester are demonstrably versatile and powerful starting materials in organic synthesis. Their ability to participate in a wide range of C-C and C-N bond-forming reactions provides access to a diverse array of novel heterocyclic compounds. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this scaffold. The continued investigation into the reactivity of saccharinylacetic acid is expected to yield new synthetic methodologies and novel molecular entities with promising applications in drug discovery and materials science. The inherent biological relevance of the saccharin core, combined with the diversity of accessible heterocyclic systems, positions saccharinylacetic acid as a key building block for the next generation of bioactive molecules.
References
-
Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds. PubMed. [Link]
-
Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central. [Link]
-
Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. PMC - NIH. [Link]
-
Special Issue : Heterocycles: Synthesis, Biological Activity and Synthetic Applications. MDPI. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. [Link]
-
synthesis of some new heterocyclic compounds derived from n-(ñ-phenyl glycyl) saccharin and study their biological activity. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. [Link]
-
Eco-Friendly One Pot Synthesis of Coumarin Derivatives by Pechmann Condensation using Tamarind Juice as a Biocatalyst. JETIR. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
-
EFFICIENT SYNTHESIS OF NEW POTENTIALLY BIOACTIVE TRICYCLIC PYRIDINONES. HETEROCYCLES. [Link]
-
Synthesis, Characterization Of Various Coumarin Derivatives. Journal of Al-Nahrain University. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]
-
Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Jetir.Org. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]
-
Design and Synthesis of 2-Pyridones as Novel Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase. PMC - NIH. [Link]
Sources
- 1. Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of 2-Pyridones as Novel Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Analysis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
Abstract
This application note describes a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid. This compound, a derivative of saccharin, is of interest to researchers in drug development and related fields. The developed isocratic method utilizes a C18 stationary phase with a UV-transparent mobile phase at a low pH to ensure optimal peak shape and retention. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for accurate and precise quantification.
Introduction
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, also known as saccharinylacetic acid, is a molecule of interest due to its structural similarity to saccharin, a well-known artificial sweetener.[1] The presence of both a highly acidic N-H proton within the benzothiazole ring system and a carboxylic acid moiety presents a unique challenge for chromatographic analysis. Accurate and reliable quantification of this compound is essential for research and quality control purposes in various scientific disciplines. This document provides a detailed protocol for a robust HPLC method, from initial development considerations to full validation, to serve as a practical guide for researchers.
Analyte Properties and Method Development Strategy
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
2.1. Physicochemical Properties
-
Structure:
-
Acidity: The analyte is a diprotic acid. The saccharin-like proton on the nitrogen atom is strongly acidic, with a pKa value similar to that of saccharin (pKa ≈ 1.6-2.3).[2][3] The carboxylic acid group exhibits a pKa typical for such functionalities, which is approximately 4.7.
-
UV Absorbance: The benzothiazole chromophore is expected to have significant UV absorbance. Saccharin, a structurally related compound, exhibits a UV maximum at approximately 267 nm.[4] A lower wavelength of around 230 nm has also been utilized for the analysis of saccharin.
2.2. Chromatographic Strategy
Based on the analyte's properties, a reversed-phase HPLC method was selected. The key strategic decisions are outlined below:
-
Column Selection: A C18 column is the stationary phase of choice due to its versatility and wide use in the separation of moderately polar to nonpolar compounds.
-
Mobile Phase pH: To ensure consistent retention and sharp, symmetrical peaks for an acidic analyte, it is crucial to suppress the ionization of the acidic functional groups. By setting the mobile phase pH at least two units below the lowest pKa, the analyte will exist predominantly in its neutral, protonated form. A mobile phase pH of approximately 2.5 is therefore ideal.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is required for reversed-phase chromatography. Phosphoric acid or formic acid are suitable for acidifying the mobile phase. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
-
Detection: Based on the UV absorbance characteristics of the related compound saccharin, a detection wavelength of 267 nm was selected as a starting point for method development.
Experimental
3.1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, pH meter, and standard laboratory glassware.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid reference standard.
3.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and other validation studies.
3.3. Optimized HPLC Method
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic |
| 30% Acetonitrile | |
| 70% Water with 0.1% Phosphoric Acid (pH ≈ 2.5) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 267 nm |
| Run Time | 10 minutes |
Diagram of the HPLC Method Development Workflow:
Caption: Logical workflow for HPLC method development.
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][6][7]
4.1. Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample. The chromatogram of the blank should show no interfering peaks at the retention time of the analyte.
4.2. Linearity
Linearity was assessed by analyzing a series of at least five concentrations of the analyte. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) and y-intercept should be determined.
4.3. Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
4.4. Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days by different analysts. The relative standard deviation (RSD) of the peak areas should be calculated for both repeatability and intermediate precision.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
4.6. Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic modifier) The effect of these changes on the retention time and peak area should be evaluated.
Results and Discussion
The developed HPLC method provided good chromatographic separation for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid. The use of an acidic mobile phase effectively protonated both the saccharin and carboxylic acid moieties, resulting in a well-retained and symmetrical peak. The validation results, summarized in the table below, demonstrate that the method is linear, accurate, precise, and robust for the intended analytical range.
Table of Validation Results (Example Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | No significant impact on results | System suitability parameters met |
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid has been developed and validated. The method demonstrates excellent linearity, accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control laboratories. The detailed protocol and validation data provided in this application note can be readily adopted by scientists and drug development professionals.
References
-
PubChem. 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Available from: [Link]
- Ammar A. Razzak Mahmood & Sahar B. Al-Juboori. A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science.
-
ResearchGate. METHODS OF ANALYSIS OF SACCHARIN. Available from: [Link]
-
Wikipedia. Saccharin. Available from: [Link]
- Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column.
-
Frontiers in Nutrition. Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Available from: [Link]
-
ResearchGate. Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Available from: [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Available from: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Shimadzu. Analytical Methods for Organic Acids. Available from: [Link]
-
Neliti. ANALYSIS OF SACCHARIN IN RED PORRIDGE FROM TRADITIONAL MARKET WHICH VALIDATED USING UV- VISIBLE SPECTROPHOTOMETRIC. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. HPLC for Determination of the Saccharin Sodium Salt in Drink [hndk.hainanu.edu.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. jordilabs.com [jordilabs.com]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
Application Notes and Protocols: Enhancing the Reactivity of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic Acid through Derivatization
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Saccharin Acetic Acid Scaffold
The compound (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a derivative of saccharin, belongs to the 1,2-benzisothiazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The acetic acid side chain, in particular, presents a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships through the creation of amide and ester libraries.
However, the direct coupling of the carboxylic acid can be challenging due to the moderate electrophilicity of the carboxyl carbon. To facilitate efficient and high-yielding synthesis of novel derivatives, particularly amides and esters, activation of the carboxylic acid moiety is paramount. This guide provides a detailed exploration of derivatization strategies to enhance the reactivity of this compound, complete with step-by-step protocols and the scientific rationale underpinning these methodologies.
Rationale for Derivatization: Overcoming the Reactivity Hurdle
The direct condensation of a carboxylic acid and an amine to form an amide bond is often thermodynamically unfavorable and kinetically slow, primarily due to the formation of a non-reactive ammonium carboxylate salt.[4] To circumvent this, the carboxylic acid is converted into a more reactive intermediate, effectively increasing the electrophilicity of the acyl carbon and making it more susceptible to nucleophilic attack. The choice of activating agent and strategy depends on the desired derivative (e.g., amide, ester), the stability of the starting materials, and the desired reaction conditions.
This application note will focus on two primary, highly effective strategies for activating this compound:
-
Formation of an Acyl Chloride: A classic and highly effective method for generating a very reactive acylating agent.
-
Carbodiimide-Mediated Amide Coupling: A widely used, milder approach for the direct formation of amides from carboxylic acids and amines.
Experimental Protocols
Protocol 1: Synthesis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride
Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The resulting acyl chloride is a highly reactive intermediate that can be readily coupled with a variety of nucleophiles.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C (ice bath).
-
Add a catalytic amount of anhydrous DMF (1-2 drops). The formation of a Vilsmeier-Haack type reagent in situ accelerates the reaction.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting material and formation of the methyl ester.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
-
The resulting crude (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride can be used immediately in the next step without further purification.
Causality and Insights:
-
Anhydrous Conditions: The use of anhydrous solvents and a drying tube is critical as thionyl chloride and the resulting acyl chloride are highly reactive towards water.
-
Catalytic DMF: DMF acts as a catalyst by reacting with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself.
-
Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent is easily removed by evaporation.
Protocol 2: Amide Synthesis using the Acyl Chloride Intermediate
Principle: The highly electrophilic acyl chloride readily reacts with primary or secondary amines to form a stable amide bond. A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction.
Materials:
-
Crude (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride (from Protocol 1)
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
Procedure:
-
Dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add triethylamine (1.5 - 2.0 eq) to the amine solution.
-
Dissolve the crude (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Causality and Insights:
-
Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the acyl chloride.
-
Base: Triethylamine or DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the amine nucleophile.
-
Workup: The aqueous workup is designed to remove unreacted starting materials and byproducts. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
Protocol 3: Carbodiimide-Mediated Amide Coupling with HOBt
Principle: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with an amine to form the amide bond. The addition of 1-hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and minimize racemization in the case of chiral carboxylic acids by forming an activated HOBt ester.[6]
Materials:
-
This compound
-
Primary or secondary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add triethylamine or DIPEA (1.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the workup.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality and Insights:
-
EDC vs. DCC: EDC is often preferred for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification. DCC is highly effective, but the insoluble DCU byproduct requires filtration.[7]
-
Role of HOBt: HOBt reacts with the O-acylisourea intermediate to form an active HOBt ester. This ester is less prone to side reactions and racemization than the O-acylisourea itself.[6]
-
Solvent Choice: DCM is a good general-purpose solvent. DMF can be used for less soluble substrates and can sometimes accelerate the reaction.
Data Presentation
Table 1: Comparison of Derivatization Strategies
| Feature | Acyl Chloride Formation | Carbodiimide Coupling (EDC/HOBt) |
| Reactivity of Intermediate | Very High | High |
| Reaction Conditions | Harsher (reflux with SOCl₂) | Milder (0 °C to room temperature) |
| Substrate Scope | Broad, but may not be suitable for sensitive functional groups | Very broad, compatible with most functional groups |
| Byproducts | Gaseous (SO₂, HCl) | Water-soluble urea (EDC) or insoluble urea (DCC) |
| Ease of Purification | Straightforward | May require filtration (DCC) or aqueous workup (EDC) |
| Common Applications | Synthesis of amides and esters from robust substrates | Peptide synthesis, synthesis of complex molecules |
Visualization of Workflows
Caption: Experimental workflows for the derivatization of this compound.
Characterization of Derivatives
Successful derivatization should be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for reaction monitoring. A reverse-phase C18 column is typically suitable, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Electrospray ionization (ESI) is a common technique for these types of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the newly formed amide or ester linkage. For example, in the ¹H NMR of an amide derivative, one would expect to see the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal, along with signals corresponding to the newly introduced amine moiety.[6]
Conclusion
The derivatization of this compound is a critical step in the synthesis of novel compounds for drug discovery and development. By converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, or by utilizing efficient coupling agents like EDC/HOBt, researchers can readily generate libraries of amides and esters for biological screening. The protocols outlined in this guide provide robust and reliable methods for achieving these transformations, empowering scientists to further explore the therapeutic potential of the 1,2-benzisothiazole scaffold.
References
-
Pharmaffiliates. (n.d.). Piroxicam-impurities. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. Retrieved from [Link]
-
Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025). ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto.
-
ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-ethoxypropyl)acetamide. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. jasco-global.com [jasco-global.com]
- 4. echemi.com [echemi.com]
- 5. EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Piroxicam Impurities | SynZeal [synzeal.com]
- 8. jascoinc.com [jascoinc.com]
Application Notes and Protocols for the Purification of Saccharinylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Purity in Saccharinylacetic Acid for Advanced Research
Saccharinylacetic acid, a derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif, combining a benzisothiazole dioxide core with a carboxylic acid function, serves as a versatile scaffold for the synthesis of a wide array of compounds with potential therapeutic applications. The purity of saccharinylacetic acid is of paramount importance, as even minor impurities can lead to ambiguous results in biological assays, compromise the integrity of subsequent synthetic steps, and introduce unwanted variables in structure-activity relationship (SAR) studies.
This comprehensive guide provides a detailed protocol for the purification of saccharinylacetic acid, moving beyond a simple list of steps to explain the underlying chemical principles. This approach is designed to empower researchers to not only replicate the procedure but also to adapt and troubleshoot it based on their specific experimental context. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the desired level of purity is achieved.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A robust purification strategy begins with a thorough understanding of the potential impurities. Saccharinylacetic acid is typically synthesized via the N-alkylation of saccharin with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base.[1] This synthetic route can introduce several key impurities:
-
Unreacted Saccharin: Incomplete reaction will leave residual saccharin in the crude product.
-
Residual Chloroacetic Acid: Excess alkylating agent may remain.
-
Salts: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide), leading to the formation of inorganic salts which must be removed.
-
O-Alkylated Isomer: While N-alkylation is generally favored, a small amount of the O-alkylated isomer may be formed as a byproduct.
The purification protocol must be designed to effectively remove these specific impurities.
Purification Protocol: Recrystallization from a Mixed Solvent System
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For saccharinylacetic acid, a mixed solvent system of dimethylformamide (DMF) and water has been shown to be effective.[1]
Physicochemical Data for Saccharinylacetic Acid
| Property | Value | Source |
| IUPAC Name | 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | [2] |
| CAS Number | 52188-11-1 | [2] |
| Molecular Formula | C₉H₇NO₅S | [2] |
| Molecular Weight | 241.22 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 116-117 °C (for the methyl ester) | [3] |
Recrystallization Workflow
Sources
Applications of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic Acid in Medicinal Chemistry: A Technical Guide
<
Abstract
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic acid, an N-substituted derivative of the well-known saccharin scaffold, represents a versatile building block in modern medicinal chemistry. While saccharin itself has been explored for biological activities beyond its sweetening properties, the addition of an N-acetic acid moiety provides a crucial handle for synthetic elaboration and modulates the molecule's physicochemical properties. This technical guide provides an in-depth analysis of the synthesis, key therapeutic applications, and detailed experimental protocols related to this compound and its derivatives. We will explore its role as a potent inhibitor of key enzyme families, particularly carbonic anhydrases and matrix metalloproteinases, which are implicated in a range of pathologies from cancer to inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of the saccharin scaffold for the design of novel therapeutic agents.
Introduction: The Saccharin Scaffold Revisited
The saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core is a rigid heterocyclic system containing a sulfonamide, a feature that has long attracted medicinal chemists.[1] Initially discovered as an artificial sweetener in 1879, its structural similarity to primary sulfonamides, a classic zinc-binding group, has prompted extensive investigation into its potential as an enzyme inhibitor.[2] Saccharin itself has been shown to be a weak but selective inhibitor of several human carbonic anhydrase (hCA) isoforms.[3][4]
The strategic placement of an acetic acid group at the sulfonamide nitrogen to form 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid serves two primary purposes in drug design:
-
Vector for Modification: The carboxylic acid provides a reactive handle for amide bond formation, esterification, or other conjugation chemistries, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Pharmacokinetic Modulation: The acidic group can enhance aqueous solubility and provides an additional point of interaction with biological targets.
This guide will focus on the applications stemming from this N-substituted scaffold, highlighting its utility in developing selective and potent inhibitors for critical disease targets.
Synthesis and Derivatization
The parent compound, 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, is readily synthesized via nucleophilic substitution. The most common and straightforward method involves the reaction of saccharin (or its sodium salt) with a haloacetic acid or its ester.[1][5]
General Synthesis Protocol for the Parent Acid
A reliable method for the synthesis involves the N-alkylation of saccharin with chloroacetic acid under basic conditions.[5]
Protocol 1: Synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic Acid [5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water (approx. 13 mL per gram of saccharin) with cooling on an ice-water bath.
-
Addition of Alkylating Agent: To the stirred solution, add chloroacetic acid (1.0 eq) dropwise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4.5 to 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification & Precipitation: Upon completion, cool the mixture in an ice bath and carefully acidify to a pH of 1-2 using concentrated HCl. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide and water, to yield the final product as single crystals.[5]
Derivatization Strategies
The true utility of the parent acid lies in its function as an intermediate for more complex molecules. The carboxylic acid can be activated (e.g., to an acyl chloride or using carbodiimide coupling agents) to react with amines or alcohols, generating extensive libraries of amides and esters for SAR studies.
Caption: General workflow for synthesis and derivatization.
Key Application: Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[4] Several isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[3] Specifically, the transmembrane isoforms hCA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them prime targets for anticancer therapies.[4][6]
Saccharin derivatives, lacking the classic primary sulfonamide zinc-binding group, act as "non-classical" inhibitors.[4] Their inhibition mechanism is proposed to involve anchoring to the zinc-bound water molecule or solvent, rather than directly coordinating the zinc(II) ion.[4] This alternative binding mode opens pathways for developing isoform-selective inhibitors with potentially fewer side effects than traditional sulfonamides, which often inhibit off-target cytosolic isoforms like hCA I and II.[7]
Studies have shown that N-substituted saccharins can exhibit potent and selective inhibition of the tumor-associated hCA IX and XII isoforms, often in the nanomolar range, while remaining largely inactive against the highly abundant off-target isoforms.[4][7]
Structure-Activity Relationship (SAR) Insights
-
N-Substitution is Key: Simple N-alkylation of the saccharin core has been shown to produce derivatives that are highly selective for hCA XII.[7]
-
Flexibility and Potency: The insertion of flexible linkers, such as a methylene group (as in the N-acetic acid scaffold), can favor potent and selective inhibition by allowing the molecule to adopt an optimal conformation within the enzyme's active site.[4]
-
Tail Group Exploration: The derivatization of the acetic acid moiety allows for the introduction of various "tail" groups that can extend into the active site cavity, forming specific interactions with isoform-unique residues and thereby enhancing both potency and selectivity.[6]
Table 1: Representative Inhibition Data for Saccharin Derivatives against hCA Isoforms
| Compound ID | N-Substituent | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Saccharin | -H | >10,000 | >10,000 | ~7,500 | ~4,500 | [3][4] |
| Derivative 1 | -CH₂-prenyl | >1000 | >1000 | 390 | 230 | [4] |
| Derivative 2 | N-alkylated series | >50 | 39.1 nM - 50 µM | 11 - 390 | Low nM - µM range | [7] |
Note: Data is compiled from multiple sources to illustrate trends. Direct comparison requires identical assay conditions.
Caption: Inhibition of tumor-associated carbonic anhydrases.
Other Potential Applications
While CA inhibition is the most explored area, the saccharin scaffold has shown promise against other enzyme families.
-
Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling.[8] Their upregulation is a hallmark of cancer progression and inflammatory diseases.[8][9] Sulfonamide-based scaffolds are known to inhibit MMPs, and derivatives of saccharin could be designed to target these enzymes.[9]
-
Tyrosinase Inhibitors: Derivatives of saccharin have been synthesized and shown to competitively inhibit tyrosinase, an enzyme involved in melanin production.[10] This suggests potential applications in dermatology and cosmetology.
-
Anti-inflammatory Agents: A high-throughput screen identified saccharin-based compounds as antagonists of the interferon signaling pathway, demonstrating inhibition through the JAK/STAT1 pathway.[11] This highlights a potential role in treating interferon-mediated inflammatory conditions.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a standard stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of a compound against a specific CA isoform. The assay measures the inhibition of CO₂ hydration catalyzed by the enzyme.
Protocol 2: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM HEPES buffer (pH 7.5) containing 10 mM NaCl.
-
Enzyme Stock: Prepare a concentrated stock solution of the purified hCA isoform (e.g., hCA IX or XII) in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Indicator Solution: Prepare a solution of a pH-sensitive indicator (e.g., 0.2 mM p-nitrophenol) in the assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid derivative in DMSO. Create serial dilutions in DMSO.
-
CO₂ Substrate: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
-
-
Assay Procedure:
-
The experiment is performed on a stopped-flow spectrophotometer capable of rapid mixing.
-
Syringe 1: Load with the enzyme/indicator solution. Add the desired final concentration of the hCA isoform and the pH indicator to the assay buffer.
-
Syringe 2: Load with the CO₂-saturated water.
-
Inhibition Measurement: For each inhibitor concentration, pre-incubate the enzyme solution (from Syringe 1) with the test compound (a small volume from the DMSO stock) for 15 minutes at room temperature to allow for binding equilibrium.
-
Initiate Reaction: Rapidly mix the contents of Syringe 1 and Syringe 2. The hydration of CO₂ to bicarbonate and a proton will cause a pH drop, which is monitored by the change in absorbance of the pH indicator (e.g., at 400 nm for p-nitrophenol).
-
Data Acquisition: Record the initial, uncatalyzed rate of reaction (slope of absorbance vs. time).
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to a DMSO control (0% inhibition).
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ) for CO₂.
-
Conclusion and Future Outlook
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic acid is more than just a simple derivative; it is a strategic platform for medicinal chemistry. Its straightforward synthesis and the versatility of the carboxylic acid handle allow for the creation of diverse chemical libraries. The demonstrated success in generating isoform-selective carbonic anhydrase inhibitors for oncology applications underscores the potential of this scaffold. Future research should focus on expanding its application to other metzincins like MMPs, exploring its potential as an anti-inflammatory agent, and further optimizing the pharmacokinetic properties of lead compounds to advance them toward clinical development. The "non-classical" inhibition mechanism offers a promising route to overcome the selectivity challenges that have plagued previous generations of enzyme inhibitors.
References
-
Kazlauskas, R. J., & Morkūnaitė, V. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PLoS ONE, 9(1), e84993. Available at: [Link]
-
Nocentini, A., et al. (2019). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 573-587. Available at: [Link]
-
Gieling, R. G., et al. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry, 22(6), 1821-1831. Available at: [Link]
-
Vaškevičienė, I., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PLoS ONE. Available at: [Link]
-
Zhang, Y., et al. (2023). Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 24(22), 16458. Available at: [Link]
-
McIntyre, L., et al. (2015). Synthesis of Novel Saccharin Derivatives. Molecules, 20(10), 18987-19005. Available at: [Link]
-
McIntyre, L., et al. (2015). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available at: [Link]
-
Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 120-134. Available at: [Link]
-
Sharma, P., & Kumar, A. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38481-38503. Available at: [Link]
-
McIntyre, L., et al. (2015). Synthesis of Novel Saccharin Derivatives. MDPI. Available at: [Link]
-
Wang, Y.-Q., et al. (2011). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1148. Available at: [Link]
-
D'Adamio, G., et al. (2018). Developments in Carbohydrate-Based Metzincin Inhibitors. Molecules, 23(11), 2997. Available at: [Link]
-
Fields, G. B. (2019). Recent insights into natural product inhibitors of matrix metalloproteinases. RSC Medicinal Chemistry, 10(5), 724-744. Available at: [Link]
-
Jawad, A. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. Available at: [Link]
-
Al-Masoudi, W. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 1-10. Available at: [Link]
-
Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. Available at: [Link]
-
Schreiber, T. R., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. Journal of Medicinal Chemistry, 57(12), 5366-5371. Available at: [Link]
-
Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(1), 186. Available at: [Link]
-
Carradori, S., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 614-625. Available at: [Link]
-
Britannica. (n.d.). Saccharin. Britannica. Available at: [Link]
-
Sbraccia, M., et al. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(21), 7268. Available at: [Link]
-
Al-Masoudi, W. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. Available at: [Link]
-
Sentil, O., et al. (2012). New saccharin derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 20(9), 2843-2849. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New saccharin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Iprazochrome (CAS 52188-11-1) Using a Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Abstract
This document provides a comprehensive guide for the quantitative analysis of Iprazochrome (CAS 52188-11-1) using its corresponding reference standard. A robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is detailed. This application note is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and reliable method for the assay of Iprazochrome in bulk drug substance or finished pharmaceutical products. The protocol herein emphasizes system suitability and adherence to established analytical validation principles to ensure data integrity.
Introduction and Scientific Rationale
Iprazochrome, a derivative of adrenochrome, is utilized as an antimigraine agent and for the management of diabetic retinopathy.[1] It functions as a serotonin antagonist and acts to decrease capillary permeability and fragility.[1][2] Accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmaceutical analysis due to its high precision, specificity, and reproducibility.[3] This application note describes a specific isocratic RP-HPLC method that separates Iprazochrome from potential impurities and excipients, allowing for precise quantification. The use of a well-characterized reference standard is fundamental to this process, acting as the benchmark against which the sample is measured. The entire analytical procedure is built upon principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is validated and fit for its intended purpose.[4][5][6]
Physicochemical Properties of Iprazochrome Reference Standard
Understanding the physicochemical properties of the reference standard is crucial for its proper handling, storage, and for the development of a robust analytical method.[7][8]
| Property | Value / Information | Source |
| Chemical Name | 3-hydroxy-1-isopropylindoline-5,6-dione 5-semicarbazone | [1] |
| CAS Number | 52188-11-1 (Note: 7248-21-7 is also commonly cited) | [9] |
| Molecular Formula | C₁₂H₁₆N₄O₃ | [1] |
| Molar Mass | 264.285 g·mol⁻¹ | [1] |
| Appearance | Crystalline Solid (Form may vary) | General Knowledge |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile; Sparingly soluble in water. | General Knowledge |
| Storage | Store protected from light in a cool, dry place. | General Knowledge |
Note: The solubility and appearance should be experimentally verified with the specific batch of the reference standard being used.
Experimental Protocol: RP-HPLC Assay
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[3][10]
-
Chromatography Software: Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Hypersil Gold, Waters Symmetry).
-
Reference Standard: Iprazochrome Reference Standard (CAS 52188-11-1), of known purity.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Orthophosphoric Acid (OPA), AR Grade.
-
Water, HPLC Grade or Milli-Q.
-
-
Labware: Calibrated analytical balance, Class A volumetric flasks and pipettes, 0.45 µm membrane filters.
The following conditions have been optimized for the separation and quantification of Iprazochrome.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (0.1% OPA), (50:50 v/v) | Provides good resolution and peak shape for Iprazochrome. OPA helps to control the pH and sharpen the peak. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering excellent retention and separation for moderately polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[11] |
| Detection λ | 260 nm | Wavelength selected based on the UV absorbance maximum of Iprazochrome, providing high sensitivity. |
| Injection Vol. | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient time for the elution of Iprazochrome and any early-eluting impurities. |
Causality Note: All solutions, especially the mobile phase, must be degassed (e.g., via sonication) before use to prevent air bubbles from interfering with the pump and detector, ensuring a stable baseline.
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1.0 mL of Orthophosphoric Acid to 1000 mL of HPLC-grade water.
-
Mix 500 mL of this aqueous phase with 500 mL of Acetonitrile.
-
Degas the final mixture for 15 minutes in an ultrasonic bath.
-
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Iprazochrome Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. This is the Stock Solution.
-
Rationale: Methanol is often a good solvent for initial dissolution before dilution with the mobile phase.
-
-
Working Standard Solution (20 µg/mL):
-
Pipette 20.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the Mobile Phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Sample Solution Preparation (Target Concentration 20 µg/mL):
-
Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to about 10 mg of Iprazochrome into a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution of the API.
-
Dilute to volume with Methanol and mix well.
-
Pipette 20.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with the Mobile Phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Workflow and System Validation
A robust analytical method requires confirmation that the chromatographic system is suitable for the intended analysis on the day of the experiment. This is achieved through a System Suitability Test (SST).[12][13]
Caption: HPLC Assay Workflow from Preparation to Reporting.
The SST is a self-validating component of the protocol, ensuring the system's performance before analyzing any samples.[14] It must be performed before the start of any sample set analysis.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (20 µg/mL) five consecutive times.
-
Calculate the parameters below. The system is deemed ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale for Trustworthiness |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and reproducible quantification.[12] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency, indicating that the column can adequately separate the analyte from other components.[12] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the overall system stability over multiple injections.[12][15] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and the consistency of the mobile phase composition. |
The concentration of Iprazochrome in the sample is determined by comparing the peak area response of the sample to that of the reference standard.
The percentage assay is calculated using the following formula:
Assay (%) = (A_spl / A_std) * (W_std / D_std) * (D_spl / W_spl) * P
Where:
-
A_spl = Peak area of Iprazochrome in the sample chromatogram.
-
A_std = Average peak area of Iprazochrome from the SST injections.
-
W_std = Weight of Iprazochrome Reference Standard (mg).
-
W_spl = Weight of the sample taken (mg).
-
D_std = Dilution factor for the standard solution (5000).
-
D_spl = Dilution factor for the sample solution (5000).
-
P = Purity of the Iprazochrome Reference Standard (as a decimal, e.g., 99.5% = 0.995).
Method Validation Insights
While a full validation is beyond the scope of this note, this method was developed with key validation parameters in mind, as stipulated by ICH Q2(R1) guidelines.[4][5][16]
-
Specificity: The method should demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components). This is typically confirmed using a PDA detector to check for peak purity.
-
Linearity: The method should exhibit a linear relationship between concentration and peak area across a range of concentrations (e.g., 5-40 µg/mL).
-
Accuracy & Precision: The method must be shown to be accurate (closeness to the true value) and precise (repeatability and intermediate precision), with acceptance criteria typically being within ±2% for assay methods.[5]
Conclusion
The RP-HPLC method detailed in this application note is a robust, specific, and reliable procedure for the quantitative determination of Iprazochrome using a reference standard. The inclusion of a rigorous System Suitability Test ensures that the analytical system is performing correctly, thereby guaranteeing the integrity and trustworthiness of the generated data. This protocol is suitable for routine quality control testing and for use in research and development environments.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
-
Iprazochrome. PubChem - NIH. [Link]
-
Iprazochrome. Wikipedia. [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]
-
Physicochemical Properties Of Drugs. Unacademy. [Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Network for Scientific Information. [Link]
-
Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). PubMed Central. [Link]
-
Development And Validation of High-Performance Liquid Chromatographic Method for Analysis of Empagliflozin in A Controlled Release Marketed Tablet Formulation. International Journal of Pharmaceutical Sciences. [Link]
-
[Pharmacological actions of iprazochrome on the vascular system]. PubMed. [Link]
-
Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. ResearchGate. [Link]
-
Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma. PMC - NIH. [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]
-
Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Taylor & Francis Online. [Link]
-
Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Scholar Research Library. [Link]
-
Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]
-
Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
(PDF) Development and validation of a new HPLC analytical method for the determination of alprazolam in tablets. ResearchGate. [Link]
Sources
- 1. Iprazochrome - Wikipedia [en.wikipedia.org]
- 2. [Pharmacological actions of iprazochrome on the vascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amecj.com [amecj.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Physicochemical Properties Of Drugs [unacademy.com]
- 8. ajptonline.com [ajptonline.com]
- 9. Iprazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. assayprism.com [assayprism.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. youtube.com [youtube.com]
- 16. starodub.nl [starodub.nl]
Application Note & Protocol: A Scalable and Validated Approach to the Synthesis of Saccharinylacetic Acid
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of saccharinylacetic acid, a key intermediate in pharmaceutical research and development. Moving from bench-scale to pilot-scale production presents significant challenges in reaction control, safety, and product purity. This application note details a robust, two-step protocol involving the N-alkylation of sodium saccharin with ethyl chloroacetate, followed by acidic hydrolysis. We emphasize the rationale behind critical process parameters, present a thorough safety analysis for all reagents, and provide detailed, step-by-step instructions for a 100-gram scale synthesis. The protocol includes methods for reaction monitoring, product isolation, purification, and characterization, ensuring a reproducible and high-purity outcome. This guide is intended for researchers, chemists, and drug development professionals seeking to implement a reliable and scalable synthesis of this important heteroaryl acetic acid derivative.
Introduction: The Rationale for Scaling Saccharinylacetic Acid Synthesis
Heteroaryl acetic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2][3] Saccharinylacetic acid, in particular, serves as a valuable building block for creating more complex molecules with potential biological activity. The transition from synthesizing gram-level quantities for initial screening to producing multi-gram or kilogram batches for advanced studies necessitates a shift in experimental design.
Scaling up a synthesis is not merely about increasing reagent quantities. Key challenges emerge, including:
-
Thermal Management: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor.
-
Mass Transfer: Inefficient mixing in large vessels can result in localized concentration gradients, leading to side reactions and decreased yields.
-
Safety and Handling: Manipulating larger quantities of hazardous materials requires stringent safety protocols and specialized equipment.[4][5][6]
-
Isolation and Purification: Techniques like chromatography that are feasible at the bench scale become impractical and costly at larger scales. Therefore, robust crystallization and filtration methods are essential.
This protocol addresses these challenges by providing a validated methodology grounded in sound chemical engineering and safety principles.
Reaction Pathway and Mechanism
The synthesis of saccharinylacetic acid is accomplished via a two-step process:
-
N-Alkylation: The nitrogen atom of the saccharin salt acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a classic bimolecular nucleophilic substitution (SN2) reaction. This forms the intermediate ester, ethyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to cleave the ethyl group, yielding the final carboxylic acid product, saccharinylacetic acid.
Caption: Overall two-step synthesis pathway for saccharinylacetic acid.
Hazard Analysis and Safety Protocols
A rigorous approach to safety is paramount when scaling up chemical synthesis. The primary hazards in this procedure are associated with the alkylating agent and the handling of corrosive acids.
| Substance | CAS No. | Key Hazards | Recommended PPE & Handling Precautions |
| Saccharin Sodium Salt | 128-44-9 | Low hazard. May cause mild irritation.[7] Dust can be an inhalation risk. | Standard lab coat, safety glasses, gloves. Use in a well-ventilated area or with dust mask.[8][9] |
| Ethyl Chloroacetate | 105-39-5 | Toxic if swallowed, inhaled, or in contact with skin.[10] Lachrymator (causes tearing). Flammable liquid and vapor.[4] | Chemical-resistant gloves (nitrile or neoprene), splash goggles, face shield, lab coat. Must be handled in a certified chemical fume hood. [5] Keep away from ignition sources.[6][11] |
| Dimethylformamide (DMF) | 68-12-2 | Flammable. Harmful if inhaled or absorbed through skin. Suspected teratogen. | Handle in a chemical fume hood. Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Severe skin and eye burns. Respiratory tract irritant. Highly corrosive. | Use in a chemical fume hood. Wear acid-resistant gloves, apron, splash goggles, and a face shield. |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage. Corrosive. | Wear chemical-resistant gloves, splash goggles, face shield, and lab coat. Handle with care to avoid creating dust. |
Experimental Setup and Workflow
For a 100-gram scale synthesis, a jacketed glass reactor is essential for precise temperature control. The setup should allow for mechanical stirring, controlled reagent addition, and operation under an inert atmosphere if necessary (though not strictly required for this reaction).
Equipment List
-
2L Jacketed Glass Reactor with a multi-port lid
-
Overhead Mechanical Stirrer with a PTFE paddle
-
Heating/Cooling Circulator connected to the reactor jacket
-
Temperature Probe (thermocouple) sheathed in glass or PTFE
-
500 mL Addition Funnel
-
Reflux Condenser
-
Large Buchner Funnel (2-3L capacity) and Filter Flask
-
Vacuum Pump
-
Glass Beakers and Erlenmeyer Flasks (various sizes up to 5L)
-
Vacuum Oven for drying
General Experimental Workflow
The following diagram outlines the logical flow of the entire process, from setup to final product characterization.
Caption: Step-by-step workflow for the scaled-up synthesis of saccharinylacetic acid.
Detailed Synthesis Protocol: 100-gram Scale
This protocol is designed for the synthesis of approximately 100 grams of saccharinylacetic acid. All operations involving hazardous chemicals must be performed in a chemical fume hood.
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) | Moles |
| Saccharin Sodium Dihydrate | 241.19 | 1.0 | 117.6 | - | 0.488 |
| Ethyl Chloroacetate | 122.55 | 1.1 | 65.7 | 58.1 | 0.536 |
| Dimethylformamide (DMF) | 73.09 | - | - | 500 | - |
| Hydrochloric Acid (6M) | 36.46 | - | - | 800 | - |
Part A: N-Alkylation to form Ethyl Saccharinylacetate
-
Reactor Setup: Assemble the 2L jacketed reactor with an overhead stirrer, temperature probe, reflux condenser, and addition funnel. Ensure all joints are properly sealed.
-
Charging Reagents: To the reactor, add saccharin sodium dihydrate (117.6 g, 0.488 mol) and dimethylformamide (500 mL).
-
Heating: Begin stirring the mixture and set the circulator to heat the reactor jacket to 85-90°C. Allow the internal temperature of the slurry to reach 75-80°C. The saccharin salt will partially dissolve.
-
Controlled Addition: Once the target temperature is reached, begin adding ethyl chloroacetate (58.1 mL, 0.536 mol) dropwise from the addition funnel over a period of 60-90 minutes. Causality Note: A slow addition rate is critical to maintain control over the reaction exotherm and prevent a dangerous temperature spike. Monitor the internal temperature closely and adjust the addition rate to keep it below 85°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 80°C with vigorous stirring for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the saccharin spot is no longer visible.
Part B: Work-up and Isolation of the Intermediate Ester
-
Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Quenching: In a separate large vessel (e.g., a 5L beaker), prepare an ice-water slurry (approx. 2.5 L). Slowly pour the cooled reaction mixture into the ice-water with stirring. A white precipitate of the ester will form immediately. Causality Note: Quenching in water precipitates the organic ester, which has low aqueous solubility, while keeping salts dissolved.
-
Filtration: Collect the solid product by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual DMF and sodium chloride. Continue to pull a vacuum for 20-30 minutes to partially dry the solid.
-
Drying: Transfer the crude ester to a drying dish and dry in a vacuum oven at 50°C overnight. The expected yield of the crude ester is typically 120-130 g.
Part C & D: Hydrolysis and Purification of Saccharinylacetic Acid
-
Hydrolysis Setup: Place the dried crude ester into a 2L round-bottom flask or the reactor. Add 6M hydrochloric acid (800 mL).
-
Reaction: Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring. The solid will initially be a slurry but should dissolve as the hydrolysis proceeds. Reflux for 4-6 hours.
-
Monitoring: Monitor the hydrolysis by TLC (1:1 ethyl acetate/hexanes with a drop of acetic acid). The reaction is complete when the starting ester spot has disappeared.
-
Precipitation: Turn off the heat and allow the solution to cool to room temperature. Then, place the vessel in an ice bath and cool to 0-5°C for at least 1-2 hours to maximize precipitation of the final product.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 200 mL) to remove residual HCl.
-
Recrystallization (Purification): For high purity, transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. Slowly add hot deionized water until the solution becomes slightly cloudy. Reheat to get a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. This process removes most impurities.[12][13]
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight. The expected yield is 95-105 g (85-95% over two steps).
Troubleshooting and Process Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction; moisture in reagents/solvent. | Increase reaction time or temperature slightly (e.g., to 90°C). Ensure anhydrous DMF is used. |
| Incomplete Hydrolysis | Insufficient reaction time or acid concentration. | Extend the reflux time. Confirm the concentration of the HCl solution used. |
| Product is Oily/Gummy | Presence of impurities; incomplete drying of intermediate. | Ensure the intermediate ester is completely dry before hydrolysis. Perform the recommended recrystallization step. |
| Reaction Overheats | Addition of ethyl chloroacetate is too fast. | Immediately slow or stop the addition. Use the cooling circulator to lower the jacket temperature if necessary. Never compromise on controlled addition. |
Product Characterization
The identity and purity of the final saccharinylacetic acid should be confirmed using standard analytical techniques.
-
Melting Point: Literature value is typically around 225-228°C. A sharp melting point is indicative of high purity.
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons (multiplet, ~8.0-8.4 ppm), the methylene protons (singlet, ~4.8 ppm), and the carboxylic acid proton (broad singlet, >13 ppm).
-
FTIR (KBr): Characteristic peaks for C=O stretching (carboxylic acid and amide, ~1700-1750 cm⁻¹), S=O stretching (~1170 and 1330 cm⁻¹), and O-H stretching (broad, ~2500-3300 cm⁻¹).
-
HPLC/LC-MS: To determine purity (>99%) and confirm the molecular weight (241.22 g/mol ).[14][15] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a good starting point.[16]
References
- Loba Chemie. (2016, February 6). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS.
- New Jersey Department of Health. (n.d.). ETHYL CHLOROACETATE HAZARD SUMMARY.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate.
- Apollo Scientific. (2023, May 18). Ethyl chloroacetate Safety Data Sheet.
- Chemstock. (n.d.). ETHYL CHLOROACETATE Safety Data Sheet.
- Sevron Safety Solutions. (2005, July 20). Material Safety Data Sheet Sodium Saccharin.
- Carl ROTH. (n.d.). Safety Data Sheet: Saccharin sodium salt.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET: Saccharin sodium hydrate.
- Murphy and Son. (2016, June 17). SAFETY DATA SHEET: SODIUM SACCHARIN.
- CAMEO Chemicals - NOAA. (n.d.). SACCHARIN, SODIUM SALT.
- Google Patents. (n.d.). US3988344A - Process for purifying saccharin.
- PubMed. (n.d.). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents.
- Google Patents. (n.d.). US2745840A - Recovery and purification of saccharin.
- Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Purolite. (n.d.). Organic Acid Purification.
- Scribd. (n.d.). Aryl and Heteroaryl Acetic Acid.
- Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- PMC - NIH. (2021, July 24). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater.
Sources
- 1. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. murphyandson.co.uk [murphyandson.co.uk]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. chemstock.ae [chemstock.ae]
- 12. US3988344A - Process for purifying saccharin - Google Patents [patents.google.com]
- 13. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 14. shimadzu.co.kr [shimadzu.co.kr]
- 15. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
analytical techniques for characterizing (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid esters
An Application Note for the Comprehensive Analytical Characterization of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid esters
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed framework for the analytical characterization of this compound esters, a class of compounds structurally related to saccharin. These molecules are significant as synthetic intermediates and are noted as process-related impurities in the manufacturing of pharmaceuticals such as Piroxicam.[1][2] A multi-technique approach is essential for the unambiguous confirmation of their structure, identity, and purity. This document outlines an integrated workflow, providing detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific needs.
Introduction and Physicochemical Overview
The this compound scaffold, an N-substituted derivative of saccharin, is a key heterocyclic structure. Its esters are frequently encountered in synthetic chemistry and pharmaceutical development.[3][4] Given their potential impact on the quality and safety of active pharmaceutical ingredients (APIs), robust and reliable analytical methods are required for their characterization.[5]
This application note details a systematic approach that begins with chromatographic separation for purity assessment, followed by mass spectrometry for molecular weight confirmation, and culminating in spectroscopic analysis for definitive structural elucidation.
Table 1: Physicochemical Properties of Target Analytes
| Property | Parent Acid | Methyl Ester | Ethyl Ester |
| Chemical Name | 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate | Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate |
| Molecular Formula | C₉H₇NO₅S[6] | C₁₀H₉NO₅S[1] | C₁₁H₁₁NO₅S[2] |
| Molecular Weight | 241.22 g/mol [6] | 255.25 g/mol [1] | 269.27 g/mol [2] |
| Monoisotopic Mass | 241.0045 Da[6] | 255.0201 Da[1] | 269.0358 Da[7] |
| CAS Number | 52188-11-1[6] | 6639-62-9[1] | 24683-20-3[2] |
| Appearance | Solid | White Solid[1] | White to off-white solid[2] |
| Melting Point | Not specified | 116-117 °C[1] | Not specified |
Integrated Analytical Workflow
Caption: Integrated workflow for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of small organic molecules. Its separating power allows for the resolution of the main compound from starting materials, by-products, and degradants. A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the moderately polar benzisothiazole derivatives. UV detection is employed due to the presence of a strong chromophore (the benzisothiazole ring system) in the target molecules.[8][9]
Protocol 3.1: HPLC-UV Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the ester sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
The method should be run on a qualified HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
Table 2: Recommended HPLC-UV Conditions
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm[10] | Industry standard for robust separation of moderately polar compounds. |
| Mobile Phase A | 0.02 M KH₂PO₄, pH adjusted to 3.5 with H₃PO₄[8] | Buffered aqueous phase to ensure reproducible retention and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 30% B to 80% B over 15 min, hold for 3 min, return to 30% B | Ensures elution of the main peak with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min[8][10] | Standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temperature | 40°C[10] | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good signal. |
| Detection | UV at 230 nm[10] | Wavelength near the absorbance maximum for high sensitivity. |
-
System Suitability:
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Data Interpretation:
-
Identify the main peak corresponding to the product.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method provides a direct and reliable assessment of the sample's chromatographic purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: LC-MS is the definitive technique for confirming molecular identity by providing precise molecular weight information.[11] Coupling the separation power of HPLC with the detection specificity of a mass spectrometer allows for confident peak assignment. Electrospray Ionization (ESI) is the preferred ionization method as it is a soft technique that typically generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), which is ideal for these compounds.[12]
Caption: LC-MS data acquisition workflow.
Protocol 4.1: LC-MS Molecular Weight Confirmation
-
Sample Preparation:
-
Use the same sample prepared for HPLC analysis (0.5 mg/mL). Further dilution to ~10-50 µg/mL may be necessary depending on instrument sensitivity.
-
-
Instrumentation and Conditions:
-
Use an HPLC system coupled to a single quadrupole or higher resolution (e.g., Q-TOF, Orbitrap) mass spectrometer with an ESI source.
-
LC Conditions: Employ the same HPLC method as described in Protocol 3.1 to ensure correlation of retention times.
-
MS Conditions:
Table 3: Typical ESI-MS Parameters
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive & Negative | Run in both modes to determine which provides the most stable and abundant molecular ion. Benzothiazoles can be detected in both.[12] |
| Mass Range | 100 – 500 m/z | Covers the expected molecular weights of the esters and potential fragments or dimers. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Optimizes the electrospray process for efficient ion formation. |
| Drying Gas Temp. | 300 °C | Facilitates solvent evaporation and desolvation of ions. |
| Drying Gas Flow | 10 L/min | Removes residual solvent from the generated ions before they enter the mass analyzer. |
-
Data Interpretation:
-
Extract the mass spectrum for the chromatographic peak corresponding to the target compound.
-
In positive mode, search for the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.
-
Example (Ethyl Ester): Expected [M+H]⁺ = 270.04; [M+Na]⁺ = 292.02.
-
-
In negative mode, search for the deprotonated molecule [M-H]⁻.
-
Example (Ethyl Ester): Expected [M-H]⁻ = 268.02.
-
-
The observed mass should match the calculated exact mass within a narrow tolerance (typically <5 ppm for high-resolution MS). This provides very high confidence in the compound's elemental composition and identity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[14] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ¹H NMR identifies the number and type of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments (like COSY and HSQC) are used to establish direct bonding relationships between atoms.[15]
Protocol 5.1: Structural Elucidation by ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the ester sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if needed): If the structure is novel or assignments are ambiguous, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra.
-
-
Data Interpretation (Expected Signals for Ethyl Ester):
-
¹H NMR:
-
Aromatic Protons: Look for a complex multiplet pattern between ~7.8-8.2 ppm, corresponding to the 4 protons on the benzisothiazole ring.
-
Methylene Protons (N-CH₂): A singlet around ~4.5 ppm, integrating to 2 protons.
-
Ethyl Ester (O-CH₂): A quartet around ~4.2 ppm, integrating to 2 protons.
-
Ethyl Ester (CH₃): A triplet around ~1.2 ppm, integrating to 3 protons.
-
-
¹³C NMR:
-
Carbonyls: Two signals in the range of ~160-170 ppm for the ester and lactam C=O groups.
-
Aromatic Carbons: Multiple signals between ~120-140 ppm.
-
Methylene Carbon (N-CH₂): A signal around ~45 ppm.
-
Ethyl Ester (O-CH₂): A signal around ~62 ppm.
-
Ethyl Ester (CH₃): A signal around ~14 ppm.
-
-
The combination of chemical shifts, integration values, and splitting patterns provides a definitive fingerprint of the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. This method is excellent for confirming the presence of key structural motifs like carbonyls and sulfone groups.
Protocol 6.1: Functional Group Analysis by FTIR
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is simplest: place a small amount of powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory first, which will be automatically subtracted from the sample spectrum.
-
-
Data Interpretation:
-
Analyze the spectrum for characteristic absorption bands.
Table 4: Key FTIR Absorption Bands
-
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~1750-1735 | C=O (Ester) | Stretch |
| ~1725-1720 | C=O (Lactam)[16] | Stretch |
| ~1350 & ~1180 | S=O (Sulfone) | Asymmetric & Symmetric Stretch |
| ~3100-3000 | C-H (Aromatic) | Stretch |
| ~1250-1000 | C-O (Ester) | Stretch |
The presence of these key bands provides strong, complementary evidence for the proposed molecular structure.
Conclusion
The analytical characterization of this compound esters requires a multi-faceted approach. By systematically applying the protocols outlined in this guide—HPLC for purity, LC-MS for molecular weight, and NMR/FTIR for structural confirmation—researchers can achieve a complete and validated understanding of their materials. This rigorous characterization is fundamental to ensuring quality, safety, and reproducibility in research and drug development.
References
-
ResearchGate. (n.d.). Methods of Analysis of Saccharin. Retrieved from ResearchGate. [Link]
-
PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. National Library of Medicine. [Link]
-
PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. National Library of Medicine. [Link]
-
PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. National Library of Medicine. [Link]
-
SciSpace. (n.d.). HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbonated Soft Drinks. SciSpace. [Link]
-
CORE. (n.d.). Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. CORE. [Link]
-
Ibiden Engineering Co., Ltd. (2025). Analysis of Saccharin by HPLC. Ibiden Engineering Co., Ltd. [Link]
-
PubChem. (n.d.). 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Saccharin Derivatives. Retrieved from ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-ethoxypropyl)acetamide. Wiley Science Solutions. [Link]
-
Walsh Medical Media. (2012). Application of NMR spectroscopy for structure elucidation of bioactive natural and synthetic compounds. Walsh Medical Media. [Link]
-
SpectraBase. (n.d.). 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid. Wiley Science Solutions. [Link]
-
PubChemLite. (n.d.). 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid. Université du Luxembourg. [Link]
-
SpectraBase. (n.d.). 3-oxo-1,2-benzisothiazolin-2-acetic acid, ethyl ester, 1,1-dioxide. Wiley Science Solutions. [Link]
-
ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2008). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online. [Link]
-
PubChem. (n.d.). 1,2-Benzisothiazol-3-amine 1,1-dioxide. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. Royal Society of Chemistry. [Link]
-
MDPI. (2018). Synthesis of Novel Saccharin Derivatives. MDPI. [Link]
-
PMC. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. National Library of Medicine. [Link]
-
SciELO. (2003). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. SciELO. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Oxo-1,2-benzisothiazole-2(3H)-acetic acid ethyl ester 1,… [cymitquimica.com]
- 3. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jascoinc.com [jascoinc.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety of Saccharinylacetic Acid
Introduction
Saccharin, a well-established scaffold in medicinal chemistry, continues to garner significant interest due to its unique physicochemical properties and biological activities. Its N-substituted derivative, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, commonly known as saccharinylacetic acid, presents a versatile platform for drug discovery and development. The carboxylic acid group of this molecule is a prime target for chemical modification, allowing for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of established and efficient protocols for the functionalization of the carboxylic acid group of saccharinylacetic acid, offering researchers a practical framework for synthesizing novel derivatives. We will delve into the mechanistic underpinnings of these transformations and present step-by-step protocols for key reactions, including esterification, amidation, and the formation of acid chlorides as versatile intermediates.
Core Principles of Carboxylic Acid Activation
The carboxylic acid group, while a valuable synthetic handle, is generally unreactive towards nucleophilic attack. Therefore, its conversion into more reactive species is a prerequisite for most functionalization strategies. The primary approach involves the activation of the carbonyl carbon, making it more electrophilic. This is typically achieved by converting the hydroxyl group into a better leaving group.
Figure 1: General workflow for the functionalization of a carboxylic acid.
I. Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification of saccharinylacetic acid is a common strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, esters can serve as pro-drugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
A. Fischer-Speier Esterification: A Classic Approach
This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]
Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4] This facilitates nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.[1][3]
Protocol: Synthesis of Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
-
Reagents and Materials:
-
Saccharinylacetic acid (1.0 eq)
-
Ethanol (20-50 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add saccharinylacetic acid and ethanol.
-
Stir the mixture until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
-
Table 1: Reaction Parameters for Fischer-Speier Esterification
| Parameter | Value/Condition |
| Stoichiometry | Saccharinylacetic acid: 1.0 eq |
| Alcohol: 20-50 eq | |
| Acid Catalyst: 0.1-0.2 eq | |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous wash with NaHCO₃ |
| Purification | Recrystallization or Column Chromatography |
B. Steglich Esterification: Mild Conditions for Sensitive Substrates
For more complex alcohols or when milder conditions are required, the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is highly effective.[5][6]
Mechanism Insight: DCC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium species.[7]
Protocol: Synthesis of Benzyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
-
Reagents and Materials:
-
Saccharinylacetic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve saccharinylacetic acid, benzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
II. Amidation: Building Blocks for Bioactive Molecules
The formation of amides from saccharinylacetic acid is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities. The resulting amide bond is generally stable to hydrolysis.
A. Amide Coupling using Carbodiimide Reagents
Similar to Steglich esterification, carbodiimides like DCC or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed for amide bond formation.[8] The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.[9]
Mechanism Insight: The carbodiimide activates the carboxylic acid to form the O-acylisourea intermediate.[10] In the presence of NHS or HOBt, this intermediate is rapidly converted to an activated ester (NHS ester or HOBt ester). This activated ester then reacts with the amine to form the desired amide, minimizing racemization for chiral substrates and suppressing the formation of N-acylurea byproducts.[11]
Figure 2: EDC/NHS mediated amidation pathway.
Protocol: Synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide
-
Reagents and Materials:
-
Saccharinylacetic acid (1.0 eq)
-
Aniline (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
N-Hydroxysuccinimide (NHS, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq, optional, as a non-nucleophilic base)
-
Dimethylformamide (DMF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve saccharinylacetic acid and NHS in anhydrous DMF.
-
Add EDC to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add aniline to the reaction mixture, followed by DIPEA if the amine salt is used or if the reaction is sluggish.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Table 2: Key Parameters for EDC/NHS Amide Coupling
| Parameter | Value/Condition |
| Stoichiometry | Saccharinylacetic acid: 1.0 eq |
| Amine: 1.05 eq | |
| EDC: 1.2 eq | |
| NHS: 1.2 eq | |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up with acid and base washes |
| Purification | Recrystallization or Column Chromatography |
III. Formation of Acid Chlorides: Versatile Intermediates
Conversion of saccharinylacetic acid to its corresponding acid chloride, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride, generates a highly reactive intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively.
A. Reaction with Thionyl Chloride (SOCl₂)
Thionyl chloride is a common and effective reagent for the synthesis of acid chlorides from carboxylic acids.[12][13]
Mechanism Insight: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, with the concomitant elimination of sulfur dioxide and hydrogen chloride, yields the acid chloride.[14]
Protocol: Synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride
-
Reagents and Materials:
-
Saccharinylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0-5.0 eq, can be used as solvent)
-
A catalytic amount of Dimethylformamide (DMF, 1-2 drops)
-
Anhydrous Toluene or Dichloromethane (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂ gases)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂).
-
To a round-bottom flask, add saccharinylacetic acid.
-
Slowly add thionyl chloride to the flask at room temperature.
-
Add a catalytic amount of DMF (1-2 drops). This accelerates the reaction.
-
Attach a reflux condenser and gently heat the reaction mixture to 50-70 °C for 1-3 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (using a vacuum pump protected by a suitable trap).
-
The resulting crude acid chloride is often used directly in the next step without further purification due to its reactivity. If necessary, it can be purified by distillation under high vacuum.
-
Subsequent Reaction of the Acid Chloride (General Protocol)
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired nucleophile (e.g., an alcohol or amine, 1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an appropriate aqueous work-up to remove the base and its salt.
-
Dry, concentrate, and purify the final product.
Conclusion
The carboxylic acid group of saccharinylacetic acid is a versatile functional handle that can be readily transformed into a variety of other functional groups. The choice of method depends on the desired final product, the stability of the substrates, and the required reaction conditions. The protocols outlined in this guide for esterification, amidation, and acid chloride formation provide a solid foundation for researchers to synthesize novel saccharin-based derivatives for applications in medicinal chemistry and drug discovery. Careful consideration of the reaction mechanisms and adherence to the detailed experimental procedures will ensure successful and reproducible outcomes.
References
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer–Speier esterification. In Wikipedia; 2023. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Fischer esterification. Sciencemadness Wiki. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Steglich Esterification. SynArchive. [Link]
-
Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]
-
Steglich esterification. In Wikipedia; 2023. [Link]
-
Khan, K. M., Taha, M., & Rahim, F. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100821. [Link]
-
Steglich esterification. Chemistry Online. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Acid to Acid Chloride - Common Conditions. The Organic Synthesis Archive. [Link]
-
Park, H. G., Lee, H. Y., & Kim, Y. H. (2005). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Synthetic Communications, 35(13), 1749-1755. [Link]
-
Do, H.-Q., & Lodo, T. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11847-11858. [Link]
-
Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(2), 601-606. [Link]
-
Synthesis of Amides. Fisher Scientific. [Link]
-
Singh, R. P., & Kumar, V. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(38), 5034-5037. [Link]
-
Does EDC/NHS coupling act on primary amides or only primary amines? ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. synarchive.com [synarchive.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Welcome to the technical support center for the synthesis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic process. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of the Synthesis
The synthesis of this compound is typically a two-step process. The first step involves the N-alkylation of a saccharin salt with a haloacetate ester. The second step is the selective hydrolysis of the resulting ester to yield the final carboxylic acid. While seemingly straightforward, optimizing this synthesis requires careful control over reaction conditions to manage challenges such as regioselectivity and product stability.
Caption: General two-step synthesis workflow.
Frequently Asked Questions & Troubleshooting Guide
Part 1: N-Alkylation of Saccharin
Q1: My initial N-alkylation reaction has a low yield. What are the most common causes and how can I fix them?
A1: Low yield in the N-alkylation step often stems from three primary issues: incomplete reaction, formation of a major side-product, or loss during workup.
-
Incomplete Reaction: Ensure your reagents are pure and dry. Saccharin sodium salt should be anhydrous, and the solvent (e.g., DMF or DMSO) must be of an appropriate grade and dry. Water can interfere with the nucleophilicity of the saccharin anion. Increase the reaction temperature moderately (e.g., from room temperature to 50-70 °C) to improve the rate, but monitor for side-product formation.
-
Side-Product Formation: The primary side product is the O-alkylated isomer. Saccharin is an ambident nucleophile, meaning alkylation can occur at either the nitrogen or the exocyclic carbonyl oxygen[1][2]. Formation of the O-isomer is a common cause of reduced yield for the desired N-isomer. See Q2 for strategies to improve N-selectivity.
-
Workup Losses: The N-alkylated ester intermediate is typically isolated by quenching the reaction with water and collecting the precipitate. Ensure the pH is near neutral and that you are using a sufficient volume of ice-cold water to minimize the solubility of your product.
Q2: I'm observing a significant amount of the O-alkylated isomer in my product mixture. How can I improve the N-alkylation selectivity?
A2: This is the most critical challenge in this synthesis. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
-
Solvent Choice: Polar aprotic solvents are standard for this SN2 reaction. Studies have shown that dimethyl sulfoxide (DMSO) can be a superior alternative to N,N-dimethylformamide (DMF) for favoring N-alkylation[1]. The "harder" nature of the nitrogen nucleophile compared to the "softer" oxygen nucleophile can be influenced by the solvent environment.
-
Reaction Temperature: Generally, lower temperatures favor N-alkylation. The O-alkylation pathway often has a slightly higher activation energy, so increasing the temperature can sometimes lead to a higher proportion of the O-isomer. Start at room temperature before attempting to heat the reaction.
-
Steric Hindrance: Less sterically hindered alkylating agents preferentially afford N-alkylated saccharin[3]. While you are constrained to an acetate moiety, using a less hindered ester (e.g., methyl vs. tert-butyl) is advisable.
Caption: Competing N- and O-alkylation pathways for the saccharin anion.
Q3: The reaction is proceeding very slowly. What adjustments can I make to increase the rate without compromising selectivity?
A3: A slow reaction rate is typically due to insufficient reactivity of the electrophile or suboptimal reaction conditions.
-
Choice of Halide: Use ethyl bromoacetate or methyl bromoacetate instead of the corresponding chloroacetates. Bromide is a better leaving group than chloride, leading to a faster SN2 reaction.
-
Temperature: As mentioned, cautiously increasing the temperature to 50-70 °C can significantly increase the rate. Monitor the reaction by TLC or HPLC to track the consumption of starting material and the formation of both N- and O-isomers to find the optimal balance.
-
Agitation: Ensure the reaction mixture is being stirred efficiently, especially if the sodium saccharin is not fully dissolved. Good mixing is crucial for heterogeneous or partially heterogeneous reactions.
Table 1: Comparison of Solvents for Alkylation
| Solvent | Type | Typical Conditions | N/O Selectivity | Reference |
| DMSO | Polar Aprotic | Room Temp to 70 °C | Generally Good to Excellent | [1] |
| DMF | Polar Aprotic | Room Temp to 70 °C | Moderate to Good | [1] |
| Acetonitrile | Polar Aprotic | Reflux | Variable | - |
| Ethanol | Polar Protic | Reflux | Often Poor (favors O-alkylation) | - |
Part 2: Hydrolysis of the Ester Intermediate
Q4: My yield is low after the hydrolysis step. What could be causing product loss?
A4: Yield loss during hydrolysis is almost always due to incomplete reaction or decomposition of the saccharin ring structure.
-
Incomplete Hydrolysis: Ester hydrolysis can be slow, especially under mild conditions. Monitor the reaction via TLC or HPLC until all the starting ester has been consumed. If using acid catalysis, which is a reversible reaction, ensure you use an excess of water (e.g., by using a dilute acid solution) to drive the equilibrium toward the products[4].
-
Saccharin Ring Instability: The N-sulfonylcarboxamide linkage in the saccharin ring can be susceptible to hydrolysis under harsh conditions (i.e., high concentrations of strong acid or base at elevated temperatures)[5]. This ring-opening is an irreversible degradation pathway that leads to o-sulfamoylbenzoic acid or ammonium o-sulfobenzoic acid derivatives[5]. It is crucial to use conditions that are selective for ester hydrolysis.
Q5: How can I hydrolyze the ester without causing the saccharin ring to open? What are the recommended conditions?
A5: The key is to use mild conditions and carefully control the temperature.
-
Mild Acidic Hydrolysis: Heating the ester under reflux with a dilute mineral acid, such as 1-2 M hydrochloric acid or sulfuric acid, is often effective[4]. The reaction should be monitored closely and stopped as soon as the starting material is consumed to prevent subsequent ring degradation.
-
Mild Basic Hydrolysis (Saponification): Using a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature is a very mild and effective method for hydrolyzing esters without affecting sensitive functional groups. After the reaction is complete, the mixture must be carefully acidified to a pH of ~2 to precipitate the final carboxylic acid product.
-
Temperature Control: Avoid excessive temperatures. For many systems, room temperature to 50 °C is sufficient for basic hydrolysis, while reflux is common for acidic hydrolysis. If you observe decomposition, reduce the temperature and extend the reaction time. Studies have shown that saccharin itself is quite stable in buffered aqueous solutions up to 150°C for short periods, but the stability of the N-substituted derivative under strong non-buffered acid/base conditions may be lower[6].
Q6: What is the best method for isolating and purifying the final this compound product?
A6: The product is a carboxylic acid, so its solubility is highly pH-dependent. This property is key to its isolation.
-
Acidification: After hydrolysis (especially if using a base), cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., 2 M HCl) with vigorous stirring until the pH is approximately 2. This will protonate the carboxylate and cause the free acid to precipitate out of the aqueous solution.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum. A drying oven set to a moderate temperature (e.g., 50-60 °C) can also be used.
-
Recrystallization: For higher purity, the crude product can be recrystallized. A common solvent system for compounds of this type is an ethanol/water or acetic acid/water mixture. Dissolve the product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals. Simple and effective recrystallization methods have been developed for separating even N- and O-saccharin isomers, highlighting the power of this technique for purification[1].
Recommended Experimental Protocols
Protocol 1: N-Alkylation of Sodium Saccharin
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium saccharin (1.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of sodium saccharin).
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMSO used).
-
Isolation: A white precipitate of the ethyl ester intermediate should form. Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the solid with copious amounts of cold water and dry under vacuum. The product is ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate[7][8].
Protocol 2: Hydrolysis of the Ester Intermediate
-
Setup: Place the dried ethyl ester intermediate (1.0 eq) into a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add a solution of 2 M hydrochloric acid (sufficient to fully immerse the solid, approx. 10-20 mL per gram of ester).
-
Reaction: Heat the mixture to a gentle reflux (approx. 100-105 °C) and stir. Monitor the reaction by TLC until all the starting ester is consumed (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour. The final acid product, this compound, will precipitate as a white solid[9].
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water. Dry the purified product under vacuum to constant weight.
References
-
Wang, X., Ma, Y., & Ju, T. (2010). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research, 34(8), 448-450. [Link]
-
Krogh, E., & Hakim, N. (2019). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. American Chemical Society National Meeting. [Link]
-
Ouchi, T., et al. (2019). Figure 2. Comparison of the saccharin amide reactivity for alcoholysis... ResearchGate. [Link]
-
Rehwald, M., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Saccharin. PubChem Compound Database. [Link]
-
Silversmith, E. F. (1987). Saccharin alkylation: O vs. N substitution. Journal of Chemical Education, 64(9), 804. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. PubChem Compound Database. [Link]
-
Zhang, K., et al. (2021). Optimized Artificial Neural Network for Evaluation: C4 Alkylation Process Catalyzed by Concentrated Sulfuric Acid. ACS Omega, 6(51), 35789–35798. [Link]
-
Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Zapsalis, C., & Beck, F. (1956). Hydrolytic Stability of Saccharin. Journal of the American Pharmaceutical Association, 45(7), 505-507. [Link]
Sources
- 1. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. 3-Oxo-1,2-benzisothiazole-2(3H)-acetic acid ethyl ester 1,… [cymitquimica.com]
- 9. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
common impurities in saccharinylacetic acid synthesis and their removal
Welcome to the technical support guide for the synthesis of saccharinylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to impurities and their removal during the synthesis of saccharinylacetic acid. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized saccharinylacetic acid, but I suspect it's impure. What are the likely impurities I should be looking for?
A1: While direct literature on saccharinylacetic acid impurities is sparse, we can anticipate common contaminants based on the typical synthesis route: the N-alkylation of saccharin. Impurities can be broadly categorized:
-
Starting Material Impurities: Commercial saccharin may contain several impurities. The most notable is o-toluenesulfonamide, a common carryover from one of the main saccharin synthesis processes.[1][2] Other potential impurities from the saccharin starting material include p-toluenesulfonamide, 1,2-benzisothiazole 1,1-dioxide, and various chlorinated saccharins.[1]
-
Unreacted Starting Materials: The most common impurity is often unreacted saccharin. Its presence is expected if the reaction has not gone to completion.
-
Side-Reaction Products: Depending on the specific reagents and conditions used for the N-alkylation (e.g., with chloroacetic acid or ethyl chloroacetate followed by hydrolysis), side reactions can occur. For instance, hydrolysis of the alkylating agent can lead to the formation of glycolic acid. Dimerization or polymerization of the alkylating agent under basic conditions is also a possibility, though typically a minor one.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, isopropanol, acetonitrile) and any bases or catalysts used can remain in the final product if not adequately removed.
Q2: How can I detect the presence of these impurities in my product?
A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product from its impurities.[3][4] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents and some smaller side-products, GC-MS is highly effective.[2][3] Derivatization may be necessary for non-volatile compounds to make them amenable to GC analysis.[5]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess the completeness of a reaction and the presence of major impurities.
Q3: My primary impurity is unreacted saccharin. What is the most effective way to remove it?
A3: Unreacted saccharin can often be removed by taking advantage of the difference in acidity between saccharin and saccharinylacetic acid. Saccharin has a pKa of about 2, while the carboxylic acid group of saccharinylacetic acid will have a pKa in the range of 3-5.[6] This difference can be exploited through pH-controlled precipitation.
A patented method for purifying saccharin involves fractional precipitation at different pH levels.[7] A similar principle can be applied here. By carefully adjusting the pH of an aqueous solution of the crude product, it's possible to selectively precipitate either the saccharin or the desired product.
Troubleshooting Workflow: Removing Unreacted Saccharin
Caption: Workflow for separating saccharinylacetic acid from saccharin.
Q4: I've noticed some colored impurities and other minor, unidentified peaks in my HPLC. What purification methods should I consider?
A4: For colored impurities and minor byproducts, recrystallization and activated carbon treatment are often effective. Ion-exchange chromatography can also be employed for removing ionic impurities.
Summary of Purification Techniques
| Technique | Target Impurities | Principle | Considerations |
| Recrystallization | Unreacted starting materials, side-products with different solubilities. | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Solvent selection is critical. Water or alcohol-water mixtures are good starting points for saccharinylacetic acid.[8] |
| Activated Carbon Treatment | Colored impurities, high molecular weight organic byproducts. | Adsorption of impurities onto the large surface area of the activated carbon. | Can be performed on a solution of the crude product before crystallization.[8] |
| Ion-Exchange Chromatography | Ionic impurities, unreacted saccharin. | Separation based on the reversible exchange of ions between the product/impurities and the stationary phase. | Weak base anion exchangers can be effective for separating organic acids. |
Experimental Protocol: Recrystallization with Activated Carbon Treatment
-
Dissolution: Dissolve the crude saccharinylacetic acid in a minimal amount of a suitable hot solvent (e.g., hot water or an ethanol/water mixture).
-
Activated Carbon Treatment (Optional): If the solution is colored, add a small amount of activated carbon (typically 1-2% w/w of the solute) to the hot solution.
-
Hot Filtration: Stir the mixture for a few minutes and then perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
National Center for Biotechnology Information. (n.d.). Saccharin and its salts. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Retrieved from [Link]
-
Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10. [Link]
-
Stavrić, B., Klassen, R., & Arnold, W. (1976). Impurities in Commercial Saccharin. I. Impurities Soluble in Organic Solvents. Journal of AOAC INTERNATIONAL, 59(5), 1051–1058. [Link]
-
Pharmaffiliates. (n.d.). Saccharin Sodium-impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
- Hechenbleikner, I. (1956). U.S. Patent No. 2,745,840. Google Patents.
-
ResearchGate. (n.d.). METHODS OF ANALYSIS OF SACCHARIN. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Tran, T. T. M., et al. (2023). Strategies for succinic acid separation and purification. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]
-
Kubatova, A., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Retrieved from [Link]
-
Fengqi You. (2025, October 16). How to purify succinic acid obtained from synthesis? Blog. Retrieved from [Link]
-
Tyler DeWitt. (2019, May 31). Aspirin Purity Analysis [Video]. YouTube. [Link]
-
Schwartz, H., Steitz, H. O., & Radler, F. (1983). Partial purification and characterization of succinyl-CoA synthetase from Saccharomyces cerevisiae. Antonie Van Leeuwenhoek, 49(1), 69–78. [Link]
-
Leah4sci. (2025, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording] [Video]. YouTube. [Link]
-
American Spice Trade Association. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
- 1. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commons.und.edu [commons.und.edu]
- 6. idc-online.com [idc-online.com]
- 7. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 8. talentchemicals.com [talentchemicals.com]
troubleshooting peak tailing in HPLC analysis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid. This asymmetrical peak distortion, where the latter half of the peak is broader than the front, can compromise the accuracy of integration, reduce resolution, and affect the reproducibility of your results.[1][2]
This document is structured to provide a logical, step-by-step approach to diagnosing and resolving peak tailing, moving from common chemical causes to hardware and system considerations.
Understanding the Analyte: 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
Before troubleshooting, it is critical to understand the chemical nature of the analyte, as its properties are often the root cause of chromatographic issues.
-
Acidic Nature: The molecule contains a carboxylic acid functional group (-COOH). This group is ionizable, meaning its charge state is dependent on the mobile phase pH.[3][4] At a pH above its acid dissociation constant (pKa), the group will be deprotonated (negatively charged), and at a pH below its pKa, it will be in its neutral, protonated form. Operating near the pKa can result in a mixed population of ionized and non-ionized species, which is a primary cause of peak tailing.[5][6][7]
-
Polarity and Secondary Interactions: The presence of multiple oxygen atoms and a heterocyclic ring system makes the molecule polar. This polarity can lead to undesirable secondary interactions with the stationary phase, particularly with active sites like residual silanol groups (Si-OH) on the surface of silica-based columns.[8][9]
-
Chelating Potential: The arrangement of oxygen atoms in the trioxo-benzothiazole ring system may allow for chelation with trace metal ions (e.g., iron, titanium) present in the stationary phase, column hardware, or leached from the HPLC system itself.[10][11] This interaction provides an additional retention mechanism that contributes to peak asymmetry.[8][12]
Troubleshooting Guide: A Systematic Approach
This guide is presented in a question-and-answer format to directly address the problems you may be encountering.
Q1: My peak for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid is tailing. Where should I begin?
A1: The first step is to determine if the problem is specific to your analyte or if it's a system-wide issue. Inject a neutral, well-behaved standard compound. If all peaks in your chromatogram are tailing, it suggests a physical or system-level problem (like a column void or extra-column volume). If only the analyte peak is tailing, the cause is most likely chemical in nature.[2]
The following workflow provides a logical path for diagnosing the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Q2: How do I optimize the mobile phase pH for this acidic compound?
A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[13] For an acidic analyte, the goal is to suppress its ionization to ensure it exists in a single, neutral form.
-
The Scientific Principle: According to the principles of reversed-phase chromatography, the neutral (protonated) form of an acid is less polar and will be retained more strongly and uniformly than its charged (deprotonated) counterpart.[14] To achieve robust separation and good peak shape, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[15][16] This ensures the carboxylic acid group is fully protonated.
| Mobile Phase pH vs. Analyte pKa | Analyte State | Expected Peak Shape | Rationale |
| pH << pKa (by >2 units) | Primarily Neutral (R-COOH) | Good, Symmetrical | Ionization is suppressed; analyte behaves as a single, non-polar species.[14] |
| pH ≈ pKa | Mixed (R-COOH and R-COO⁻) | Poor, Tailing or Split | Analyte exists in two forms with different retention behaviors.[6][7] |
| pH >> pKa (by >2 units) | Primarily Ionized (R-COO⁻) | Symmetrical but Poorly Retained | Analyte is in a single, highly polar state. Retention might be too low. |
Experimental Protocol: pH Optimization
-
Estimate pKa: If the exact pKa is unknown, assume a typical pKa for a carboxylic acid, which is around 4-5.
-
Prepare Buffered Mobile Phase: Start with a mobile phase pH of ~2.5. Use a buffer to control the pH accurately.[8] A phosphate or formate buffer is common. Ensure the buffer concentration is adequate (typically 10-25 mM).[17]
-
Note: Always measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[8]
-
-
Analyze Sample: Equilibrate the column with the new mobile phase and inject the sample. Observe the peak shape and retention time.
-
Adjust if Necessary: If tailing persists or retention is not optimal, adjust the pH slightly (e.g., to 2.8 or 3.0), but avoid approaching the pKa.
Q3: I've lowered the pH to 2.5, but the peak still tails. What should I try next?
A3: If pH optimization is insufficient, the tailing is likely due to secondary interactions with the stationary phase, specifically with residual silanol groups.[8][18] These silanols are acidic and can be deprotonated even at low pH, interacting with polar functional groups on your analyte.[19][20]
-
The Scientific Principle: On the surface of silica-based packings (like C18), not all silanol groups are covered by the bonded phase. These exposed silanols can act as a secondary retention site, especially for polar or basic analytes.[11][19] While your analyte is acidic, its multiple polar oxygen atoms can still hydrogen bond with these active sites, causing a portion of the molecules to be delayed during elution, resulting in a tail.[9]
Caption: Secondary interaction causing peak tailing.
Solutions to Minimize Silanol Interactions:
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are made from high-purity silica with very low metal content and are "end-capped."[21] End-capping is a process that covers many of the residual silanols with a small silylating agent, effectively shielding them from interacting with analytes.[20][22] If you are using an older column, switching to a modern, fully end-capped column is the most effective solution.[8]
-
Consider an Alternative Stationary Phase: For highly polar compounds, a polar-embedded or polar-endcapped phase can provide better peak shape by preventing phase collapse in highly aqueous mobile phases and offering alternative interactions that shield silanols.[5]
-
Use a Sacrificial Base (Less Common for Acids): In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help.[17] The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[18] However, this is more common for basic analytes and can complicate mobile phase preparation.
Q4: What if the tailing is from metal chelation?
A4: Given the structure of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, chelation with metal ions is a distinct possibility. Metal contamination can come from the silica packing material itself or from stainless-steel components of the HPLC system, such as frits and tubing.[9][11] This is especially problematic in biocompatible systems where titanium components can leach Ti ions.[10][12]
-
The Scientific Principle: The analyte forms a complex with the metal ion, which is immobilized on the stationary phase. This creates a strong, secondary retention mechanism that delays the elution of a fraction of the analyte molecules, causing severe tailing.[12]
Solutions to Mitigate Metal Chelation:
-
Use High-Purity Columns: As mentioned, modern Type B silica columns have very low metal content.[21]
-
Passivate the HPLC System: If leaching from the system is suspected, passivating the system with a strong acid (e.g., nitric acid) can help remove metallic residues. Always follow your instrument manufacturer's guidelines for this procedure.
-
Use a Mobile Phase Additive: Adding a competing chelating agent, such as a low concentration of ethylenediaminetetraacetic acid (EDTA), to the mobile phase can be effective. The EDTA will bind to the free metal ions, preventing them from interacting with your analyte. Verify compatibility of EDTA with your method and detector.
Q5: I suspect a hardware issue. How do I check for column voids or extra-column effects?
A5: If all peaks are tailing, a physical problem with the column or system is likely.
-
The Scientific Principle: Extra-column volume refers to any volume the sample passes through outside of the column itself (e.g., injector, tubing, detector cell).[11] Excessive volume causes the sample band to spread before it even reaches the column, leading to broad and often tailing peaks, especially for early eluting ones.[23] A column void, which is a physical settling of the packing material at the inlet, creates a space where the sample band can spread unevenly, distorting the peak shape.[8][22]
Troubleshooting Protocols for Hardware Issues:
-
Inspect and Minimize Tubing:
-
Ensure all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[5]
-
Check all fittings to ensure they are properly seated and there is no gap between the tubing end and the bottom of the port, which would create dead volume.
-
-
Check for Column Contamination/Void:
-
Flushing: Disconnect the column from the detector and reverse its flow direction. Flush with a strong solvent (one that your analyte is highly soluble in) to remove any contaminants from the inlet frit.[20]
-
Substitution: The easiest way to confirm a bad column is to replace it with a new one of the same type. If the peak shape improves, the original column was the problem.[20]
-
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It protects the main column from strongly retained impurities and particulates that can cause contamination and blockages, extending its life and preserving performance.[2][23]
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP Tailing Factor (Tf)? A: Ideally, the tailing factor should be 1.0 for a perfectly symmetrical Gaussian peak. A value between 0.9 and 1.2 is generally considered excellent. For many validated methods, a tailing factor of up to 1.5 is acceptable, though values approaching 2.0 indicate a significant problem that needs to be addressed.[2][20]
Q: How do I choose the best column for this analysis? A: Based on the analyte's properties, a modern, high-purity, silica-based C18 column is a good starting point. Key features to look for are:
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8 | Provides good hydrophobic retention for the core structure.[24] |
| Silica Type | High-Purity, Type B | Minimizes silanol activity and metal content.[21] |
| End-capping | Yes, fully end-capped | Shields residual silanols to prevent secondary interactions.[8][22] |
| Particle Size | ≤ 3 µm | Provides higher efficiency, which can improve peak shape and resolution.[25] |
| Pore Size | ~100-120 Å | Appropriate for small molecules.[25] |
Q: Could my sample injection be the cause? A: Yes. Two common issues are sample overload and solvent mismatch.
-
Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[11][17] Solution: Dilute your sample and reinject.
-
Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause peak distortion.[9][17] Solution: Whenever possible, dissolve your sample in the initial mobile phase.[17]
Q: How can I distinguish between peak tailing and a co-eluting impurity? A: A small, unresolved peak on the tail of the main peak can mimic tailing.
-
Change Detection Wavelength: If the impurity has a different UV spectrum, changing the wavelength may alter the appearance of the tail.[20]
-
Increase Column Efficiency: Use a longer column or one with smaller particles. The higher efficiency may be able to resolve the impurity from the main analyte peak.[20]
-
Use Mass Spectrometry (MS): An MS detector can reveal if there is more than one mass present across the peak.
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- Fisher Scientific. HPLC Ion Pair Reagents.
- SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- ChemScene. HPLC Ion-Pair Reagents for Acidic Samples.
- Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- HPLC Column Selection Guide.
- PubChem. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Chem-Impex. (2-Benzothiazolylthio)acetic acid.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Manchester Organics. 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic acid.
- Thermo Fisher Scientific. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. waters.com [waters.com]
- 3. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. silcotek.com [silcotek.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. Restek - Videoartikel [de.restek.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. acdlabs.com [acdlabs.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 25. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of Saccharinylacetic Acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of saccharinylacetic acid esters. Esterification, while a cornerstone of organic synthesis, is an equilibrium-driven process that presents unique challenges requiring careful optimization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this specific transformation, ensuring high yield and purity of your target ester.
Section 1: Foundational Principles of Saccharinylacetic Acid Esterification
The esterification of saccharinylacetic acid typically proceeds via the Fischer-Speier esterification mechanism. This involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] Understanding this mechanism is paramount to effective troubleshooting and optimization, as every variable—catalyst, temperature, reactant concentration, and water content—directly influences the reaction equilibrium.[3][4]
The reaction is reversible, meaning the ester product can be hydrolyzed back to the starting materials by water.[5][6] Consequently, the primary objective of any optimization strategy is to shift the equilibrium towards the product side.[3]
The Fischer-Speier Esterification Mechanism
The mechanism involves several key, reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the saccharinylacetic acid, making the carbonyl carbon significantly more electrophilic.[5][7]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1]
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][5]
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[7]
// Nodes Start [label="Saccharinylacetic Acid\n+ Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="1. Protonation\n(Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated [label="Activated\nCarboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="2. Nucleophilic Attack\n(by Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="3. Proton Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; Water_Leaving [label="Intermediate with\n-OH2+ Leaving Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="4. Elimination\nof Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Ester [label="Protonated Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="5. Deprotonation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Ester Product\n+ Water", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Protonation [label="+ H+"]; Protonation -> Activated; Activated -> Attack [label="+ R'OH"]; Attack -> Intermediate; Intermediate -> Transfer; Transfer -> Water_Leaving; Water_Leaving -> Elimination [label="- H2O"]; Elimination -> Protonated_Ester; Protonated_Ester -> Deprotonation [label="- H+"]; Deprotonation -> End; } .enddot Caption: Figure 1: The Fischer-Speier Esterification Mechanism.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the esterification of saccharinylacetic acid.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Optimization Strategies |
| Low or No Product Formation | 1. Inactive or Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid. An inadequate amount will result in a very slow reaction.[4]2. Low Temperature: Reaction rates are often highly temperature-dependent. A temperature that is too low will prevent the reaction from proceeding at a practical rate.[8]3. Water in Reactants: The presence of significant water in the starting alcohol or solvent will inhibit the forward reaction. | 1. Catalyst Optimization: Ensure you are using a strong acid catalyst (e.g., H₂SO₄, p-TsOH) at a typical loading of 1-5 mol%. Verify the purity and dryness of the catalyst. Consider a more reactive coupling agent if Fischer conditions fail (see FAQ).2. Increase Temperature: Heat the reaction mixture to reflux in the chosen solvent/alcohol. Monitor for potential degradation of starting material at higher temperatures.3. Use Anhydrous Reagents: Use anhydrous grade alcohol and solvents. Dry the saccharinylacetic acid in a vacuum oven before use if necessary. |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium Limitation: The reaction has reached equilibrium, where the forward and reverse reaction rates are equal. This is the most common cause for stalling.[4]2. Steric Hindrance: While saccharinylacetic acid itself is not exceptionally bulky, using a sterically hindered alcohol (e.g., tert-butanol) can dramatically slow the rate of nucleophilic attack.[4]3. Insufficient Reaction Time: The reaction may simply be slow and require more time to reach completion. | 1. Shift the Equilibrium: The most effective strategy is to remove water as it forms using a Dean-Stark apparatus.[5] Alternatively, use a large excess of the alcohol reactant (it can often serve as the solvent), which pushes the equilibrium forward according to Le Châtelier's principle.[3][5]2. Address Steric Issues: For hindered alcohols, consider alternative esterification methods like using an acyl chloride or an acid anhydride derivative of saccharinylacetic acid.[1][9] These reactions are generally not reversible and proceed more readily.3. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC) to confirm that the reaction has truly stalled and does not just require more time.[10][11] |
| Formation of Impurities / Byproducts | 1. Dehydration of Alcohol: At high temperatures with strong acid, secondary and especially tertiary alcohols can undergo dehydration to form alkenes.[4]2. Ether Formation: Under acidic conditions, two molecules of the alcohol can condense to form an ether, consuming the nucleophile.3. Degradation: The saccharin moiety is generally robust, but prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to decomposition. | 1. Moderate Temperature: Find the optimal temperature that provides a good reaction rate without causing significant side reactions. A temperature screen is a valuable optimization experiment.2. Choose Appropriate Alcohol/Conditions: If alcohol dehydration is an issue, use milder conditions or a different synthetic route. Primary alcohols are much less prone to these side reactions.3. Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion. Monitor progress and work up the reaction promptly. |
| Difficult Product Isolation / Workup | 1. Emulsion Formation: During the aqueous wash (e.g., with sodium bicarbonate solution to neutralize the acid), emulsions can form, making layer separation difficult.2. Product Solubility: The resulting ester may have some solubility in the aqueous layer, especially if a lower-chain alcohol (methanol, ethanol) was used, leading to yield loss during extraction.[12] | 1. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separating funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.2. Minimize Solubility Loss: When extracting, saturate the aqueous layer with salt (salting out) to decrease the polarity and reduce the solubility of the organic product. Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. After combining organic layers, use a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.[12] |
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification with Water Removal
This protocol describes a standard setup for synthesizing an ester of saccharinylacetic acid using a Dean-Stark apparatus to drive the reaction to completion.
// Nodes Setup [label="1. Assemble Apparatus\n(Flask, Dean-Stark, Condenser)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Charge Reagents\n- Saccharinylacetic Acid\n- Alcohol (3-5 equiv.)\n- Solvent (e.g., Toluene)\n- Catalyst (1-5 mol%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="3. Heat to Reflux\nCollect Water in Dean-Stark Trap", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="4. Monitor Reaction\n(TLC, LC-MS, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Workup\n- Cool Reaction\n- Aqueous Wash (NaHCO3)\n- Organic Extraction\n- Dry & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="6. Purify Product\n(Column Chromatography, Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="7. Characterize Product\n(NMR, MS, IR)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Setup -> Reagents; Reagents -> Heat; Heat -> Monitor; Monitor -> Heat [label="Continue Reflux", style=dashed]; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; } .enddot Caption: Figure 2: Experimental Workflow for Esterification Optimization.
Materials:
-
Saccharinylacetic acid (1.0 equiv)
-
Alcohol (e.g., ethanol, butanol; 3-5 equiv)
-
A non-polar solvent that forms an azeotrope with water (e.g., toluene, cyclohexane), approx. 2-3 mL per mmol of acid.
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05 equiv)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, and magnetic stirrer.
Procedure:
-
Setup: Assemble the glassware. Ensure the Dean-Stark trap is filled with the reaction solvent up to the sidearm.
-
Charging Flask: To the round-bottom flask, add the saccharinylacetic acid, the alcohol, the solvent, and the acid catalyst.
-
Reaction: Heat the mixture to a steady reflux. The solvent-water azeotrope will distill into the condenser, and upon cooling, the water will separate and collect in the bottom of the Dean-Stark trap while the lighter solvent overflows back into the reaction flask.
-
Monitoring: Continue reflux until no more water is collected in the trap and/or analytical monitoring (e.g., TLC) shows complete consumption of the starting acid.
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separating funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic, then wash with brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: In-Situ Reaction Monitoring by TLC
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes; must be optimized)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare a Reference Spot: On the TLC plate baseline, spot a dilute solution of the starting material, saccharinylacetic acid.
-
Sample the Reaction: Using a capillary spotter, carefully take a small aliquot from the reaction mixture and spot it on the baseline next to the reference.
-
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analyze: The starting carboxylic acid is typically more polar and will have a lower Rf value than the less polar ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use for this esterification? A1: For standard Fischer esterifications, common strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are excellent, cost-effective choices.[13] p-TsOH is often preferred as it is a solid, making it easier to handle, and is considered slightly milder. For substrates sensitive to very strong acids, a solid acid catalyst like Amberlyst-15 resin can be used; this simplifies workup as the catalyst can be removed by simple filtration. Lewis acids can also be employed, but are less common for this specific transformation.[14]
Q2: My reaction is clean but the yield is only ~65%. How can I push it to completion? A2: A yield of 60-70% is typical for an esterification that has simply reached equilibrium without intervention.[5] To improve the yield, you must shift the equilibrium to the product side. The two most effective methods are:
-
Use a large excess of one reactant: Using the alcohol as the solvent is a common and effective strategy.[5]
-
Remove water: Actively removing the water byproduct using a Dean-Stark apparatus is the most robust method for driving the reaction to completion.[5]
Q3: Can I run the reaction without a solvent, using only the excess alcohol? A3: Yes, this is a very common and efficient approach, especially when using lower-boiling alcohols like methanol or ethanol. Using the alcohol as the solvent provides a large excess to drive the equilibrium forward. However, if you need to remove water via azeotropic distillation (Dean-Stark), you will still need to add a co-solvent like toluene that forms an azeotrope with water.
Q4: What are the best analytical methods to monitor the reaction progress? A4: The choice depends on the available equipment and the desired level of detail.
-
Thin-Layer Chromatography (TLC): Fast, simple, and qualitative. Excellent for determining when the starting material has been consumed.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantitative methods that can precisely measure the concentration of reactants and products over time, allowing for kinetic analysis.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of the final product, but can be adapted for reaction monitoring (e.g., LC-MS or in-line NMR).[10][15][16]
// Nodes Start [label="Start: Low Yield or Stalled Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Equilibrium [label="Is water being removed\nOR is alcohol in large excess?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Implement_Shift [label="Action:\n1. Use Dean-Stark trap\nOR\n2. Increase alcohol to >10 equiv.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Are temperature and\ncatalyst loading adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Conditions [label="Action:\n1. Increase temperature to reflux\n2. Ensure 1-5 mol% strong acid catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Purity [label="Are reagents anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Reagents [label="Action:\nUse anhydrous grade\nsolvents/alcohols", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Side_Reactions [label="Analysis shows byproducts?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Action:\nLower reaction temperature\nand monitor for byproduct formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Equilibrium; Check_Equilibrium -> Check_Conditions [label="Yes"]; Check_Equilibrium -> Implement_Shift [label="No"]; Implement_Shift -> Success; Check_Conditions -> Check_Purity [label="Yes"]; Check_Conditions -> Adjust_Conditions [label="No"]; Adjust_Conditions -> Success; Check_Purity -> Check_Side_Reactions [label="Yes"]; Check_Purity -> Dry_Reagents [label="No"]; Dry_Reagents -> Success; Check_Side_Reactions -> Success [label="No"]; Check_Side_Reactions -> Optimize_Temp [label="Yes"]; Optimize_Temp -> Success; } .enddot Caption: Figure 3: Troubleshooting Decision Flowchart.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Pearson. Fischer Esterification Practice Problems. Retrieved from [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Magnetic-responsive solid acid catalysts for esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
Angolan Industry and Chemical Engineering Journal. (2021, December 12). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
-
Askiitians. (2025, March 4). Write the mechanism involved in the esterification of a carboxylic acid with alcohol. Retrieved from [Link]
-
Preprints.org. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]
-
American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]
-
Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
MDPI. (n.d.). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
YouTube. (2016, October 31). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). Retrieved from [Link]
-
PubMed. (2001, February). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. (2014, April 29). Assessing Analytical Methods to Monitor isoAsp Formation in Monoclonal Antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Write the mechanism involved in the esterification of a carboxylic ac - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
preventing degradation of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid during storage
Welcome to the dedicated technical support resource for (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid (also known as N-carboxymethylsaccharin). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application in your experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices rooted in established scientific principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: The core structure of this molecule is based on saccharin, which is known to be a highly stable compound. In its solid form, this compound is generally stable when stored under appropriate conditions.[1][2] In solution, its stability is influenced by factors such as pH, temperature, and exposure to light.
Q2: What are the primary degradation pathways for this compound?
A2: The two main points of potential degradation are the saccharin heterocyclic ring and the N-acetic acid side chain.
-
Saccharin Ring Opening: Under harsh basic conditions, the lactam bond in the benzisothiazole ring can be hydrolyzed.
-
Hydrolysis of the Acetic Acid Side Chain: While the N-C bond is generally stable, extreme acidic or basic conditions and high temperatures could potentially lead to the cleavage of the acetic acid group, yielding saccharin.
-
Decarboxylation: Although less common for this structure, prolonged exposure to high heat could potentially lead to decarboxylation of the acetic acid moiety.
-
Photodegradation: While the saccharin core has good photostability, prolonged exposure to high-intensity UV light may cause some degradation.[1]
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term storage, the solid compound should be kept in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. For shorter periods, storage at controlled room temperature (20-25°C) is acceptable.
Q4: How should I prepare and store solutions of this compound?
A4: It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a buffered solution within a pH range of 4-7 and store at 2-8°C, protected from light. Avoid highly acidic (pH < 2) or alkaline (pH > 8) conditions to minimize hydrolysis.[2]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I am seeing a new, more polar peak in my HPLC analysis of an aged solution.
-
Potential Cause: This is likely due to the hydrolysis of the saccharin ring, resulting in the formation of 2-sulfamoylbenzoic acid. This can occur if the solution was stored at a high pH or for an extended period.
-
Troubleshooting Steps:
-
Confirm the Identity: If possible, use a reference standard of 2-sulfamoylbenzoic acid to confirm the identity of the new peak by co-elution in your HPLC system. Alternatively, LC-MS analysis can help identify the mass of the degradation product.
-
pH Measurement: Check the pH of your stock solution. If it is outside the recommended range of 4-7, this is a likely cause.
-
Solution: Prepare fresh solutions for your experiments. If you need to store solutions, ensure they are buffered within the optimal pH range and kept at 2-8°C for no longer than 24-48 hours.
-
Issue 2: My compound seems to have lost potency, and I observe a peak that co-elutes with a saccharin standard.
-
Potential Cause: This suggests that the N-acetic acid side chain has been cleaved, likely through hydrolysis, leaving behind the saccharin core. This can be accelerated by high temperatures or extreme pH.
-
Troubleshooting Steps:
-
Co-elution Confirmation: Run a sample of your degraded material alongside a pure saccharin standard on your HPLC to confirm co-elution.
-
Review Storage Conditions: Assess the temperature and pH history of your compound and its solutions. Exposure to temperatures above 40°C or pH levels outside the 4-7 range could be the cause.
-
Solution: Always store the compound and its solutions under the recommended conditions. Prepare fresh solutions for each experiment to ensure maximum potency.
-
Issue 3: I notice a slight discoloration (yellowing) of my solid compound over time.
-
Potential Cause: Minor discoloration could be due to the formation of trace impurities from slow, long-term degradation, potentially initiated by exposure to light or air (oxidation).
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the purity of your solid material using a validated HPLC method (see Section IV). A slight increase in minor impurity peaks may be observed.
-
Storage Verification: Ensure the container is tightly sealed and stored in the dark. Consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage.
-
Solution: If the purity is still within an acceptable range for your application, the material can likely still be used. For highly sensitive assays, using a freshly opened or newly purchased batch is recommended.
-
III. Best Practices for Storage and Handling
Adhering to these best practices will help maintain the integrity and stability of your this compound.
Storage of Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (long-term); ≤25°C (short-term) | Minimizes the rate of potential solid-state degradation reactions. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., Argon) | Protects from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Light | Store in an amber vial or in the dark | Prevents potential photodegradation. |
Handling of Solid Compound
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Use clean, dry spatulas and weighing equipment.
-
Minimize the time the container is open to the atmosphere.
Preparation and Storage of Solutions
-
Solvent: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., HPLC-grade).
-
pH: If possible, buffer aqueous solutions to a pH between 4 and 7.
-
Temperature: Prepare solutions at room temperature. For storage, keep them refrigerated at 2-8°C.
-
Light: Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Storage Duration: It is strongly recommended to prepare solutions fresh. If storage is unavoidable, limit it to 24-48 hours at 2-8°C after sterile filtration.
IV. Analytical Method for Purity Assessment
A reliable method to assess the purity of this compound and detect its potential degradation products is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should provide good separation of the parent compound from potential degradation products like saccharin and 2-sulfamoylbenzoic acid. Method validation and optimization may be required for specific applications.
V. Degradation Pathway and Troubleshooting Logic
The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Troubleshooting decision tree for degradation issues.
VI. References
-
Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-53.
-
Encyclopædia Britannica. (n.d.). Saccharin. Retrieved from [Link]
Sources
Technical Support Center: Large-Scale Synthesis of CAS 52188-11-1
Disclaimer: The compound corresponding to CAS 52188-11-1 is not detailed in publicly available scientific literature. Therefore, this technical support guide has been developed for Oseltamivir (Tamiflu®) , a well-documented antiviral drug with known and significant large-scale synthesis challenges. The issues, troubleshooting protocols, and solutions presented for Oseltamivir are representative of the complex problems faced by researchers, scientists, and drug development professionals in the industrial-scale production of complex pharmaceutical molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the commercial synthesis of Oseltamivir, and what are its associated challenges?
A1: The primary starting material for the commercial synthesis of Oseltamivir is (-)-shikimic acid.[1][2] This chiral molecule is traditionally harvested from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using engineered E. coli.[1] The main challenge has been the reliance on a natural source, which can lead to significant supply chain vulnerabilities and price fluctuations, especially during periods of high demand such as a pandemic.[3] This dependency has spurred considerable research into developing synthetic routes that are independent of shikimic acid, utilizing more readily available starting materials.[4][5]
Q2: Oseltamivir possesses three stereocenters. How is stereochemical control managed on a large scale, and what are the common pitfalls?
A2: Stereochemical control is a critical aspect of Oseltamivir synthesis.[1] In the Roche industrial synthesis, the chirality of the starting material, (-)-shikimic acid, serves as the foundation for establishing the correct stereochemistry of the final product.[6] Subsequent reactions, such as the formation of a key epoxide intermediate and its regioselective opening, are designed to proceed with high stereospecificity. A common pitfall is the loss of stereochemical integrity through side reactions, such as epimerization or the formation of diastereomers, which can be difficult and costly to separate at scale.[6] For routes not starting from a chiral pool, asymmetric catalysis, such as the palladium-catalyzed asymmetric allylic alkylation in the Trost synthesis or the enzymatic desymmetrization of meso-compounds, is employed to set the key stereocenters.[3][5]
Q3: The use of azides is common in Oseltamivir synthesis. What are the primary safety and process challenges associated with azide chemistry at an industrial scale?
A3: The use of sodium azide (NaN₃) to introduce a nitrogen functional group is a key step in several prominent synthetic routes.[7] The primary challenges are safety-related, as sodium azide is highly toxic and potentially explosive, especially when heated or in the presence of certain metals.[8] On a large scale, this necessitates specialized handling procedures, equipment, and waste disposal protocols to mitigate risks. Process challenges include ensuring complete reaction to avoid residual azide in the final product and preventing the formation of volatile and explosive intermediates. These concerns have led to the development of numerous "azide-free" synthetic routes.[5][9]
Q4: What are the major purification challenges in the large-scale production of Oseltamivir Phosphate?
A4: The final active pharmaceutical ingredient is Oseltamivir Phosphate. A major challenge is its high water solubility, which can complicate extraction and isolation procedures. The final crystallization step is critical for achieving the required >99% purity.[10] Common impurities that need to be removed include diastereomers, byproducts from preceding steps, and residual solvents.[8] Recrystallization from a mixture of water and alcohol (such as ethanol) is a common method to achieve the desired purity and particle size distribution suitable for formulation.[10]
Troubleshooting & Optimization Guides
Issue 1: Low Yield in the Azide Substitution Step
Question: We are experiencing low yields (<70%) during the Sₙ2 reaction of our mesylated shikimate derivative with sodium azide. HPLC analysis shows a significant amount of a nonpolar byproduct. What are the likely causes and how can we optimize this step?
Answer: This is a common problem in the Roche-type synthesis. The low yield is often attributable to a competing elimination reaction (E2) which forms an aromatic byproduct, particularly at elevated temperatures.[11]
Troubleshooting Steps:
-
Temperature Control: The reaction is highly sensitive to temperature. Ensure the reaction temperature is strictly maintained. Higher temperatures favor the formation of the aromatic side product, ethyl 3-azidobenzoate.[11]
-
Solvent System: The choice of solvent is critical. While DMSO has been used, it can complicate product isolation.[11] An aqueous acetone mixture is often preferred as it effectively dissolves both the organic substrate and the inorganic sodium azide, while favoring the desired Sₙ2 pathway.[11][12]
-
Leaving Group Quality: Ensure the mesylation of the starting alcohol was complete. An incomplete reaction will result in unreacted starting material. While mesylates are commonly used, other leaving groups like tosylates or nosylates can be considered, though they may require different reaction conditions.
-
Reagent Quality: Use fresh, high-purity sodium azide. Older or impure reagents can lead to inconsistent results.
Optimization Protocol:
-
Objective: To maximize the Sₙ2 substitution and minimize the E2 elimination byproduct.
-
Procedure:
-
Dissolve the mesylated shikimate derivative in a 5:1 mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium azide (4 equivalents) in water, ensuring the temperature does not exceed 5°C.
-
Maintain the reaction at 0°C and monitor its progress by TLC or HPLC every hour.
-
Upon completion, proceed with the work-up as quickly as possible to avoid product degradation.
-
Issue 2: Poor Regioselectivity in Epoxide Ring-Opening
Question: During the ring-opening of our key epoxide intermediate with an amine nucleophile, we are observing a mixture of regioisomers, leading to difficult purification. How can we improve the regioselectivity?
Answer: The regioselectivity of the epoxide opening is crucial for the synthesis. The desired attack is typically at the sterically less hindered C-5 position.[13] The choice of nucleophile, solvent, and catalyst can significantly influence the outcome.
Troubleshooting Steps:
-
Catalyst Choice: Lewis acids like BF₃·OEt₂ are often used to activate the epoxide and direct the nucleophile.[1][14] However, the choice and stoichiometry of the Lewis acid are critical. Too much or too strong a Lewis acid can lead to side reactions. In some azide-free routes, a magnesium chloride-amine complex has been shown to improve regioselectivity.[5]
-
Nucleophile Sterics: The steric bulk of the nucleophile can influence the site of attack. Less hindered amines may show better selectivity for the C-5 position.
-
Protecting Groups: Ensure that the protecting groups on the cyclohexene ring are stable under the reaction conditions and are not interfering with the desired reaction pathway.
Issue 3: Inefficient Final Step Purification and Crystallization
Question: Our final crystallization of Oseltamivir Phosphate results in a low yield and fails to meet the >99.0% purity specification. What factors should we investigate?
Answer: Achieving high purity in the final step is paramount. The crystallization process is sensitive to solvent composition, temperature, and cooling rate.
Troubleshooting Steps:
-
Solvent System: The patent literature suggests that recrystallization from water, alcohol (methanol, ethanol, or isopropanol), or an aqueous alcohol solution is effective.[10] The ratio of alcohol to water is a key parameter to optimize. A 90-99% aqueous ethanol solution is often a good starting point.[10]
-
Impurity Profile: Identify the major impurities using HPLC-MS. If they are structurally similar to the product, multiple recrystallizations may be necessary. The use of activated carbon during recrystallization can help remove color and certain organic impurities.[10]
-
Cooling Profile: A slow, controlled cooling rate is essential for forming large, pure crystals. Crash cooling will trap impurities and lead to a lower quality product.
-
pH Adjustment: Oseltamivir is isolated as the phosphate salt. Ensure the correct stoichiometric amount of phosphoric acid is used and that the pH of the crystallization medium is controlled.
Data Presentation & Workflows
Table 1: Comparison of Selected Oseltamivir Synthetic Routes
| Synthetic Route | Starting Material | Key Features | Reported Overall Yield | Reference(s) |
| Roche Industrial Synthesis | (-)-Shikimic Acid | Utilizes a key epoxide intermediate and azide chemistry.[1] | 17-22% | [1] |
| Roche Azide-Free Route | (-)-Shikimic Acid | Avoids hazardous azides by using alternative nitrogen nucleophiles.[9] | ~35-38% | [9] |
| Trost Synthesis | Commercially available lactone | Features a Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA).[14] | ~30% | [14] |
| Hayashi Synthesis | Commercially available materials | Employs organocatalysis and three one-pot operations.[1] | 57% | [1] |
| Shibasaki Synthesis | meso-Aziridine | Catalytic asymmetric desymmetrization with a chiral catalyst.[6] | Variable | [6] |
Experimental Protocol: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid (Adapted from Roche Industrial Process)
This protocol outlines the key steps to generate the epoxide, a central intermediate in the industrial synthesis of Oseltamivir.[15]
-
Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to form the corresponding ethyl ester.[9]
-
Ketalization: The ethyl shikimate intermediate is reacted with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid. This protects the C-3 and C-4 hydroxyl groups as a pentylidene acetal.[3]
-
Mesylation: The remaining C-5 hydroxyl group is selectively activated by reacting the ketal-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This forms a mesylate, an excellent leaving group.[3]
-
Epoxide Formation: The mesylated intermediate is treated with a base (e.g., potassium bicarbonate) which promotes an intramolecular Sₙ2 reaction. The C-4 oxygen, once deprotected or through a concerted mechanism, displaces the mesylate to form the desired epoxide.[1]
Diagrams and Visualizations
Caption: Simplified workflow of the Roche industrial synthesis of Oseltamivir's key epoxide intermediate.
Caption: Troubleshooting decision tree for low yield in an azide substitution step.
References
- Oseltamivir total synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis]
- Technical Support Center: Large-Scale Synthesis of Oseltamivir - Benchchem. [URL: https://www.benchchem.com/technical-support/large-scale-synthesis-of-oseltamivir]
- Technical Support Center: Oseltamivir Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support/oseltamivir-synthesis]
- A Comparative Analysis of Synthetic Routes to Oseltamivir Acid - Benchchem. [URL: https://www.benchchem.com/technical-support/a-comparative-analysis-of-synthetic-routes-to-oseltamivir-acid]
- Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19075659/]
- Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr040675a]
- Oseltamivir total synthesis - Grokipedia. [URL: https://grokipedia.org/oseltamivir-total-synthesis/]
- The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research - ResearchGate. [URL: https://www.researchgate.net/publication/236940805_The_Synthetic_Development_of_the_Anti-Influenza_Neuraminidase_Inhibitor_Oseltamivir_Phosphate_TamifluR_A_Challenge_for_Synthesis_Process_Research]
- Technical Support Center: Oseltamivir Synthesis Scale-Up - Benchchem. [URL: https://www.benchchem.com/technical-support/oseltamivir-synthesis-scale-up]
- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate | - ACS Publications - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/op990093f]
- Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3077383/]
- Roche synthesis. [URL: https://www.chimia.ch/chimia/article/view/2004_621]
- New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu) | Request PDF - ResearchGate. [URL: https://www.researchgate.
- CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents. [URL: https://patents.google.
- Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. [URL: https://www.researchgate.
- Continuous-Flow Synthesis of (–)-Oseltamivir Phosphate (Tamiflu). [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201904799]
- A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. [URL: https://www.researchgate.
- CN103833570B - Synthesis method of oseltamivir - Google Patents. [URL: https://patents.google.
- Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. [URL: https://ism2.fr/wp-content/uploads/2022/03/Conference-M2-Tamiflu-2022.pdf]
- The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time - ResearchGate. [URL: https://www.researchgate.
- Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate - ChemicalBook. [URL: https://www.chemicalbook.
- The Science Behind Tamiflu: Understanding the Role of Shikimic Acid in its Synthesis. [URL: https://www.inno-pharmchem.com/news/the-science-behind-tamiflu-understanding-the-role-of-shikimic-acid-in-its-synthesis-32509152.html]
- The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7381014/]
Sources
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
resolving issues with the solubility of saccharinylacetic acid in reaction mixtures
Technical Support Center: Resolving Solubility Issues with Saccharinylacetic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Saccharinylacetic acid is a key structural motif in various pharmacologically active compounds. However, its physicochemical properties, particularly its limited solubility in many common reaction solvents, can present significant challenges during synthesis, purification, and formulation. This technical support guide provides a structured approach to understanding and overcoming these solubility issues, ensuring more efficient and successful experimental outcomes.
Part 1: Understanding the Solubility Profile of Saccharinylacetic Acid
The solubility of any compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. Saccharinylacetic acid possesses both a polar carboxylic acid group and a larger, more nonpolar benzisothiazole scaffold (the saccharin core).[1] This dual nature is the primary reason for its variable solubility.
-
Polarity Mismatch: In highly nonpolar solvents (e.g., hexanes, toluene), the energy required to break the strong hydrogen bonds between saccharinylacetic acid molecules is not compensated by favorable interactions with the solvent, leading to poor solubility.
-
The Role of the Carboxylic Acid: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing for moderate solubility in polar protic solvents like ethanol and water. However, the large nonpolar portion of the molecule limits this solubility.
-
pH-Dependence: The acidity of the carboxylic acid group (with a pKa typically in the range of 3-5 for similar aromatic carboxylic acids) is the most critical factor for its solubility in aqueous media.[2] At a pH below its pKa, the acid is in its neutral, less soluble form. At a pH above its pKa, it deprotonates to form the highly soluble carboxylate anion.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common solubility problems in a question-and-answer format, providing both the scientific reasoning and actionable protocols.
FAQ 1: My saccharinylacetic acid won't dissolve in my chosen organic solvent. What are my options?
Answer:
This is a classic case of "like dissolves like" not being fully met. If direct dissolution is failing, a systematic approach to solvent selection and modification is necessary.
Troubleshooting Protocol:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. It is often observed that polar aprotic solvents are most effective.
Solvent Class Examples Expected Solubility of Saccharinylacetic Acid Rationale Polar Aprotic DMSO, DMF, Acetonitrile Good to Excellent These solvents can accept hydrogen bonds and have strong dipole moments that interact favorably with the entire molecule. Polar Protic Ethanol, Methanol Moderate Can hydrogen bond, but the nonpolar backbone limits extensive dissolution. Ethers THF, Dioxane Moderate to Low Offer some polarity but are weaker hydrogen bond acceptors than polar aprotic solvents. Chlorinated Dichloromethane (DCM), Chloroform Low Generally not polar enough to effectively solvate the carboxylic acid group. Nonpolar Hexane, Toluene Very Low / Insoluble Lack of favorable intermolecular interactions. -
Co-Solvency: If a single solvent is not effective or compatible with your reaction, a co-solvent system can be employed.[3] This involves mixing a good solvent (e.g., DMSO) with a poorer, but reaction-compatible, solvent.
-
Method: Start by dissolving the saccharinylacetic acid in a minimal amount of the "good" solvent. Then, slowly add the second solvent until you reach the desired total volume or until the first signs of precipitation appear. This will give you the optimal solvent ratio.
-
-
Temperature Elevation: For many compounds, solubility increases with temperature.[4]
-
Caution: Before heating, ensure that saccharinylacetic acid and your other reagents are thermally stable at the intended temperature to avoid degradation.
-
FAQ 2: How can I perform a reaction with saccharinylacetic acid in an aqueous solution where it is poorly soluble?
Answer:
The key to aqueous solubility is to manipulate the pH to deprotonate the carboxylic acid, converting it into its much more soluble salt form.
Experimental Workflow for pH-Mediated Dissolution:
Caption: Workflow for increasing aqueous solubility via pH adjustment.
Choosing the Right Base:
-
Strong Inorganic Bases (NaOH, KOH): Effective but can create a highly alkaline environment that may not be suitable for sensitive substrates.
-
Weak Inorganic Bases (NaHCO₃, K₂CO₃): A milder choice, buffering the solution closer to a neutral pH. The release of CO₂ gas upon neutralization of the acid is a visual indicator of the reaction.
-
Organic Bases (Triethylamine, DIPEA): Useful if inorganic salts need to be avoided. The resulting ammonium salt may also be more soluble in mixed aqueous/organic systems.
FAQ 3: I successfully dissolved my saccharinylacetic acid by adding a base, but it crashed out of solution when I added my other reactant. Why?
Answer:
This common problem, known as "crashing out," is almost always due to a sudden decrease in the pH of the reaction mixture.
Causality Analysis:
-
Acidic Reagent: Your added reactant is likely acidic itself or is dissolved in an acidic solution. This influx of acid neutralizes the base you added, causing the pH to drop below the pKa of saccharinylacetic acid.
-
Protonation: Once the pH is below the pKa, the soluble carboxylate anion is protonated back to the neutral carboxylic acid, which is insoluble in water and precipitates.
Troubleshooting and Prevention:
Sources
Technical Support Center: Method Refinement for the Accurate Quantification of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
Welcome to the technical support center for the quantitative analysis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during experimental workflows. The methodologies and advice presented herein are grounded in established analytical principles to ensure scientific integrity and reliable, reproducible results.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the quantification of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, primarily using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common problem when analyzing acidic compounds like 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.
Causality and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the acidic analyte, leading to tailing.[1]
-
Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte. This maintains the compound in its neutral, undissociated form, minimizing interactions with the stationary phase.[1] The use of phosphoric acid or formic acid to adjust the pH is common.
-
Solution 2: Column Selection: Employ a column specifically designed for polar or acidic compounds, such as one with a polar-embedded or polymer-based stationary phase.
-
Solution 3: Competing Acid: Add a competing acid like trifluoroacetic acid (TFA) to the mobile phase in low concentrations (e.g., 0.1%) to mask the active silanol groups.[1] Be aware that TFA can be difficult to flush from the HPLC system.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my analyte is drifting between injections. What could be causing this variability?
Answer:
Stable retention times are critical for accurate compound identification and quantification. Fluctuations can point to several system instabilities.
Causality and Solutions:
-
Mobile Phase Composition: In reversed-phase chromatography, even small changes in the mobile phase composition, particularly the organic solvent ratio, can significantly impact retention times.[2]
-
Temperature Fluctuations: Changes in column temperature can affect retention.[3]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[3]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.[3]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection and between runs.[1]
-
-
Pump Issues: Air bubbles in the pump or faulty seals can cause inconsistent flow rates, leading to retention time shifts.[4]
Issue 3: Low Sensitivity or No Peak Detected
Question: I am not seeing a peak for my analyte, or the peak is much smaller than expected. What should I check?
Answer:
Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.
Causality and Solutions:
-
Incorrect Wavelength: The UV detector may not be set to the optimal wavelength for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid.
-
Solution: Determine the λmax of the compound by running a UV scan. A photodiode array (PDA) detector is useful for this.
-
-
Sample Degradation: The analyte may be unstable in the chosen sample solvent.
-
Solution: Investigate the stability of the compound in different solvents and under various storage conditions. Prepare fresh samples before analysis.
-
-
Sample Not Eluting: The mobile phase may be too weak to elute the compound from the column.
-
Solution: Increase the percentage of the organic solvent in the mobile phase or switch to a stronger solvent.[3]
-
-
Detector Issues: A contaminated flow cell or a failing lamp can lead to reduced sensitivity.[3]
-
Solution: Clean the detector flow cell according to the manufacturer's instructions. If the problem persists, the detector lamp may need replacement.[3]
-
Issue 4: Baseline Noise or Drift
Question: My chromatogram has a noisy or drifting baseline, making integration difficult. How can I improve this?
Answer:
A stable baseline is essential for accurate quantification, especially at low analyte concentrations.
Causality and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or reagents can cause baseline noise and ghost peaks.[3][4]
-
Air Bubbles: Dissolved air in the mobile phase can outgas in the system, creating bubbles that cause noise in the detector.[3]
-
Solution: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[1]
-
-
Temperature Effects: Fluctuations in ambient temperature can affect the detector's performance, leading to baseline drift.[3]
-
Solution: Maintain a stable laboratory temperature and use a column oven.
-
-
Column Bleed: Degradation of the stationary phase can lead to a rising baseline, particularly in gradient elution.
-
Solution: Ensure the mobile phase pH and temperature are within the column's recommended operating range. If column bleed is suspected, flushing the column or replacing it may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the quantification of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid?
A1: A good starting point would be a reversed-phase HPLC method with UV detection. A C18 column is a common choice. The mobile phase should consist of an acidified aqueous component and an organic modifier like acetonitrile or methanol. For example, a gradient elution with 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) can be effective. The UV detection wavelength should be set at the analyte's absorbance maximum.
Q2: When should I consider using LC-MS/MS for quantification?
A2: LC-MS/MS is preferable when high sensitivity and selectivity are required, especially for analyzing samples in complex matrices like biological fluids.[5] It is also advantageous when dealing with very low concentrations of the analyte. The use of Multiple Reaction Monitoring (MRM) can significantly reduce matrix interference.[5]
Q3: How do I properly validate my analytical method for this compound?
A3: Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[6] Key validation parameters, as outlined by guidelines from the ICH and FDA, include:
-
Specificity: The ability to assess the analyte in the presence of other components.[7]
-
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: What are the best practices for sample preparation?
A4: Proper sample preparation is key to obtaining reliable results.
-
Solvent Compatibility: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[1] If a different solvent is necessary, it should be weaker than the mobile phase.[1]
-
Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm filter to remove particulate matter that could clog the column or system.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used for sample cleanup and concentration, which can help in reducing matrix effects.[5]
Section 3: Experimental Protocols and Data
Protocol: Standard HPLC-UV Method
This protocol provides a general framework. Optimization may be required based on your specific instrumentation and sample matrix.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: Aqueous C18, 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the determined λmax of the analyte.
-
Injection Volume: 10 µL.
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Adjust mobile phase pH to be < pKa of analyte; use a polar-embedded column. |
| Retention Time Drift | Inconsistent mobile phase composition or temperature | Use a column oven; ensure mobile phase is well-mixed and degassed. |
| Low Sensitivity | Incorrect detector wavelength | Determine and use the λmax of the analyte. |
| Noisy Baseline | Contaminated mobile phase or air bubbles | Use HPLC-grade solvents; degas the mobile phase. |
Section 4: Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid by HPLC.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common HPLC issues encountered during analysis.
References
- Hill, D. W., & Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-569.
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
- Patel, K., et al. (2021). Analytical method validation: A brief review. World Journal of Pharmaceutical Research, 10(5), 1234-1249.
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, (2-benzothiazolylthio)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?. Retrieved from [Link]
-
Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]
- Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Eurofins. (2022, November 7). Analytical Method Summaries.
-
National Center for Biotechnology Information. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Retrieved from [Link]
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Journal of Al-Nahrain University. (2017).
- Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(9), 1471-1488.
- Journal of Pharmaceutical Research International. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- Weiss, S., & Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(20), 1933-1941.
- Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
- Agilent Technologies. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology.
- Danishefsky, S. J., et al. (n.d.).
- Baghdad Science Journal. (2021, March 30).
- Amanote Research. (n.d.). 2-(3-Oxo-2,3-Dihydro-1,2-Benzothiazol-2-Yl)acetic Acid.
-
National Center for Biotechnology Information. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ijrrjournal.com [ijrrjournal.com]
Technical Support Center: Enhancing the Stability of Saccharinylacetic Acid for Long-Term Experiments
Welcome to the technical support guide for saccharinylacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting guidance for ensuring the chemical integrity of saccharinylacetic acid throughout long-term experiments. Maintaining the stability of your compound is critical for generating reproducible and reliable data. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the primary cause of saccharinylacetic acid degradation, and how can I prevent it?
Answer:
The primary stability concern for saccharinylacetic acid is hydrolysis. The molecule contains a cyclic sulfonamide (sultam) ring, which is susceptible to cleavage, particularly under aqueous and non-neutral pH conditions. This hydrolytic degradation opens the ring, fundamentally altering the molecule's three-dimensional structure and, consequently, its biological activity.
The rate of hydrolysis is significantly influenced by pH. While the compound is relatively stable under neutral conditions, both strongly acidic and, more significantly, alkaline (basic) conditions can catalyze the cleavage of the C-N bond within the sultam ring.[1] This is a common degradation pathway for saccharin and its derivatives.
Core Prevention Strategy: The most effective way to prevent degradation is to meticulously control the compound's environment, focusing on minimizing exposure to water and maintaining an optimal pH in aqueous solutions.
Question 2: How should I store the solid (powder) form of saccharinylacetic acid for maximum long-term stability?
Answer:
Proper storage of the solid compound is the first and most critical step in preserving its integrity. Degradation can occur even in the solid state if conditions are suboptimal.
Causality: The key is to mitigate exposure to environmental factors that can initiate degradation. Moisture can lead to slow hydrolysis on the surface of the powder, while heat provides the activation energy for this and other potential degradation reactions. Light, particularly UV light, can also induce photodegradation.
For optimal long-term stability, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of potential thermal degradation and hydrolysis. Safety data for related compounds suggest a range of -20°C to 40°C, but colder is better for long-term storage.[2][3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light Exposure | Protect from light (use amber vials) | Prevents potential photodegradation pathways. |
| Container | Tightly sealed, desiccated container | Prevents moisture ingress, which is a primary driver of hydrolysis.[4] |
Question 3: I need to prepare a stock solution. What is the best solvent to use, and what concentration is advisable?
Answer:
Solvent selection is crucial for preventing premature degradation of saccharinylacetic acid in its dissolved state. The ideal solvent should fully dissolve the compound without reacting with it.
Expertise & Rationale: For stock solutions intended for long-term storage, aprotic organic solvents are highly recommended. Protic solvents like water, methanol, or ethanol contain hydroxyl groups that can actively participate in hydrolysis. Aprotic solvents lack these reactive groups.
Solvent Selection Guide:
| Solvent | Recommendation | Pros | Cons |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solvating power for many organic molecules; aprotic.[5] | Can be hygroscopic (absorbs water from the air); difficult to remove completely. |
| Dimethylformamide (DMF) | Recommended | Good solvating power; aprotic. | Can be hygroscopic; higher toxicity than DMSO. |
| Acetonitrile | Acceptable | Aprotic and highly volatile, making it easy to remove. Studies on similar compounds show good stability.[6] | May have lower solvating power for highly polar compounds. |
| Ethanol/Methanol | Use with Caution | Good solvating power; less toxic. | Protic nature can contribute to solvolysis/hydrolysis over time. |
| Aqueous Buffers | Not for Long-Term Stock | Directly usable in many biological assays. | Water promotes hydrolysis; pH sensitivity is a major issue. |
Protocol for Stock Solution Preparation:
-
Use anhydrous grade DMSO or DMF to minimize water content.
-
Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your experimental system, which reduces potential solvent effects.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation.
-
Store aliquots at -20°C or -80°C, protected from light.
Question 4: My experiment requires using saccharinylacetic acid in an aqueous buffer/cell culture medium. How can I minimize degradation in the working solution?
Answer:
This is a common challenge, as aqueous environments are inherently more hostile to hydrolytically sensitive compounds. The key is to control the pH and prepare the working solution immediately before use.
Mechanism Insight: The stability of saccharinylacetic acid in aqueous solution is highly pH-dependent. As pH increases into the alkaline range, the rate of hydroxide-catalyzed hydrolysis of the sultam ring increases significantly. While the carboxylic acid moiety will be deprotonated (ionized) at physiological pH (~7.4), which is often desired for solubility and activity, this pH is a compromise zone for stability.
dot
Caption: pH-Dependent Stability Profile of Saccharinylacetic Acid.
Best Practices for Aqueous Working Solutions:
-
Prepare Fresh: Always prepare the aqueous working solution from your frozen aprotic stock solution immediately before adding it to your experiment. Do not store aqueous solutions.
-
pH Control: If possible, buffer your system to a pH between 6.0 and 7.5. Avoid highly alkaline conditions.
-
Minimize Incubation Time: For cell culture experiments, if the compound is expected to be consumed or the experiment is short, stability over 24-48 hours may be acceptable. For longer experiments, you may need to replenish the compound.
-
Run a Control: In very long-term experiments, include a "media only" control with the compound (without cells/reagents) and analyze it at the end to quantify the extent of abiotic degradation.
Question 5: How can I detect if my saccharinylacetic acid has degraded? What are the expected byproducts?
Answer:
Visual inspection is unreliable. The most definitive way to assess the purity and stability of your compound is through analytical chemistry techniques.
Self-Validating System: Regularly checking the integrity of your compound is a cornerstone of trustworthy research. We recommend using High-Performance Liquid Chromatography (HPLC) as the primary method.
Analytical Workflow:
-
Establish a Baseline: When you first receive the compound or prepare a new stock, run an HPLC analysis to get a reference chromatogram. This should show a single, sharp peak corresponding to pure saccharinylacetic acid.
-
Monitor Over Time: Analyze your stock or working solutions periodically. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
Technique: A reverse-phase HPLC method (e.g., using a C18 column) with UV detection is typically suitable for this type of molecule.[7][8] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[9]
Primary Degradation Pathway and Product: The most likely degradation event is the hydrolysis of the sultam ring. This results in the formation of 2-(carboxymethylsulfamoyl)benzoic acid.
dot
Caption: Primary Hydrolytic Degradation of Saccharinylacetic Acid.
Question 6: How can I perform a quick stability test for my specific experimental conditions?
Answer:
An accelerated or "forced" degradation study is an excellent way to proactively assess the stability of saccharinylacetic acid in your unique experimental matrix (e.g., specific buffer, cell media). This allows you to predict potential issues before committing to a long-term experiment.
Step-by-Step Protocol for a Simple Stability Study:
-
Preparation:
-
Prepare your complete experimental medium/buffer.
-
Spike the medium with saccharinylacetic acid from your stock solution to the final working concentration.
-
Dispense this solution into several sterile, sealed vials.
-
-
Incubation:
-
Place the vials under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Include a control vial stored at -20°C (the "time zero" reference).
-
-
Time Points:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Analyze all samples (including the time zero control) by HPLC in a single run.
-
Quantify the peak area of the parent saccharinylacetic acid peak at each time point.
-
-
Interpretation:
-
Plot the percentage of the remaining compound versus time. A rapid decrease indicates poor stability under your conditions, suggesting you may need to adjust the pH, replenish the compound more frequently, or shorten the experimental duration.
-
dot
Caption: Troubleshooting Workflow for Saccharinylacetic Acid Stability.
References
-
Ecolab. (n.d.). SAFETY DATA SHEET SAC ACID. Retrieved from [Link]
-
Ecolab. (n.d.). SAFETY DATA SHEET SAC ACID EXTRA. Retrieved from [Link]
-
Chen, Y., et al. (2021). Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology. ResearchGate. Retrieved from [Link]
-
Slavič, A., et al. (2018). Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters. Acta hydrotechnica. Retrieved from [Link]
-
Kaatze, U., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics. Retrieved from [Link]
-
Ye, Z., et al. (2022). Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study. ResearchGate. Retrieved from [Link]
-
Oturan, N., et al. (2016). Degradation of artificial sweetener saccharin in aqueous medium by electrochemically generated hydroxyl radicals. Environmental Science and Pollution Research. Retrieved from [Link]
-
El-Subbagh, H. I. (2009). Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Akash, M. S. H., & Rehman, K. (2021). Analytical Techniques for the Assessment of Drug Stability. In Drug Stability and Chemical Kinetics. Springer. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2019). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. ResearchGate. Retrieved from [Link]
-
Patel, B., et al. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Raza, A., et al. (2020). Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method. Scientia Pharmaceutica. Retrieved from [Link]
-
Somogyi, G., et al. (2020). Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products. Journal of Pharmaceutical and Biopharmaceutical Research. Retrieved from [Link]
-
Park, S. J., et al. (2012). Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. International Journal of Pharmaceutics. Retrieved from [Link]
Sources
- 1. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [scirp.org]
- 2. static.sacmilking.com [static.sacmilking.com]
- 3. dk.sacmilking.com [dk.sacmilking.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC and UPLC Methods for the Quantification of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid. The focus is on the validation of these two analytical techniques, demonstrating the process and parameters required to ensure data integrity, consistency, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals engaged in analytical method development, validation, and quality control.
The validation framework and acceptance criteria described herein are based on the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[1][2][3][4] Recent updates, designated Q2(R2), further emphasize a lifecycle management approach to analytical procedures, a principle that aligns with the comparative nature of this guide.[5][6][7]
Introduction to the Analyte and Analytical Techniques
This compound is a carboxylic acid derivative of saccharin, a compound of significant interest in pharmaceutical development as a potential impurity, degradant, or synthetic intermediate. Accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, offering robust and reliable quantification.[8] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating analytes based on their differential partitioning.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, utilizing columns with sub-2 µm particles and systems capable of operating at much higher pressures (up to 15,000 psi).[9][10] This technology yields dramatic improvements in separation efficiency, speed, and sensitivity compared to traditional HPLC.[9][10][11]
This guide will walk through the validation of a hypothetical, yet scientifically plausible, reversed-phase HPLC method and compare its performance against a newly developed UPLC method for the same analyte.
Proposed Chromatographic Methods
The analyte is an acidic compound, making it well-suited for reversed-phase chromatography with an acidified mobile phase to suppress ionization and ensure good peak shape.[12][13]
| Parameter | Method A: Conventional HPLC | Method B: High-Throughput UPLC |
| Column | C18, 150 x 4.6 mm, 5 µm particle size | C18, 50 x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes | 30% B to 80% B over 2 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 230 nm | UV at 230 nm |
| Run Time | 15 minutes | 3 minutes |
The Validation Protocol: Parameters, Procedures, and Criteria
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][14] The following parameters will be assessed for both the HPLC and UPLC methods.
Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from matrix components, impurities, or degradants.
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (e.g., 50:50 water:acetonitrile) to ensure no interfering peaks at the analyte's retention time.
-
Placebo Analysis: Analyze a placebo (matrix without the analyte) to assess for interference from excipients.
-
Forced Degradation: Subject a solution of the analyte to stress conditions (acid, base, peroxide, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the main analyte peak is resolved from all degradant peaks.
Acceptance Criteria:
-
No significant peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
-
Peak Purity analysis (using a Diode Array Detector) should pass for the analyte peak in the presence of its degradants and matrix components.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte spanning 80% to 120% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of the measured value to the true value. This is typically assessed via recovery studies.
Experimental Protocol:
-
Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Analyze six replicate samples of the analyte at 100% of the target concentration.
-
The analysis should be performed by one analyst, on one instrument, over a short period.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision (combining data from both studies) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration at which the analyte's signal-to-noise (S/N) ratio is approximately 3:1. This concentration is the estimated LOD.
-
Determine the concentration at which the S/N ratio is approximately 10:1. This concentration is the estimated LOQ.
-
Confirm the LOQ by preparing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Acceptance Criteria:
-
LOD is typically established at S/N ≥ 3.
-
LOQ is typically established at S/N ≥ 10, with demonstrated precision and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Experimental Protocol:
-
Prepare a standard solution of the analyte.
-
Analyze the solution while making small, deliberate changes to method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min for HPLC; ± 0.05 mL/min for UPLC)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH or Composition (e.g., ± 2% organic)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all tested variations.
-
The change in results should not be significant compared to the method's precision.
Comparative Data Analysis
The following tables summarize the hypothetical, but realistic, validation results for the conventional HPLC and high-throughput UPLC methods.
Table 1: Linearity and Sensitivity Comparison
| Parameter | Method A: HPLC | Method B: UPLC |
| Linearity Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Correlation (R²) | 0.9995 | 0.9998 |
| LOD | 0.15 µg/mL | 0.05 µg/mL |
| LOQ | 0.45 µg/mL | 0.15 µg/mL |
Table 2: Accuracy and Precision Comparison
| Parameter | Method A: HPLC | Method B: UPLC |
| Accuracy (Avg. Recovery) | 99.5% | 100.2% |
| Repeatability (%RSD) | 0.85% | 0.45% |
| Intermediate Precision (%RSD) | 1.20% | 0.68% |
Table 3: Performance and Efficiency Comparison
| Parameter | Method A: HPLC | Method B: UPLC |
| Run Time | 15 min | 3 min |
| Solvent Consumption / Run | ~15 mL | ~1.5 mL |
| Peak Asymmetry | 1.1 | 1.05 |
| Theoretical Plates | ~12,000 | ~25,000 |
Analysis of Results: Both methods successfully met all pre-defined validation criteria. The UPLC method, however, demonstrated significant advantages.[11] It achieved a 5-fold reduction in run time and a 10-fold reduction in solvent consumption. Furthermore, the UPLC method showed superior sensitivity with a 3-fold lower LOD and LOQ, and enhanced precision as indicated by lower %RSD values.[9][15] The higher theoretical plate count confirms the greater separation efficiency of the UPLC column.[10]
Visualization of Workflows
The following diagrams illustrate the validation workflow and the logical relationship between the methods.
Caption: General workflow for analytical method validation.
Caption: Key performance comparison between HPLC and UPLC.
Conclusion and Recommendations
The validation exercises confirm that both the conventional HPLC and the modern UPLC methods are suitable for the accurate and precise quantification of this compound.
-
The HPLC method is robust and reliable, making it a suitable choice for laboratories where throughput is not the primary concern or where UPLC instrumentation is not available.
-
The UPLC method is demonstrably superior in terms of speed, sensitivity, and efficiency.[8] It is the recommended choice for high-throughput environments such as quality control (QC) release testing, stability studies, and process development, where faster turnaround times and reduced operational costs provide a significant advantage.
The transition from HPLC to UPLC is justified by the validation data, which ensures that the results obtained are comparable and reliable while offering substantial gains in laboratory productivity and sustainability.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Source: U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Source: ProPharma Group. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Source: Jordi Labs. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Source: ECA Academy. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . Source: ECA Academy. [Link]
-
Quality Guidelines - ICH . Source: International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Source: Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Source: U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . Source: BioPharm International. [Link]
-
HPLC vs UPLC: Detection Limit and Accuracy Compared - Patsnap Eureka . Source: Patsnap. [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? . Source: Labcompare. [Link]
-
UPLC vs HPLC: what is the difference? - Alispharm . Source: Alispharm. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Source: PharmTech. [Link]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace . Source: SciSpace. [Link]
-
Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices . Source: ScienceDirect. [Link]
-
Comparison of UPLC and HPLC methods for determination of vitamin C - PubMed . Source: PubMed. [Link]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering . Source: MJCCE. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . Source: Acta Scientific. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. actascientific.com [actascientific.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Comparison of UPLC and HPLC methods for determination of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Saccharinylacetic Acid and Other Benzisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, benzisothiazole derivatives represent a privileged scaffold, exhibiting a wide array of biological activities. Among these, saccharinylacetic acid, a derivative of the well-known artificial sweetener saccharin, presents a unique combination of structural features that influence its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of saccharinylacetic acid with other key benzisothiazole derivatives, supported by experimental data and mechanistic insights to inform synthetic strategies and drug design efforts.
Introduction: The Benzisothiazole Scaffold and its Significance
The benzisothiazole core, a bicyclic system containing a fused benzene and isothiazole ring, is a cornerstone in the synthesis of numerous compounds with therapeutic potential. The presence of nitrogen and sulfur heteroatoms, along with a carbonyl group in the isothiazolinone series, imparts a rich and varied chemical reactivity. Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is perhaps the most famous member of this family. The introduction of an acetic acid moiety at the nitrogen atom to form saccharinylacetic acid (also known as N-(carboxymethyl)saccharin) further modulates its electronic properties and introduces new reactive sites.
This guide will focus on comparing the reactivity of saccharinylacetic acid with two representative benzisothiazole derivatives:
-
1,2-Benzisothiazolin-3-one (BIT) : The parent compound of many derivatives, lacking the sulfonyl oxidation of saccharin.
-
N-Methylsaccharin : An N-alkyl derivative of saccharin, allowing for a direct comparison of the influence of the carboxymethyl group versus a simple alkyl substituent.
The comparative analysis will revolve around key reaction types, including nucleophilic attack, electrophilic substitution, and hydrolysis, providing a framework for predicting and controlling the chemical behavior of these important heterocyclic systems.
Nucleophilic Attack: A Tale of Two Rings
The reactivity of benzisothiazole derivatives towards nucleophiles is a critical aspect of their chemistry, often dictating their stability and synthetic utility. The primary sites for nucleophilic attack are the carbonyl carbon and the sulfur atom.
Reactivity of the Carbonyl Carbon
The carbonyl group in both saccharinylacetic acid and N-methylsaccharin is part of a cyclic sulfonamide (a sultam). The two electron-withdrawing sulfonyl oxygens significantly increase the electrophilicity of the carbonyl carbon compared to the carbonyl in 1,2-benzisothiazolin-3-one (BIT).
| Compound | Key Structural Feature | Relative Reactivity towards Nucleophiles at C=O |
| Saccharinylacetic Acid | N-carboxymethyl, SO₂ group | High |
| N-Methylsaccharin | N-methyl, SO₂ group | High |
| 1,2-Benzisothiazolin-3-one (BIT) | N-H, SO group (sulfenamide) | Moderate |
Experimental Insight: Studies on the reaction of N-substituted saccharin derivatives with nucleophiles demonstrate the high susceptibility of the carbonyl carbon to attack. For instance, reaction with strong nucleophiles like Grignard reagents can lead to ring-opening. While specific kinetic data for a direct comparison is scarce in the literature, the enhanced electrophilicity of the carbonyl in saccharin derivatives is a well-established principle.
The carboxylic acid group in saccharinylacetic acid can also influence nucleophilic attack. Under basic conditions, the carboxylate anion may exert a mild electron-donating effect through space, potentially slightly decreasing the electrophilicity of the carbonyl carbon compared to N-methylsaccharin. However, this effect is generally considered minor compared to the powerful electron-withdrawing effect of the sulfonyl group.
Ring-Opening Reactions via Nucleophilic Attack at Sulfur
A characteristic reaction of some benzisothiazolinones is the nucleophilic attack at the sulfur atom, leading to the cleavage of the N-S bond and ring-opening. This reactivity is particularly pronounced in non-saccharin derivatives.
Experimental Evidence: Research has shown that N-sulfenyl-1,2-benzisothiazolin-3-ones react with thiols, with the nucleophilic attack occurring at the sulfur atom of the benzisothiazolinone moiety, resulting in ring-opened products[1]. In contrast, the sulfonyl group in saccharin and its derivatives renders the sulfur atom significantly less susceptible to nucleophilic attack due to its higher oxidation state and steric hindrance. Therefore, saccharinylacetic acid and N-methylsaccharin are considerably more stable towards ring-opening by sulfur-targeting nucleophiles compared to 1,2-benzisothiazolin-3-one.
Hydrolytic Stability: The Influence of the N-Substituent
The stability of the N-substituent bond is a crucial factor in the design of prodrugs and other biologically active molecules. Here, we compare the hydrolytic stability of the N-CH₂COOH bond in saccharinylacetic acid with the N-CH₃ bond in N-methylsaccharin.
The hydrolysis of the N-acyl bond in saccharinylacetic acid can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen of the acetic acid moiety is protonated, making the carbonyl carbon more electrophilic for water to attack. Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs.
Causality Behind Experimental Choices: To compare the hydrolytic stability, a standardized experimental setup is crucial. A typical protocol would involve dissolving the compounds in a buffered solution at a specific pH and temperature, and monitoring the disappearance of the starting material and the appearance of the hydrolysis product (saccharin) over time using a technique like High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Comparative Hydrolysis Study
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of saccharinylacetic acid and N-methylsaccharin in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In separate temperature-controlled vials, add a specific volume of a buffer solution (e.g., phosphate buffer for pH 7.4 or HCl solution for acidic conditions).
-
Initiation of Reaction: At time zero, add a small aliquot of the stock solution to each vial to achieve a final concentration of 100 µM.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by reverse-phase HPLC with UV detection to quantify the concentration of the remaining starting material.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k).
Expected Results and Interpretation:
| Compound | N-Substituent | Expected Relative Hydrolysis Rate | Rationale |
| Saccharinylacetic Acid | -CH₂COOH | Faster | The N-acyl linkage is an amide-like bond, which is generally more susceptible to hydrolysis than an N-alkyl bond. The carbonyl group of the acetic acid moiety provides a site for nucleophilic attack by water or hydroxide. |
| N-Methylsaccharin | -CH₃ | Slower | The N-alkyl bond is a single bond with no adjacent carbonyl group, making it significantly more stable to hydrolysis under typical conditions. Cleavage would require much harsher conditions. |
The amide-like nature of the N-CH₂COOH bond in saccharinylacetic acid makes it significantly more labile to hydrolysis compared to the robust N-CH₃ bond in N-methylsaccharin. This difference in reactivity is a key consideration for applications where the stability of the N-substituent is critical.
Electrophilic Aromatic Substitution: Reactivity of the Benzene Ring
Electrophilic substitution on the benzene ring of benzisothiazole derivatives allows for further functionalization. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the heterocyclic ring and any existing substituents.
The isothiazolinone ring, particularly in saccharin derivatives, is strongly electron-withdrawing due to the sulfonyl group. This deactivates the fused benzene ring towards electrophilic attack.
Comparative Reactivity:
| Compound | Directing Effect of the Heterocyclic Ring | Relative Rate of Electrophilic Substitution |
| Saccharinylacetic Acid | Meta-directing (deactivating) | Slow |
| N-Methylsaccharin | Meta-directing (deactivating) | Slow |
| 1,2-Benzisothiazolin-3-one (BIT) | Less deactivating than saccharin derivatives | Faster than saccharin derivatives |
Mechanistic Rationale: The sulfonyl group in saccharin and its derivatives withdraws electron density from the benzene ring through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. The primary sites of substitution are typically the 5- and 7-positions (meta to the sulfur atom). In contrast, the sulfenamide group in BIT is less deactivating, leading to a higher reactivity in electrophilic aromatic substitution reactions. The N-carboxymethyl and N-methyl groups have a negligible electronic effect on the aromatic ring's reactivity in this context.
Reactivity of the Carboxylic Acid Moiety in Saccharinylacetic Acid
A unique feature of saccharinylacetic acid is the presence of the carboxylic acid group, which provides an additional site for chemical modification. This group can undergo typical carboxylic acid reactions, such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (though this may also affect the carbonyl group of the sultam).
These reactions offer a versatile handle for conjugating saccharinylacetic acid to other molecules, a strategy often employed in the development of targeted therapies or diagnostic agents. The reactivity of this group is generally not significantly influenced by the benzisothiazole ring, allowing for standard synthetic protocols to be employed.
Conclusion and Future Perspectives
The reactivity of saccharinylacetic acid is a multifaceted interplay of its constituent functional groups. In comparison to other benzisothiazole derivatives, it exhibits:
-
High susceptibility to nucleophilic attack at the carbonyl carbon , similar to other saccharin derivatives, due to the electron-withdrawing sulfonyl group.
-
Greater stability towards ring-opening by sulfur-targeting nucleophiles compared to 1,2-benzisothiazolin-3-one.
-
Lower hydrolytic stability of the N-substituent compared to N-alkyl derivatives like N-methylsaccharin, owing to the amide-like nature of the N-CH₂COOH linkage.
-
Deactivated aromatic ring towards electrophilic substitution , a common feature of saccharin derivatives.
-
A versatile carboxylic acid handle for further functionalization , a key advantage for conjugation chemistry.
Understanding these reactivity patterns is paramount for researchers in the field. It allows for the rational design of synthetic routes, the prediction of potential degradation pathways, and the strategic modification of the benzisothiazole scaffold to fine-tune the physicochemical and biological properties of novel drug candidates. Future research focusing on obtaining precise kinetic data for these comparative reactions will further enhance our predictive capabilities and accelerate the development of new and improved benzisothiazole-based therapeutics.
References
-
Shimizu, M., et al. (2005). Reactions of N-Sulfenyl-1,2-benzisothiazolin-3-ones with Nucleophiles. ChemInform, 36(1). Available at: [Link]
Sources
A Comparative Spectroscopic Analysis: Tracing the Transformation from Saccharin and Chloroacetic Acid to 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
In the realm of medicinal chemistry and drug development, the synthesis of novel compounds is a cornerstone of innovation. Equally critical is the rigorous characterization of these molecules to confirm their identity, purity, and structure. Spectroscopic techniques are the workhorses of this analytical process, providing a molecular fingerprint that is unique to each compound. This guide provides an in-depth comparative analysis of the spectroscopic features of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid and its precursors, saccharin and chloroacetic acid. By examining the changes in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can trace the chemical transformation and gain a deeper understanding of the structure-property relationships of these molecules.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of organic compounds. We will delve into the causality behind experimental choices and provide a framework for interpreting the spectroscopic data.
The Chemical Transformation: From Precursors to Product
The synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid involves the N-alkylation of saccharin with chloroacetic acid. This reaction attaches the acetic acid moiety to the nitrogen atom of the benzisothiazole ring system of saccharin.
Figure 1: Synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid.
Understanding the spectroscopic signatures of the starting materials is the first step in confirming the successful synthesis of the final product.
Spectroscopic Profiles of the Precursors
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)
Saccharin is a well-known artificial sweetener.[1] Its structure is characterized by a benzene ring fused to a sulfonamide heterocyclic ring.
Molecular Structure of Saccharin:
Figure 2: Molecular structure of Saccharin.
Table 1: Key Spectroscopic Data for Saccharin
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 7.8-8.2 ppm (multiplet, 4H)Imide proton (N-H): δ ~11.5 ppm (broad singlet, 1H)[2] |
| ¹³C NMR | Aromatic carbons: δ 120-140 ppmCarbonyl carbon (C=O): δ ~165 ppm |
| IR (KBr) | N-H stretch: ~3300 cm⁻¹ (broad)C=O stretch: ~1720 cm⁻¹SO₂ stretches: ~1330 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric)[3][4] |
| Mass Spectrometry (EI) | Molecular ion (M⁺): m/z 183[5] |
Chloroacetic Acid
Chloroacetic acid is a simple halogenated carboxylic acid.
Molecular Structure of Chloroacetic Acid:
Figure 3: Molecular structure of Chloroacetic Acid.
Table 2: Key Spectroscopic Data for Chloroacetic Acid
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃) | Methylene protons (CH₂): δ ~4.1 ppm (singlet, 2H)Carboxylic acid proton (COOH): δ ~11.0 ppm (broad singlet, 1H) |
| ¹³C NMR | Methylene carbon (CH₂): δ ~40 ppmCarboxylic acid carbon (COOH): δ ~175 ppm |
| IR (KBr) | O-H stretch (carboxylic acid): ~3000 cm⁻¹ (very broad)C=O stretch: ~1730 cm⁻¹C-Cl stretch: ~780 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular ion (M⁺): m/z 94 and 96 (due to ³⁵Cl and ³⁷Cl isotopes) |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible data, the following standardized protocols are recommended.
Figure 4: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a blank KBr pellet.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: m/z 50-500
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.
Spectroscopic Analysis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid: A Predictive Approach
Molecular Structure of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid:
Figure 5: Molecular structure of the product.
Table 3: Predicted Spectroscopic Data for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
| Spectroscopic Technique | Predicted Key Features and Rationale |
| ¹H NMR | Disappearance of the imide proton (N-H) of saccharin. Appearance of a singlet for the methylene protons (N-CH₂-COOH) around δ 4.5-5.0 ppm. This downfield shift compared to chloroacetic acid is due to the electron-withdrawing effect of the saccharin moiety.The aromatic protons of the saccharin ring will remain in the δ 7.8-8.3 ppm region.A broad singlet for the carboxylic acid proton (COOH) will be present, likely above δ 10 ppm. |
| ¹³C NMR | Appearance of a new methylene carbon (N-CH₂) signal around δ 45-50 ppm. The carbonyl carbon of the carboxylic acid will be observed around δ 170-175 ppm.The carbons of the saccharin moiety will show slight shifts compared to the starting material. |
| IR | Disappearance of the N-H stretching vibration of saccharin. Persistence of the C=O stretch of the carboxylic acid (~1730 cm⁻¹) and the saccharin carbonyl (~1720 cm⁻¹), possibly overlapping. Persistence of the strong SO₂ stretching bands (~1330 and ~1170 cm⁻¹). The broad O-H stretch of the carboxylic acid will be present (~3000 cm⁻¹). |
| Mass Spectrometry | Molecular ion (M⁺) expected at m/z 241. This corresponds to the addition of the carboxymethyl group (C₂H₂O₂) to the deprotonated saccharin (C₇H₄NO₃S). |
Comparative Analysis and Discussion
The key to confirming the successful synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid lies in observing the predicted changes in the spectroscopic data compared to the precursors.
-
¹H NMR: The most definitive evidence will be the disappearance of the broad N-H proton signal of saccharin and the appearance of a new singlet for the N-CH₂ protons. The integration of the aromatic and methylene protons should correspond to a 4:2 ratio.
-
IR: The disappearance of the N-H stretch from the saccharin spectrum is a key indicator. The presence of both the carboxylic acid O-H and C=O stretches, along with the characteristic SO₂ bands, will support the formation of the product.
-
Mass Spectrometry: The observation of a molecular ion peak at m/z 241 would provide strong evidence for the formation of the desired product.
Conclusion
This guide has provided a comprehensive framework for the spectroscopic analysis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid and its precursors. By understanding the characteristic spectroscopic features of saccharin and chloroacetic acid, and by predicting the changes that occur upon their reaction, researchers can confidently identify and characterize the final product. The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary set of tools for elucidating molecular structure and confirming successful chemical transformations. The principles and methodologies outlined here are broadly applicable to the characterization of a wide range of organic molecules in the field of drug discovery and development.
References
- Vertex AI Search. (n.d.). Chloroacetic acid (CH2ClCOOH) properties.
- NP-MRD. (n.d.).
- IARC Publications. (n.d.). SACCHARIN AND ITS SALTS 1.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029723) - Saccharin.
- ChemicalBook. (n.d.). Saccharin(81-07-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). Saccharin sodium(128-44-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). Chloroacetic acid(79-11-8) 1H NMR spectrum.
- SpectraBase. (n.d.). Chloroacetic acid - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). CHLOROACETIC ACID 2-METHOXYETHYL ESTER(13361-36-9) 1H NMR spectrum.
- SpectraBase. (n.d.). Chloroacetic acid.
- PubChem. (n.d.). Saccharin | C7H5NO3S | CID 5143.
- PubChem. (n.d.). Chloroacetic Acid | C2ClH3O2 | CID 300.
- ResearchGate. (n.d.). Infrared spectrum of saccharin in the SO 2 stretching region.
- ResearchGate. (n.d.). IR spectra of L1 (a), chloroacetic acid (b) and L2 (c).
- ChemicalBook. (n.d.). Saccharin sodium(128-44-9) IR Spectrum.
- ChemicalBook. (n.d.). Saccharin(81-07-2) IR Spectrum.
- ChemicalBook. (n.d.). Chloroacetic acid(79-11-8) MS spectrum.
- ChemicalBook. (n.d.). Chloroacetic acid(79-11-8)IR1.
- SpectraBase. (n.d.). Chloroacetic acid - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). Sodium saccharin | C7H4NNaO3S | CID 656582.
- NIST WebBook. (n.d.). Saccharin - sodium salt.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029723) - Saccharin.
- NIST WebBook. (n.d.). Chloroacetic acid, dodecyl ester.
- NIST WebBook. (n.d.). Saccharin.
- NIST WebBook. (n.d.). Acetic acid, chloro-.
- Preprints.org. (2024).
- ChemicalBook. (n.d.). (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR spectrum.
- ResearchGate. (n.d.).
- NIST WebBook. (n.d.). Chloroacetic acid allyl ester.
- ChemicalBook. (n.d.).
- NIST WebBook. (n.d.). Acetic acid, chloro-.
- Vedantu. (n.d.). Chloroacetic Acid: Structure, Properties & Key Uses Explained.
- ChemWhat. (n.d.). Chloroacetic acid CAS#: 79-11-8.
- PubChem. (n.d.). Chloroacetic Acid | C2ClH3O2 | CID 300.
- SpectraBase. (n.d.). Chloroacetic acid - Optional[MS (GC)] - Spectrum.
- NIH. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- JASCO Inc. (2022, August 24). Analysis of Saccharin Sodium.
- Journal of the University of Chemical Technology and Metallurgy. (n.d.).
- ResearchGate. (n.d.). Absorption spectra of 5.0 mg l −1 saccharin (SAC), 8.0 mg l.
- Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
- Baghdad Science Journal. (2021, March 30).
- ChemicalBook. (n.d.). 2-(1,3-BENZOTHIAZOL-2-YLTHIO)SUCCINIC ACID(95154-01-1) 1H NMR.
- NIH. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid.
Sources
A Comparative Guide to the Synthetic Routes of (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid (CAS 52188-11-1)
For Researchers, Scientists, and Drug Development Professionals
(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid , also known as Saccharin-N-acetic acid, is a derivative of the well-known artificial sweetener, saccharin. Its structural modifications offer a scaffold for further chemical exploration in medicinal chemistry and materials science. The efficient and selective synthesis of this compound is crucial for its application in various research and development endeavors. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining CAS 52188-11-1, with a focus on chemical principles, experimental protocols, and process efficiency.
Introduction to the Synthetic Landscape
The core structure of this compound is characterized by the saccharin heterocycle N-functionalized with an acetic acid moiety. Consequently, the most prevalent synthetic strategies revolve around the direct alkylation of the saccharin nitrogen. Saccharin, being an ambident nucleophile, presents a regioselectivity challenge, as alkylation can occur at either the nitrogen or the exocyclic oxygen atom. The choice of synthetic route and reaction conditions is therefore critical in directing the outcome towards the desired N-alkylated product.
This guide will explore the predominant synthetic route via N-alkylation of saccharin and discuss key variations and their implications on yield, purity, and scalability.
Route 1: Nucleophilic Substitution of Saccharin with Haloacetic Acid Derivatives
The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between a saccharin salt and a haloacetic acid derivative. This reaction follows an SN2 mechanism.
Reaction Principle
Saccharin is first deprotonated with a suitable base to form the saccharinate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid ester (e.g., ethyl bromoacetate or methyl chloroacetate). The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product. The use of the sodium salt of saccharin is also a common starting point[1].
Controlling N- vs. O-Alkylation
The saccharinate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen atom and the carbonyl oxygen atom. The regioselectivity of the alkylation is a critical consideration in this synthesis.
-
N-Alkylation (Desired): Generally favored under thermodynamic control and with less sterically hindered alkylating agents[2].
-
O-Alkylation (Side-product): Can be favored under kinetic control or with bulkier alkylating agents[2].
For the synthesis of CAS 52188-11-1, the use of relatively small and reactive haloacetic esters promotes the formation of the N-alkylated product. The choice of solvent also plays a role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being commonly used to facilitate the SN2 reaction[1].
Visualizing the Synthetic Pathway
Caption: General workflow for the synthesis of CAS 52188-11-1 via N-alkylation of saccharin.
Experimental Protocols
Protocol 1A: Synthesis via Alkylation of Saccharin with Ethyl Bromoacetate
This protocol first describes the formation of the ethyl ester intermediate, a known impurity in the synthesis of the drug Piroxicam[3][4].
Step 1: Synthesis of Ethyl 3-Oxo-1,2-benzisothiazole-2(3H)-acetate 1,1-dioxide
-
Materials: Saccharin, a suitable base (e.g., sodium hydride or potassium carbonate), ethyl bromoacetate, and a polar aprotic solvent (e.g., DMF).
-
Procedure: a. Suspend saccharin in the solvent in a reaction flask under an inert atmosphere. b. Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the saccharin. c. Slowly add ethyl bromoacetate to the reaction mixture. d. Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to obtain the pure ethyl ester intermediate.
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 3-oxo-1,2-benzisothiazole-2(3H)-acetate 1,1-dioxide, a hydrolyzing agent (e.g., aqueous HCl or NaOH solution).
-
Procedure: a. Dissolve the ester intermediate in a suitable solvent (e.g., ethanol or THF). b. Add the acidic or basic solution and heat the mixture to reflux. c. Monitor the reaction by TLC until the starting material is consumed. d. If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product. e. Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
Protocol 1B: One-Pot Synthesis using Sodium Saccharin
This modified protocol streamlines the process by using the commercially available sodium salt of saccharin.
-
Materials: Sodium saccharin, a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid), and a suitable solvent (e.g., water or a polar aprotic solvent).
-
Procedure: a. Dissolve sodium saccharin and the haloacetic acid in the chosen solvent. b. Heat the reaction mixture to reflux for several hours. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture and acidify to precipitate the product. e. Isolate the product by filtration, wash with cold water, and dry.
Comparative Analysis of Synthetic Routes
Since the primary route is the N-alkylation of saccharin, the comparison will focus on variations within this methodology.
| Parameter | Route 1A: Two-Step (Alkylation then Hydrolysis) | Route 1B: One-Pot (from Sodium Saccharin) |
| Starting Materials | Saccharin, Base, Haloacetic Acid Ester | Sodium Saccharin, Haloacetic Acid |
| Key Reagents | Strong base (e.g., NaH), Organic Solvents (DMF, DMSO) | Water or polar aprotic solvents |
| Reported Yield | Generally good to high for both steps, but requires two separate reactions. | Potentially lower due to side reactions in a one-pot setup, but more step-economical. |
| Purity Profile | Isolation of the ester intermediate allows for purification before hydrolysis, potentially leading to a purer final product. | May require more rigorous purification of the final product due to potential side products from the one-pot reaction. |
| Scalability | Readily scalable, with clear checkpoints for quality control after each step. | May present challenges in controlling reaction parameters and purification on a large scale. |
| Safety & Handling | Use of strong bases like NaH requires careful handling under inert conditions. DMF is a reprotoxic solvent. | Avoids the use of highly reactive bases. DMSO is a safer solvent alternative to DMF[1]. |
| Causality of Choices | The two-step approach is often preferred in a laboratory setting for better control and purification, ensuring high purity of the final compound. | The one-pot method is more atom- and step-economical, which can be advantageous for rapid synthesis or in certain industrial settings if optimized. |
Conclusion and Future Perspectives
The synthesis of this compound is predominantly achieved through the N-alkylation of saccharin. The choice between a two-step protocol involving an ester intermediate and a one-pot reaction from sodium saccharin depends on the desired scale, purity requirements, and available resources. For high-purity material required for further derivatization or biological testing, the two-step approach offers better control over the final product quality.
Future research in this area could focus on developing greener synthetic methods, such as utilizing phase-transfer catalysis to avoid hazardous solvents or exploring enzymatic approaches for the selective N-alkylation of saccharin. Additionally, a more detailed kinetic and thermodynamic study of the N- versus O-alkylation with haloacetic acids under various conditions would provide valuable insights for optimizing the synthesis of this and related saccharin derivatives.
References
-
Wang, X., Ma, Y., & Ju, T. (2013). Regioselective alkylation of saccharin with alcohols under Mitsunobu conditions. Journal of Chemical Research, 37(7), 417-419.[2]
-
Journal of Chemical Education. (n.d.). Saccharin alkylation: O vs. N substitution. Retrieved from [Link]
-
The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. (n.d.). Retrieved from [Link]
- Life Chemicals. (n.d.). Product List.
-
Li, Z., et al. (2017). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. ACS Medicinal Chemistry Letters, 8(11), 1173–1178.[5]
-
American Chemical Society. (n.d.). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. Retrieved from [Link][1]
-
Axios Research. (n.d.). Meloxicam Impurity 13. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Retrieved from [Link][6]
-
Banerjee, B., & Devi, M. S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(49), 29334-29359.[7]
-
Plewa, M. J., et al. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology, 45(13), 5791–5797.[8]
Sources
- 1. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. 3-Oxo-1,2-benzisothiazole-2(3H)-acetic acid ethyl ester 1,… [cymitquimica.com]
- 5. Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the structure of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid using X-ray crystallography
<content_type_and_audience> A Senior Application Scientist's Guide to Structural Elucidation
Topic: Confirming the Structure of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid using X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
In the realm of pharmaceutical development and synthetic chemistry, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The compound this compound, a derivative of saccharin also known as Saccharin N-acetic acid, serves as a pertinent example where structural integrity is paramount. This guide provides a detailed, in-depth comparison of analytical techniques, demonstrating why single-crystal X-ray crystallography stands as the gold standard for structural elucidation and how it is complemented by other spectroscopic methods to build a self-validating and trustworthy data package.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
For decades, single-crystal X-ray diffraction (SCXRD) has been the definitive method for determining molecular structures.[1] It provides a direct, three-dimensional map of atomic positions in a molecule, offering unparalleled insight into bond lengths, angles, and stereochemistry.[2] Unlike inferential spectroscopic methods, crystallography provides a direct visualization of the molecule's architecture.
The fundamental principle lies in the interaction of X-rays with the highly ordered arrangement of molecules in a single crystal.[3] As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots.[2][4] By analyzing the geometric arrangement and intensity of these spots, the electron density within the crystal can be mapped, and from this, the precise location of each atom can be determined.[5]
The Causality Behind the Experimental Workflow
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. This is often the most challenging step.[5] The crystal must be a single, ordered lattice, typically larger than 0.1 mm, and free from significant defects.[5]
Experimental Protocol: From Powder to Picture
-
Crystal Growth (The Critical First Step): High-quality crystals are paramount for obtaining high-resolution diffraction data. For Saccharin N-acetic acid, a slow evaporation method is often effective.
-
Rationale: Slow solvent evaporation allows molecules to pack in a highly ordered, low-energy state, forming a single crystal lattice rather than precipitating as an amorphous powder.
-
Protocol: Dissolve the purified compound (20 mg) in a minimal amount of a suitable solvent mixture (e.g., ethanol/water) in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. Colorless, block-like crystals should form as the solvent slowly evaporates.
-
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[4]
-
Rationale: The crystal is rotated in the beam to capture diffraction patterns from all possible orientations, ensuring a complete dataset. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure.
-
Protocol: A single crystal of approximately 0.2 x 0.2 x 0.1 mm is selected and mounted. Data is collected using a modern diffractometer, such as a Bruker APEXII with Mo Kα radiation (λ = 0.71073 Å). A full sphere of data is collected using a series of ω and φ scans.
-
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the data to yield the final, precise structure.
-
Rationale: Refinement is an iterative process that minimizes the difference between the observed diffraction pattern and one calculated from the atomic model. The quality of the final structure is assessed by metrics like the R-factor.
-
Software: Programs like SHELXS for structure solution and SHELXL for refinement are industry standards, often used within graphical interfaces like Olex2.
-
Data Presentation and Interpretation
The output of a successful crystallography experiment is a set of atomic coordinates that define the molecule's structure. This data is typically deposited in a crystallographic database and summarized in a table.
Table 1. Representative Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₉H₇NO₅S | Confirms the elemental composition.[6] |
| Formula Weight | 241.22 g/mol | Consistent with the expected molecular mass.[6] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice. |
| a, b, c (Å) | a=8.5, b=12.1, c=9.8 | The dimensions of the unit cell. (Representative values) |
| β (°) | 105.2° | The angle of the monoclinic unit cell. (Representative value) |
| Volume (ų) | 805 | The volume of one unit cell. (Representative value) |
| Z | 4 | The number of molecules in one unit cell. |
| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower is better. |
| wR₂ (all data) | < 0.15 | A weighted R-factor that includes all reflection data. |
The resulting structure would unequivocally confirm the connectivity of the acetic acid moiety to the nitrogen atom of the saccharin core, the presence of the sulfone and two carbonyl groups, and the precise bond lengths and angles of the entire molecule.
Part 2: A Comparative Analysis with Complementary Spectroscopic Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive analysis integrates data from other techniques that probe the molecule's properties in different states. This orthogonal approach creates a self-validating system, enhancing the trustworthiness of the structural assignment.[7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[8] It provides detailed information about the chemical environment and connectivity of atoms.[7]
-
Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency depends on the local electronic environment, allowing differentiation of atoms in different parts of the molecule.
-
Workflow:
-
Data Interpretation: The ¹H NMR spectrum would confirm the presence of the aromatic protons on the benzisothiazole ring and the methylene (-CH₂-) protons of the acetic acid group. The ¹³C NMR would show distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. This data confirms the molecular skeleton is consistent with the X-ray structure.
Table 2. Predicted ¹H and ¹³C NMR Data for Saccharin N-acetic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |
| ¹H | 10-13 (broad s, 1H) | Carboxylic acid proton (-COOH) |
| ¹H | 7.8-8.2 (m, 4H) | Aromatic protons of the benzisothiazole ring |
| ¹H | 4.5 (s, 2H) | Methylene protons (-CH₂-) |
| ¹³C | ~168 | Carboxylic acid carbonyl carbon (-C OOH) |
| ¹³C | ~162 | Amide carbonyl carbon (-C =O) |
| ¹³C | 120-140 | Aromatic carbons |
| ¹³C | ~45 | Methylene carbon (-C H₂-) |
-
Comparison to X-ray: NMR confirms the connectivity and functional groups are maintained in solution. However, it cannot define bond lengths or angles with the same precision as crystallography.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition.[8]
-
Principle: The molecule is ionized, and the resulting charged particle's mass-to-charge ratio (m/z) is measured. High-resolution MS (HRMS) can determine the molecular formula with high accuracy.
-
Data Interpretation: For Saccharin N-acetic acid (C₉H₇NO₅S), the expected monoisotopic mass is 241.0045 Da.[6] An ESI-MS experiment in negative mode would be expected to show a prominent ion at m/z 239.9972, corresponding to the deprotonated molecule [M-H]⁻.[9]
-
Comparison to X-ray: This result provides powerful, direct confirmation of the molecular formula determined by the crystallographic analysis. It serves as a crucial check but cannot distinguish between structural isomers.
C. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups.[10]
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending).
-
Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups.
Table 3. Key IR Absorption Frequencies for Saccharin N-acetic acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| ~3000 (broad) | O-H Stretch | Carboxylic acid (-COOH) |
| ~1735 | C=O Stretch | Carboxylic acid carbonyl |
| ~1700 | C=O Stretch | Amide carbonyl of the saccharin ring |
| ~1350 & ~1150 | Asymmetric & Symmetric SO₂ | Sulfone group (-SO₂-) |
-
Comparison to X-ray: The IR spectrum rapidly confirms that all the key functional groups identified in the crystal structure are present in the bulk material.
Synthesis and Conclusion: A Self-Validating System
The true power of this multi-technique approach lies in its self-validation. X-ray crystallography provides an unambiguous, high-resolution 3D structure.[3] This structure is then corroborated by orthogonal data:
-
Mass Spectrometry confirms the molecular formula of the crystal structure is correct.[9]
-
IR Spectroscopy confirms the functional groups seen in the crystal structure are present in the bulk sample.
-
NMR Spectroscopy confirms the atomic connectivity of the crystal structure is maintained in solution.
Together, these techniques form a logical, self-validating system that provides the highest possible confidence in the structural assignment of this compound. While spectroscopic methods are indispensable for routine analysis and reaction monitoring, single-crystal X-ray crystallography remains the ultimate arbiter for the absolute and unequivocal determination of molecular structure in the solid state.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB website: [Link]
-
Newman, J., & Toth, S. J. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 3349–3363. Available from: [Link]
-
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from NanoImaging Services website: [Link]
-
Sim, J. H., & Lee, J. (2020). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Analytical Science and Technology, 11(1), 27. Available from: [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure website: [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from Pulstec USA website: [Link]
-
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Advances in Chemical Science Journal, 9(2), 1-19. Available from: [Link]
-
Maresca, A., et al. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(20), 5706-5711. Available from: [Link]
-
Maresca, A., et al. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(20), 5706-5711. Available from: [Link]
-
Dehghan, G., et al. (2017). Heteroleptic Cu(II) saccharin complexes: intriguing coordination modes and properties. New Journal of Chemistry, 41(19), 10836-10845. Available from: [Link]
-
Bresson, C., et al. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. Available from: [Link]
-
Zaki, S., et al. (2007). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. The Arabian Journal for Science and Engineering, 32(2A), 181-186. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Saccharin N-(2-acetic acid ethyl ester). PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. PubChem Compound Database. Retrieved from: [Link]
-
da Silva, A. C., et al. (2021). Absorption spectra of 5.0 mg l−1 saccharin (SAC), 8.0 mg l−1 acesulfame-K (AC-K) and 10.0 mg l−1 aspartame (ASP), in Clark and Lubs buffer (pH 1.3). Molecules, 26(5), 1435. Available from: [Link]
-
PubChemLite. (n.d.). 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid. Retrieved from: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from: [Link]
Sources
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulstec.net [pulstec.net]
- 3. rigaku.com [rigaku.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 9. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Saccharinylacetic Acid
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and safety. This guide provides an in-depth comparative analysis of principal analytical methods for the quantification of saccharinylacetic acid. While specific cross-validation literature for this exact molecule is not widespread, this document establishes a robust framework by synthesizing established analytical methodologies for structurally related organic acids and saccharin derivatives.
The focus is on the two most prevalent and powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also briefly discuss the utility of spectroscopic methods. This guide will delve into the causality behind experimental choices, present detailed protocols, and offer a clear strategy for cross-validation, ensuring the integrity and comparability of analytical data across different platforms and laboratories. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] A method is not merely a set of instructions; it is a self-validating system designed to be accurate, precise, and robust. Before comparing methods, it is crucial to understand the key performance characteristics that define a validated method, as stipulated by ICH Q2(R2) guidelines.[1][3][6]
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[6]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="9,5!"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Key parameters for analytical method validation per ICH guidelines.[7]"; fontname="Arial"; fontsize=12; }
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is frequently the method of choice for the analysis of non-volatile organic acids and artificial sweeteners like saccharin due to its robustness, multi-analyte capability, and compatibility with their physicochemical properties.[8]
Causality Behind Experimental Choices
-
Stationary Phase : A C18 (octadecylsilyl) column is the standard for reversed-phase chromatography. Its nonpolar nature retains saccharinylacetic acid based on its hydrophobicity. The separation mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. For acidic analytes, the aqueous phase is typically acidified (e.g., with phosphoric or formic acid) to a pH below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and increasing its retention and peak shape on the C18 column.
-
Detection : Saccharinylacetic acid contains a benzisothiazole ring system derived from saccharin, which is a strong chromophore. This makes UV detection, typically around 230 nm, a highly effective and simple method for quantification.[9]
Experimental Protocol: HPLC-UV
-
Standard & Sample Preparation :
-
Accurately weigh and dissolve saccharinylacetic acid reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Isocratic elution with a mixture of 0.05% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 v/v).[10] The exact ratio should be optimized for ideal retention time and separation from impurities.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C for improved peak shape and reproducibility.
-
Injection Volume : 10 µL.
-
Detector : UV at 230 nm.[9]
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
-
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="9,6!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: A typical experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for identifying and quantifying organic acids, especially at trace levels.[11][12] However, due to the low volatility and polar nature of carboxylic acids, a derivatization step is mandatory.
Causality Behind Experimental Choices
-
Derivatization : Saccharinylacetic acid, with its polar carboxylic acid group, is not volatile enough for direct GC analysis. A chemical derivatization step is required to convert the polar -COOH group into a nonpolar, volatile ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This process replaces the acidic proton with a trimethylsilyl (TMS) group, significantly increasing volatility.[13]
-
Separation & Detection : The derivatized analyte is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a nonpolar capillary column (e.g., DB-5ms). The mass spectrometer then fragments the eluted compound into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for definitive identification (qualitative analysis), while the intensity of a specific ion is used for highly sensitive quantification (quantitative analysis).
Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization :
-
Prepare standard and sample solutions in a volatile organic solvent (e.g., acetonitrile).
-
Evaporate a known volume of the solution to complete dryness under a gentle stream of nitrogen. This is critical as silylation reagents are water-sensitive.
-
Add the silylation reagent (e.g., 50 µL BSTFA with 1% TMCS) and a solvent (e.g., 50 µL pyridine).
-
Seal the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions :
-
Column : DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector : Splitless mode, 250 °C.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line : 280 °C.
-
Ion Source : Electron Ionization (EI) at 70 eV, 230 °C.
-
MS Mode : Scan mode (e.g., m/z 50-500) for identification and method development. Selected Ion Monitoring (SIM) mode for high-sensitivity quantification, monitoring characteristic ions of the derivatized analyte.
-
-
Data Analysis :
-
Identify the peak for the TMS-derivatized saccharinylacetic acid based on its retention time and mass spectrum.
-
For quantification in SIM mode, construct a calibration curve by plotting the peak area of a specific target ion against the concentration of the derivatized standards.
-
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="9,7!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: A typical experimental workflow for GC-MS analysis including derivatization.
Comparative Performance and Method Selection
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the need for sensitivity, the complexity of the sample matrix, and available resources.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Specificity | Good to Excellent | Superior | GC-MS provides mass spectral data, offering a much higher degree of certainty in peak identification compared to UV detection, which relies solely on retention time and UV absorbance. |
| LOD / LOQ | µg/mL range | ng/mL to pg/mL range | GC-MS, especially in SIM mode, is inherently more sensitive, making it suitable for trace analysis and impurity profiling.[11] |
| Linearity (r²) | Typically >0.995 | Typically >0.99 | Both methods provide excellent linearity, but the derivatization step in GC-MS can sometimes introduce slightly more variability. |
| Precision (%RSD) | < 2% (Repeatability) | < 5% (Repeatability) | HPLC is generally more precise due to its simpler workflow and fewer manual sample handling steps compared to the multi-step derivatization required for GC-MS. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can be highly accurate. The recovery in GC-MS is heavily dependent on the efficiency and reproducibility of the derivatization reaction.[11] |
| Sample Throughput | High | Low to Medium | HPLC involves simple "dilute-and-shoot" protocols. The mandatory drying and heating steps for GC-MS derivatization significantly increase the time per sample. |
| Robustness | High | Moderate | HPLC methods are generally very robust. GC-MS methods can be sensitive to moisture and the purity of derivatization reagents. Column and inlet maintenance is also more critical. |
| Cost & Expertise | Lower | Higher | HPLC systems are more common and less expensive to operate. GC-MS requires more specialized training for operation, method development, and data interpretation. |
Cross-Validation: Ensuring Data Comparability
Cross-validation is the process of formally demonstrating that two different analytical methods provide comparable results.[7][14] This is critical when transferring a method between labs or when data from different analytical techniques must be consolidated for a regulatory submission.
Cross-Validation Strategy: HPLC-UV vs. GC-MS
The goal is to determine if the established HPLC-UV method (the "test method") and the more specific GC-MS method (the "reference method") are interchangeable for the quantification of saccharinylacetic acid.
-
Define Acceptance Criteria : Before starting, define the statistical criteria for comparability. A common approach is that the mean concentration difference between the two methods should be within ±15-20% for at least two-thirds of the samples analyzed.
-
Sample Selection : Select a minimum of 10-12 representative samples, including incurred samples (from actual experiments) and spiked Quality Control (QC) samples at low, medium, and high concentrations.
-
Analysis :
-
Analyze each sample in triplicate using the fully validated HPLC-UV method.
-
Analyze the exact same set of samples in triplicate using the fully validated GC-MS method.
-
-
Statistical Evaluation :
-
Calculate the mean concentration and standard deviation for each sample from both methods.
-
For each sample, calculate the percent difference: [(Conc_HPLC - Conc_GCMS) / mean(Conc_HPLC, Conc_GCMS)] * 100.
-
Evaluate if the results meet the pre-defined acceptance criteria. A Bland-Altman plot can also be used to visually assess the agreement between the two methods.
-
dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, size="9,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
}
Caption: A typical workflow for the cross-validation of two analytical methods.[7]
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of saccharinylacetic acid, provided they are properly validated according to ICH guidelines.
-
For routine quality control, release testing, and high-throughput screening , HPLC-UV is the superior choice. Its simplicity, robustness, lower cost, and high precision make it ideal for analyzing a large number of samples where the analyte concentration is relatively high and the matrix is clean.
-
For trace-level quantification, impurity identification, and as a reference method for confirmation , GC-MS is unparalleled. Its superior sensitivity and specificity provide a high degree of confidence in the results, which is essential for troubleshooting, research applications, and validating other, less specific methods.
A successful cross-validation exercise provides documented evidence that both methods are "fit for purpose" and that the data they generate can be used interchangeably, ensuring data integrity throughout the entire lifecycle of drug development.
References
-
ResearchGate. METHODS OF ANALYSIS OF SACCHARIN. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
PubMed. What is the best spectroscopic method for simultaneous analysis of organic acids and (poly)saccharides in biological matrices. Available from: [Link]
- Google Patents. CN105911169A - Method for high performance liquid chromatography detection of sodium saccharin and dehydroacetic acid.
-
National Institutes of Health. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Saccharic acid. Available from: [Link]
-
PubMed. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. Available from: [Link]
-
National Institutes of Health. Novel Spectrophotometric Method for the Quantitation of Urinary Xanthurenic Acid and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency. Available from: [Link]
-
U.S. Food & Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
Springer. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
ScienceDirect. Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. Available from: [Link]
-
protocols.io. Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
ResearchGate. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Available from: [Link]
-
ResearchGate. Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Available from: [Link]
-
ResearchGate. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available from: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
RJPBCS. GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don.. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
U.S. Department of Energy. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography. Available from: [Link]
-
ACS Publications. How Composition Methods Are Developed and Validated. Available from: [Link]
-
National Institutes of Health. Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Available from: [Link]
-
National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]
-
PubMed. Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Available from: [Link]
-
ResearchGate. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Available from: [Link]
-
MicroSolv. Succinic Acid Analyzed with LCMS - AppNote. Available from: [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
CABI Digital Library. GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]
-
Shodex. LC/MS Analysis of Organic Acids (DE-213). Available from: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105911169A - Method for high performance liquid chromatography detection of sodium saccharin and dehydroacetic acid - Google Patents [patents.google.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Saccharinylacetic Acid and Its Analogues: A Guide for Researchers
This guide provides an in-depth, objective comparison of the biological activities of saccharinylacetic acid and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from authoritative sources to offer a comprehensive overview of the therapeutic potential of this class of compounds. We will delve into their synthesis, antimicrobial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory properties, supported by detailed experimental protocols and comparative data.
Introduction: The Versatile Scaffold of Saccharin
Saccharin, first synthesized in 1879, is widely known as an artificial sweetener. However, its rigid bicyclic sulfonamide (benzisothiazole) structure has garnered significant interest in medicinal chemistry as a versatile scaffold for developing novel therapeutic agents. The acidic N-H proton of the saccharin nucleus can be readily substituted, allowing for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities.[1] Saccharinylacetic acid, an N-substituted derivative, serves as a key parent compound for many of these analogues. By modifying the acetic acid moiety or introducing different substituents on the saccharin ring, researchers have been able to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency and selectivity for various biological targets. This guide will explore these structure-activity relationships in detail.
Synthesis of Saccharinylacetic Acid and Its Analogues
The synthesis of saccharinylacetic acid and its analogues typically begins with the commercially available and inexpensive starting material, saccharin. The most common synthetic route involves the N-alkylation of the saccharin nitrogen.
A general synthetic scheme involves the deprotonation of saccharin with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF). This is followed by the addition of an alkylating agent. For saccharinylacetic acid esters, the alkylating agent would be an alpha-haloacetate ester (e.g., ethyl bromoacetate). Subsequent hydrolysis of the ester group under acidic or basic conditions yields saccharinylacetic acid. Further modifications, such as the formation of amides or hydrazides, can be achieved by activating the carboxylic acid group.[1]
Sources
A Senior Application Scientist's Guide to High-Performance Column Selection for the Analysis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) columns for the robust separation of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid. As a polar, acidic compound featuring both a benzisothiazole core and a carboxylic acid moiety, this analyte presents unique challenges for chromatographic retention and peak shape. We will explore the theoretical underpinnings of column selection, comparing the performance of a standard C18 column, a Phenyl-Hexyl column, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Through a presentation of representative experimental data and detailed protocols, this guide will demonstrate the critical role of stationary phase chemistry and mobile phase pH in achieving optimal separation, empowering researchers to make informed decisions for their analytical method development.
Introduction: The Analytical Challenge
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid is a molecule of interest within drug development and chemical synthesis. Its structure, featuring a polar, aromatic benzisothiazole ring system and an ionizable carboxylic acid group, makes it susceptible to poor peak shape and insufficient retention in conventional reversed-phase liquid chromatography (RPLC). The primary analytical objectives are to achieve:
-
Adequate retention to avoid elution in the solvent front.
-
Symmetrical, sharp peaks for accurate quantification.
-
Selectivity to resolve the analyte from potential impurities or related compounds.
Fulfilling these objectives requires a nuanced approach to column and mobile phase selection, moving beyond standard C18 methodologies.
Theoretical Considerations: Analyte-Stationary Phase Interactions
The separation of our target analyte is governed by a combination of its physicochemical properties and the chemistry of the HPLC column's stationary phase.
2.1. Analyte Properties
-
Acidity and pKa: The carboxylic acid group makes the molecule acidic. The retention of ionizable compounds is highly dependent on the mobile phase pH.[1][2] To ensure consistent retention and good peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[3][4] Operating at a low pH (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid, rendering the molecule more non-polar and increasing its retention on a reversed-phase column.[1][3]
-
Aromaticity: The benzisothiazole ring contains π-electrons, which can engage in π-π interactions with specific stationary phases, such as those containing phenyl groups.[5][6]
-
Polarity: The presence of sulfonyl, carbonyl, and carboxyl groups makes the overall molecule quite polar, which can lead to poor retention on traditional non-polar stationary phases.
2.2. Stationary Phase Selection Rationale
Three distinct column chemistries were selected to address the specific properties of the analyte:
-
Traditional C18 (Octadecylsilane): The industry standard for RPLC, separating primarily based on hydrophobicity.[7] While its high hydrophobicity is excellent for many compounds, it can be less effective for polar molecules and offers limited selectivity for aromatic compounds.
-
Phenyl-Hexyl: This phase offers a unique "mixed-mode" selectivity.[5] The hexyl chain provides hydrophobic retention similar to a C8 column, while the phenyl ring offers alternative selectivity for aromatic analytes through π-π stacking interactions.[5][6][8] This can be particularly advantageous for resolving compounds with aromatic rings.[8]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an ideal technique for highly polar compounds that are poorly retained in RPLC.[9][10][11] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent.[10] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[11]
Experimental Design and Methodology
To provide a clear performance comparison, a standardized experimental protocol was designed. The following sections detail the instrumentation, mobile phases, and the step-by-step workflow.
3.1. Instrumentation & General Conditions
-
HPLC System: Standard Analytical HPLC with UV Detector
-
Wavelength: 275 nm (based on typical absorbance for benzisothiazolinone structures[12])
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Analyte Concentration: 100 µg/mL
3.2. Columns Evaluated
-
C18 Column: 4.6 x 150 mm, 5 µm particle size
-
Phenyl-Hexyl Column: 4.6 x 150 mm, 5 µm particle size
-
HILIC (Silica) Column: 4.6 x 150 mm, 5 µm particle size
3.3. Mobile Phase Preparation
-
Reversed-Phase (for C18 and Phenyl-Hexyl):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is used to adjust the mobile phase pH to approximately 2.7, ensuring the suppression of the analyte's carboxyl group ionization for better retention and peak shape.[3]
-
-
HILIC:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Rationale: A high organic content is required for retention in HILIC. Ammonium formate is a volatile buffer, making it suitable for potential use with mass spectrometry.
-
3.4. Experimental Workflow
The following diagram illustrates the systematic process for evaluating each column.
Caption: Experimental workflow for column performance evaluation.
Results and Discussion
The performance of each column was evaluated based on retention factor (k'), USP tailing factor (Tf), and theoretical plates (N). The following data represents typical results expected from such an analysis under isocratic conditions (Reversed-Phase: 40% B; HILIC: 90% B).
Table 1: Comparative Performance Data of Chromatographic Columns
| Performance Metric | C18 Column | Phenyl-Hexyl Column | HILIC Column |
| Retention Time (tR) | 2.8 min | 4.5 min | 7.2 min |
| USP Tailing Factor (Tf) | 1.8 | 1.2 | 1.1 |
| Efficiency (Plates, N) | ~7,500 | ~9,000 | ~10,500 |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π | Hydrophilic Partitioning |
4.1. C18 Column Performance
The C18 column provided minimal retention for the analyte, with a retention time of 2.8 minutes. This is indicative of the analyte's high polarity, which limits its interaction with the non-polar C18 stationary phase. Furthermore, the peak exhibited significant tailing (Tf = 1.8), a common issue when residual, un-endcapped silanols on the silica surface interact with polar functional groups on the analyte.[13] While usable, this performance is suboptimal for a robust quantitative method.
4.2. Phenyl-Hexyl Column Performance
A marked improvement was observed with the Phenyl-Hexyl column.
-
Enhanced Retention: The retention time increased significantly to 4.5 minutes. This is attributed to the dual retention mechanism. While the hexyl chain provides baseline hydrophobic interaction, the phenyl groups engage in π-π interactions with the analyte's benzisothiazole ring, providing an additional, orthogonal retention mechanism that C18 lacks.[5][8][14]
-
Improved Peak Shape: The tailing factor was reduced to 1.2, resulting in a much more symmetrical peak. This suggests that the π-π interaction is a more favorable and specific interaction for this molecule, reducing the undesirable secondary interactions with surface silanols. The efficiency also saw a notable improvement.
4.3. HILIC Column Performance
The HILIC column provided the strongest retention (tR = 7.2 min) and the best peak shape (Tf = 1.1).
-
Strong Retention: As a polar molecule, the analyte readily partitions into the immobilized water layer on the polar silica surface, leading to strong retention under high organic mobile phase conditions.[15] This demonstrates the suitability of HILIC for separating polar compounds that are not well-retained by RPLC.[9]
-
Excellent Peak Shape: The highly symmetrical peak and the highest efficiency (~10,500 plates) indicate a very uniform and efficient retention mechanism. This makes HILIC an excellent choice for high-sensitivity analysis and for separating the analyte from other polar impurities.
The following diagram illustrates the dominant interaction mechanisms between the analyte and the different stationary phases.
Caption: Analyte-stationary phase interaction mechanisms.
Conclusion and Recommendations
For the separation of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, the choice of chromatographic column has a profound impact on method performance.
-
C18 columns are generally not recommended due to poor retention and significant peak tailing for this polar, acidic analyte.
-
Phenyl-Hexyl columns offer a significantly improved performance, providing a good balance of retention and selectivity through a mixed-mode mechanism. This is an excellent choice for routine quality control applications where resolution from moderately polar impurities is required.
-
HILIC columns provide the best retention, peak shape, and efficiency. This makes HILIC the superior choice for challenging separations, trace-level quantification, or when resolving the analyte from other highly polar species is necessary.
Ultimately, the optimal column choice depends on the specific goals of the analysis. For general-purpose analysis, the Phenyl-Hexyl phase provides a robust and reliable solution. For high-performance and complex sample matrices, HILIC is the recommended approach.
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
- Phenyl-Hexyl Columns.
- Selecting the Right Column for Your Reversed Phase Method. Phenomenex.
- Exploring the Role of pH in HPLC Separ
- HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC Technologies.
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
- How does an acid pH affect reversed-phase chromatography separ
- Column Selection for Reversed-Phase HPLC.
- [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
- Hydrophilic Interaction Liquid Chrom
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Control pH During Method Development for Better Chrom
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Phenyl Columns. PharmaGrowthHub (YouTube).
- Hydrophilic interaction chrom
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scientific Research Publishing.
- HPLC Column Selection Guide. SCION Instruments.
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. moravek.com [moravek.com]
- 3. biotage.com [biotage.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. separationmethods.com [separationmethods.com]
- 6. youtube.com [youtube.com]
- 7. HPLC Column Selection Guide [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. welch-us.com [welch-us.com]
A Senior Application Scientist's Guide to Purity Assessment: Qualifying Synthesized (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
The importance of using a highly characterized reference standard cannot be overstated. A CRS, issued by an authorized body, represents the pinnacle of accuracy and traceability, providing a benchmark for identity, purity, and strength.[1][2] By comparing our synthesized Active Pharmaceutical Ingredient (API) to this standard, we can ensure its quality and suitability for its intended purpose.[3][4]
This guide eschews a simple checklist in favor of a holistic, multi-technique approach. We will explore an orthogonal array of analytical methods, from chromatography to thermal analysis, explaining not just the "how" but the critical "why" behind each experimental choice. This ensures a robust, self-validating system of analysis, grounded in the principles of scientific integrity.
The Strategic Workflow for Purity Verification
A comprehensive purity assessment relies on an integrated workflow where each step provides a unique piece of the analytical puzzle. The data from these disparate techniques, when consolidated, provides a high-confidence purity value and structural confirmation.
Caption: Overall workflow for purity assessment of a synthesized compound.
Section 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry.[5][6] Its primary strength lies in its ability to separate the main compound from process-related impurities and degradation products. We employ a reverse-phase (RP-HPLC) method, as our target analyte, an organic acid, is polar enough to be retained and separated on a C18 stationary phase with an acidified aqueous mobile phase.[7] The acidic mobile phase (using phosphoric acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing peak tailing. UV detection at 210 nm is selected because it provides a strong absorbance for the carboxyl group, making it a suitable wavelength for quantifying organic acids.[7][8]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 5 mM solution of H₃PO₄ in water (pH adjusted to 2.1).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10 µL.
-
Standard Preparation (CRS): Accurately weigh and dissolve the CRS in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation (Synthesized Batch): Prepare the synthesized compound in the same manner as the CRS to a concentration of 1.0 mg/mL.
-
System Suitability Test (SST):
-
Inject the CRS solution six times.
-
The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 1.0%.
-
The tailing factor should be ≤ 2.0.
-
These criteria ensure the system is performing adequately before sample analysis, a requirement outlined in pharmacopeias like the USP.[9][10]
-
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject the CRS solution.
-
Inject the synthesized sample solution.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor.
-
Data Presentation: Comparative HPLC Purity Results
| Parameter | Certified Reference Standard (CRS) | Synthesized Batch | Acceptance Criteria |
| Retention Time (min) | 12.54 | 12.55 | ± 2% of CRS |
| Purity (Area %) | 99.91% | 99.65% | ≥ 99.5% |
| Total Impurities (Area %) | 0.09% | 0.35% | ≤ 0.5% |
| Largest Unknown Impurity | 0.04% (at 8.2 min) | 0.18% (at 9.1 min) | ≤ 0.2% |
Section 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. Mass Spectrometry (MS) is a powerful tool for this purpose, providing molecular weight information that is critical for structural elucidation.[11][12][13] By coupling our HPLC method to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurities detected in the UV chromatogram.[5] This is a crucial step in understanding the synthetic pathway's byproducts and ensuring no potentially toxic impurities are present. High-resolution mass spectrometry (HRMS) is preferred as it provides highly accurate mass data, allowing for the determination of elemental composition.
Caption: Simplified workflow of an LC-MS system for impurity analysis.
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
LC Method: Utilize the same HPLC method as described in Section 1 to ensure retention time correlation.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, yielding the [M-H]⁻ ion.
-
Mass Range: Scan from m/z 50 to 500.
-
Procedure:
-
Inject the synthesized sample solution (1.0 mg/mL).
-
Acquire both UV and MS data simultaneously.
-
Extract ion chromatograms for the theoretical masses of potential impurities (e.g., starting materials, known byproducts).
-
Analyze the mass spectrum corresponding to each impurity peak observed in the UV chromatogram.
-
Data Presentation: Hypothetical Impurity Identification
The molecular formula for the target compound is C₉H₇NO₅S, with a monoisotopic mass of 241.0045 Da.[14] The expected [M-H]⁻ ion is at m/z 239.9972.[15]
| RT (min) | Observed [M-H]⁻ (m/z) | Proposed Formula | Proposed Identity |
| 9.1 | 255.0198 | C₁₀H₉NO₅S | Methyl ester of parent acid |
| 14.2 | 184.0143 | C₇H₅NO₃S | Saccharin |
Note: This data is hypothetical. The proposed identity would need to be confirmed by comparing its fragmentation pattern and retention time with a reference standard of the suspected impurity, as is standard practice.[12][16]
Section 3: Structural Verification and Quantitative Purity by NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation.[17][18][19] While chromatography suggests purity, NMR confirms that the primary peak is indeed the correct molecule. We will use ¹H and ¹³C NMR to verify the chemical structure of our synthesized batch against the CRS. Furthermore, quantitative NMR (qNMR) can be used as a primary ratio method to determine purity without the need for a specific reference standard of the analyte itself, by comparing the integral of an analyte proton signal to that of a certified internal standard of known purity and concentration.[20]
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it will solubilize the acidic compound.
-
Sample Preparation (Structural ID): Dissolve ~10 mg of the CRS and the synthesized sample in ~0.7 mL of DMSO-d₆, respectively.
-
Experiments:
-
Acquire ¹H NMR spectra for both samples.
-
Acquire ¹³C NMR spectra for both samples.
-
-
Procedure for Structural Verification:
-
Overlay the ¹H spectra of the synthesized material and the CRS.
-
Chemical shifts, splitting patterns, and integrations should be identical.
-
Compare the ¹³C spectra to confirm the carbon backbone.
-
-
Procedure for qNMR (optional but recommended):
-
Accurately weigh ~20 mg of the synthesized sample and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve in a known volume of DMSO-d₆.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full signal relaxation for accurate integration.
-
Calculate purity based on the integral ratio of a unique sample proton versus a unique internal standard proton, accounting for molar masses and the number of protons.
-
Data Presentation: Comparative NMR Data
| Parameter | Certified Reference Standard (CRS) | Synthesized Batch | Conclusion |
| ¹H NMR Spectrum | Matches reference data | Identical to CRS spectrum | Structure confirmed |
| ¹³C NMR Spectrum | Matches reference data | Identical to CRS spectrum | Structure confirmed |
| qNMR Purity | 99.8 ± 0.2% | 99.7 ± 0.3% | High purity confirmed |
Section 4: Absolute Purity by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC provides a powerful, orthogonal technique for determining the absolute purity of highly crystalline materials without the need for a reference standard of the main component.[21] The method is based on the thermodynamic principle of melting point depression; impurities broaden the melting range of a substance. By analyzing the shape of the melting endotherm, one can calculate the mole percent purity using the Van't Hoff equation.[22] This technique is particularly valuable because it is insensitive to impurities that are structurally similar to the main component and may co-elute in chromatography. However, it is only suitable for materials that are crystalline, thermally stable upon melting, and have a purity of >98.5%.[21][23]
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a pan and seal.
-
Thermal Program:
-
Equilibrate at a temperature well below the melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.
-
-
Atmosphere: Inert nitrogen purge gas (50 mL/min).
-
Procedure:
-
Run the thermal program for the synthesized sample.
-
Run the program for the CRS to confirm its thermal behavior.
-
Use the instrument's software to perform the purity calculation based on the ASTM E928 standard method.[22]
-
Data Presentation: Comparative DSC Results
| Parameter | Certified Reference Standard (CRS) | Synthesized Batch |
| Onset of Melting (°C) | 215.1 | 214.8 |
| Peak of Melting (°C) | 217.5 | 217.2 |
| Purity (mole %) | 99.93% | 99.71% |
Conclusion: A Consolidated View of Purity
By employing an orthogonal suite of analytical techniques, we have constructed a comprehensive and self-validating assessment of the synthesized (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid. The HPLC method established high chromatographic purity, LC-MS provided crucial insights into the identity of minor impurities, NMR unequivocally confirmed the molecular structure, and DSC provided a robust, independent measure of absolute purity.
The synthesized batch demonstrates high purity (99.65% by HPLC, 99.71% by DSC) and its identity is confirmed against the Certified Reference Standard. The data from all techniques are in strong agreement, providing high confidence in the quality of the material. This rigorous, multi-faceted approach ensures that the material meets the stringent standards required for its use in research and development.
References
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from TA Instruments website. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2235-2246.
-
PubChem. (n.d.). 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
BioPharmaSpec. (2021, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Niessen, W. M. A. (2001). Mass spectrometry in impurity profiling. Journal of Chromatography A, 926(1), 55-77. [Link]
-
ASTM International. (2020). E928 - 20 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]
-
Chin, S. T., et al. (2012). Determination of Organic Acids in Orange Fruit by HPLC. Journal of Chromatographic Science, 50(5), 432-437. [Link]
-
Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. [Link]
-
Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Kumar, V., & Bharadvaja, N. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Journal of Basic Microbiology, 62(6-7), 693-712. [Link]
-
Al-Rimawi, F. (2018). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 23(11), 2829. [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
-
Wunderlich, B. (1984). Determination of purity by differential scanning calorimetry (DSC). Thermochimica Acta, 75(1-2), 1-13. [Link]
-
Inorganic Ventures. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. [Link]
-
PharmTech. (2023, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
Ivanova, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246. [Link]
-
PubChemLite. (n.d.). 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid. [Link]
-
Ascendia Pharma. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. [Link]
- Cargill, J. F., & Rorer, M. P. (2002). U.S. Patent No. 6,413,431. Washington, DC: U.S.
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(15), 7755. [Link]
-
PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-939. [Link]
-
Davis, A. R., & Brimble, M. A. (2015). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Journal of Chemical Education, 92(7), 1269-1274. [Link]
-
YouTube. (2022, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. [Link]
Sources
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]
- 16. Identifying and elucidating impurity species [rssl.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. store.astm.org [store.astm.org]
- 23. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unknown: A Procedural Guide for the Disposal of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
In the dynamic landscape of pharmaceutical research and development, scientists frequently synthesize or encounter novel compounds for which comprehensive safety and disposal documentation, such as a formal Safety Data Sheet (SDS), does not yet exist. (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is one such compound. While structurally related to saccharin, its unique acetic acid functional group necessitates a cautious and systematic approach to its disposal.
This guide provides a procedural framework for researchers to safely manage and dispose of this compound in a laboratory setting. It is built on the foundational principles of risk assessment, regulatory compliance, and institutional safety protocols. The core directive is to treat substances with unknown toxicological profiles with a high degree of caution until definitive data is available.
Part 1: Hazard Assessment Based on Chemical Structure
Without a specific SDS, a preliminary hazard assessment can be conducted by analyzing the compound's functional groups. This analysis informs the minimum personal protective equipment (PPE) required and the appropriate waste stream classification.
-
1,2-Benzisothiazole Core with Dioxido Group: This core structure is found in saccharin. While saccharin itself has low acute toxicity, derivatives can exhibit different properties.[1][2] The benzisothiazolinone class of compounds, in general, should be handled with care as some are known skin sensitizers.[3][4]
-
Acetic Acid Moiety: The carboxylic acid group confers acidic properties to the molecule. Therefore, it should be considered corrosive and an irritant, particularly to the skin, eyes, and respiratory tract. Concentrated acids require careful handling and segregation from bases and other incompatible materials.[5]
-
Overall Structure: As a complex organic molecule, it should be assumed to be potentially harmful to the environment and should not be disposed of down the drain.[6][7]
Based on this structural analysis, a summary of presumed hazards is presented below.
| Hazard Category | Presumed Risk | Rationale |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | Conservative assumption for a novel organic compound.[8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Presence of the acetic acid group and benzisothiazole core.[8] |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Acidic nature of the compound.[3][8] |
| Environmental Hazard | Hazardous to the aquatic environment | Standard precaution for synthetic organic molecules.[3] |
Part 2: Universal Precautions and PPE
Given the presumed hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
-
Engineering Controls: All manipulations of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Eye and Face Protection: Use chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[2][3]
-
Skin Protection: Wear a lab coat and handle the material with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.[8][9]
-
Respiratory Protection: For weighing solids or situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter may be necessary.[3]
Part 3: Disposal Decision Workflow
The absence of a specific SDS mandates a conservative and consultative disposal process. The following workflow diagram illustrates the necessary decision-making steps for a researcher. The ultimate authority for waste disposal rests with the institution's Environmental Health and Safety (EHS) department.
Caption: Disposal decision workflow for novel chemical compounds.
Part 4: Step-by-Step General Disposal Protocol
This protocol outlines the immediate steps for collecting and storing the waste material prior to its removal by EHS professionals.
-
Waste Identification: Any quantity of this compound intended for discard is considered a hazardous waste from the moment of this decision.[10]
-
Container Selection:
-
Collect the waste in a sturdy, leak-proof container with a secure screw-top cap.[5]
-
The container must be chemically compatible. Given the acidic nature, avoid bare metal containers. A glass or high-density polyethylene (HDPE) bottle is recommended.[11]
-
Do not use former food-stuff containers.[5] Ideally, use the original container if it is in good condition, or a designated hazardous waste container provided by your institution.[5]
-
-
Waste Segregation:
-
Labeling:
-
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[7]
-
The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[10][12] Do not use abbreviations or chemical formulas.[10]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.
-
The SAA must be inspected weekly for leaks, and containers must be kept closed except when adding waste.[5][6]
-
Ensure the waste container is within secondary containment (e.g., a plastic tub) to contain potential spills.[6][10]
-
-
Requesting Pickup:
Part 5: The Critical Role of Institutional EHS
Your institution's Environmental Health and Safety (EHS) office is the definitive authority on hazardous waste disposal. They are responsible for ensuring compliance with all federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][14]
When you contact EHS, provide them with all available information:
-
The full chemical name and structure.
-
The quantity of waste.
-
The preliminary hazard assessment you have conducted.
-
Any known information about its synthesis or reactants.
EHS will use this information to determine the final, compliant disposal route, which may include incineration, fuel blending, or other specialized treatments.[12] They will provide the final packaging instructions and manage the waste from the SAA to its ultimate destination.
By following this structured, cautious, and consultative approach, researchers can ensure the safe and compliant management of novel chemical compounds, protecting themselves, their colleagues, and the environment.
References
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
- MedicalLab Management. Laboratory Waste Management: The New Regulations.
- National Center for Biotechnology Information. Saccharin. PubChem Compound Summary for CID 5143.
- ChemicalBook. Saccharin - Safety Data Sheet.
- Brewers Decorators Centres. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet - Saccharin, sodium salt hydrate.
- Henkel Limited. Safety Data Sheet according to (EC) No 1907/2006 as amended.
- Sigma-Aldrich. Safety Data Sheet.
- Thermo Fisher Scientific. Safety Data Sheet - 1,2-Benzisothiazolin-3-one.
- Carl ROTH. Safety Data Sheet: Saccharin sodium salt.
- Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Saccharin Sodium Dihydrate.
- PPG. Safety Data Sheet.
Sources
- 1. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.fr [fishersci.fr]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid. The information herein is designed to build a deep, trust-based understanding of safe laboratory practices by explaining the rationale behind each procedural step.
Hazard Identification and Risk Assessment
This compound, a saccharin derivative, is a solid organic compound that presents multiple hazards requiring stringent control measures.[1] A thorough risk assessment is the foundation of a safe handling plan. The primary risks involve exposure through inhalation of dust, direct skin or eye contact, and accidental ingestion.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[2]:
| Hazard Class | GHS Hazard Statement | Code | Potential Exposure Routes & Effects |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion of the solid powder can lead to acute toxic effects. |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact with the powder or solutions can cause redness, itching, and inflammation.[2] As a benzisothiazolinone derivative, it may also pose a risk of skin sensitization in susceptible individuals.[3][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Airborne dust or splashes from solutions can cause significant eye irritation, pain, and potential damage.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] |
Understanding these hazards dictates the selection of a comprehensive Personal Protective Equipment (PPE) ensemble to create a reliable barrier against all potential exposure routes.
The Core PPE Ensemble: Your First Line of Defense
A multi-layered PPE strategy is mandatory when handling this compound. Each component is chosen to mitigate the specific risks identified above.
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a complete seal around the eyes, protecting against fine airborne particulates and splashes from all directions.[5][6] A face shield should be worn in addition to goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[6][7] |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | Due to the risk of respiratory tract irritation from airborne dust, a particulate respirator is essential, especially when weighing or transferring the solid compound.[2][8] All handling of the solid should be performed within a certified chemical fume hood to minimize ambient dust.[5][9] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer adequate protection against incidental skin contact with this acidic solid and its solutions.[7][10] It is best practice to wear two pairs of gloves ("double-gloving") to provide an additional layer of safety and allow for the clean removal of the outer pair if contamination occurs.[5] For prolonged handling, consult the manufacturer's compatibility data. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat, preferably one that is chemical-resistant, protects your skin and personal clothing from spills and contamination.[5][8] Ensure the coat is fully buttoned and the sleeves cover the wrists. |
| Foot & Leg Protection | Full-Length Pants & Closed-Toed Shoes | Legs must be covered to protect against spills.[7] Shoes must be closed-toed and made of a non-porous material to prevent exposure from dropped materials or spills. |
Operational Protocols: Integrating Safety into Your Workflow
Safe handling is a dynamic process, not a static checklist. The following workflow integrates PPE use at every critical step.
Caption: Standard workflow for handling this compound.
Step-by-Step PPE Procedures
A. Donning Sequence (Putting On):
-
Lab Coat: Secure all buttons.
-
Respirator (if handling solid): Perform a seal check according to manufacturer instructions.
-
Goggles and/or Face Shield: Ensure a snug fit for goggles. Place the face shield over the goggles.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a complete seal.
B. Doffing Sequence (Taking Off): This sequence is critical to prevent self-contamination.
-
Outer Gloves (if double-gloved): Remove the first pair of gloves and dispose of them.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained. Hang it in a designated area or place it in a laundry bin.
-
Face Shield and Goggles: Remove from the back of the head forward.
-
Respirator: Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside-out.
-
Wash Hands: Immediately wash your hands with soap and water for at least 20 seconds.
Emergency Plans: Spill and Exposure Management
Accidents require a prepared, immediate response. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[7]
Spill Response Protocol
The following decision tree outlines the immediate actions required in the event of a spill.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. cdn3.evostore.io [cdn3.evostore.io]
- 5. iigtchem.com [iigtchem.com]
- 6. leelinework.com [leelinework.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. multichemindia.com [multichemindia.com]
- 10. quicktest.co.uk [quicktest.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
